Dexchlorpheniramine
Descripción
This compound is a potent S-enantiomer of chlorpheniramine. The salt form this compound maleate as the active ingredient is available as a prescription drug indicated for adjunctive therapy for allergic and anaphylactic reactions. It is an antihistamine drug with anticholinergic (drying) and sedative actions. It disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells.
This compound is an alkylamine, and first-generation histamine antagonist with anti-allergic activity. This compound competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. The antagonistic action of this agent blocks the activities of endogenous histamine, thereby preventing histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 3 investigational indications.
Chlorpheniramine is a histamine H1 antagonist used in allergic reactions, hay fever, rhinitis, urticaria, and asthma. It has also been used in veterinary applications. One of the most widely used of the classical antihistaminics, it generally causes less drowsiness and sedation than Promethazine. -- Pubchem; Chlorphenamine or chlorpheniramine, commonly marketed as its salt chlorphenamine maleate (Chlor- Trimeton, Piriton, Chlor- Tripolon), is a first generation antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria.- wikipedia.
RN given refers to parent cpd(S)-isomer
See also: this compound Maleate (active moiety of).
Propiedades
IUPAC Name |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride) | |
| Record name | Dexchlorpheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50180225 | |
| Record name | Dexchlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
142 °C @ 1.0 mm Hg /Racemate/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
25523-97-1 | |
| Record name | (+)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25523-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexchlorpheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025523971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexchlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13679 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexchlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexchlorpheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9Q0B929N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexchlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/ | |
| Record name | DEXCHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dexchlorpheniramine on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexchlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects through potent and specific interaction with the histamine H1 receptor. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound at the H1 receptor. It delves into its dual role as a competitive antagonist and an inverse agonist, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized, and key processes are visualized to offer a detailed resource for researchers and professionals in drug development.
Introduction: The Histamine H1 Receptor and Allergic Response
The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that facilitates its coupling to the Gq/11 family of G-proteins.[2] This initiates a signaling cascade that is central to the pathophysiology of allergic reactions.
Activation of the H1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses that manifest as the classic symptoms of allergy, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.
Furthermore, the H1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal activity contributes to the expression of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory processes.
This compound's Molecular Mechanism of Action
This compound's primary mechanism of action is its interaction with the H1 receptor, where it functions as both a competitive antagonist and an inverse agonist.
Competitive Antagonism
As a competitive antagonist, this compound binds to the same site on the H1 receptor as histamine but does not activate it. By occupying the receptor's binding pocket, it physically prevents histamine from binding and initiating the downstream signaling cascade. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing the concentration of histamine. This action is fundamental to its ability to alleviate acute allergic symptoms.
Inverse Agonism
Beyond simple competitive blockade, this compound and many other H1-antihistamines are classified as inverse agonists. The H1 receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. While agonists like histamine stabilize the active state, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. This shifts the conformational equilibrium towards the inactive state, thereby reducing the receptor's basal, or constitutive, activity even in the absence of histamine. This inverse agonism is thought to contribute to the anti-inflammatory properties of this compound by suppressing the basal NF-κB activity mediated by the constitutively active H1 receptor.
Quantitative Analysis of this compound-H1 Receptor Interaction
The interaction of this compound with the H1 receptor can be quantified through various in vitro assays. While specific data for this compound is sometimes reported as part of the racemic mixture, chlorpheniramine, these values provide a strong indication of its potency.
| Parameter | Value (Chlorpheniramine) | Description | Experimental System |
| IC50 | 0.53 µM | The concentration of chlorpheniramine that inhibits 50% of the histamine-induced increase in intracellular calcium. | Cultured human ciliary muscle cells |
| KD | 1.2 nM | The equilibrium dissociation constant for (+)-chlorpheniramine as an antagonist of histamine-stimulated inositol phosphate accumulation. | Hamster vas deferens smooth muscle cell line (DDT1MF-2) |
Downstream Signaling Pathways Modulated by this compound
This compound's interaction with the H1 receptor leads to the attenuation of several key signaling pathways.
Inhibition of the Gq/11-PLC-IP3/DAG Pathway
By preventing histamine from activating the H1 receptor, this compound blocks the Gq/11-mediated activation of phospholipase C. This, in turn, prevents the generation of IP3 and DAG, thereby inhibiting the subsequent rise in intracellular calcium and the activation of PKC.
Suppression of NF-κB Activation
Through its inverse agonist activity, this compound stabilizes the inactive state of the H1 receptor, reducing its constitutive signaling. This leads to a decrease in the basal activation of the transcription factor NF-κB, which is involved in the expression of pro-inflammatory cytokines and cell adhesion molecules. This mechanism contributes to the anti-inflammatory effects of this compound.
Experimental Protocols for Characterizing this compound's Action
The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor. It involves a competition experiment between a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine) and unlabeled this compound.
Methodology:
-
Membrane Preparation: Membranes expressing the H1 receptor are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
This assay measures the ability of this compound to inhibit histamine-induced activation of phospholipase C.
Methodology:
-
Cell Labeling: Cells expressing H1 receptors are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with histamine in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates (IPs).
-
Extraction and Separation: The reaction is terminated, and the accumulated [3H]-IPs are extracted and separated by ion-exchange chromatography.
-
Quantification and Analysis: The radioactivity of the IP fractions is measured, and the inhibitory effect of this compound is quantified to determine its IC50 or Kb value.
This assay provides a real-time measurement of H1 receptor activation by monitoring changes in intracellular calcium concentrations.
Methodology:
-
Cell Loading: Cells expressing H1 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the cells is measured.
-
Antagonist Addition: this compound is added at various concentrations.
-
Agonist Stimulation: Cells are then stimulated with histamine, and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The inhibition of the histamine-induced calcium peak by this compound is used to calculate its IC50 value.
Conclusion
This compound's mechanism of action at the H1 receptor is a multifaceted process involving both competitive antagonism of histamine binding and inverse agonism that suppresses the receptor's constitutive activity. These dual actions effectively block the Gq/11-PLC signaling pathway, preventing the downstream consequences of histamine release, and also exert anti-inflammatory effects by modulating NF-κB activity. The quantitative characterization of these interactions through binding and functional assays provides a robust framework for understanding its therapeutic efficacy and for the development of future H1 receptor modulators. This in-depth understanding is crucial for researchers and professionals dedicated to advancing the fields of pharmacology and drug discovery.
References
- 1. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild equation - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of Dexchlorpheniramine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexchlorpheniramine, the pharmacologically active dextrorotatory enantiomer of chlorpheniramine, is a first-generation antihistamine widely utilized in the symptomatic relief of allergic conditions. This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, pharmacokinetic properties, and preclinical and clinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development efforts in the field of histamine H1 receptor antagonists.
Introduction
This compound is a potent inverse agonist of the histamine H1 receptor, belonging to the alkylamine class of antihistamines.[1] As a first-generation agent, it readily crosses the blood-brain barrier, leading to both therapeutic effects and characteristic side effects such as sedation.[2] Its efficacy in treating allergic rhinitis, urticaria, and other allergic manifestations is well-established.[3] This document aims to provide a comprehensive technical resource on the pharmacological properties of this compound for the scientific community.
Mechanism of Action
This compound exerts its primary pharmacological effect by competing with histamine for binding to the H1 receptor.[3][4] It acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine. This action on H1 receptors in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels, leads to the alleviation of allergic symptoms such as sneezing, rhinorrhea, itching, and vasodilation.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the various physiological responses associated with histamine release. This compound, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this cascade.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its racemate, chlorpheniramine.
Table 1: Receptor Binding Affinity of this compound and its Enantiomers
| Compound | Receptor | Ki (nM) | pA2 | Tissue/System | Reference |
| This compound (S)-(+)-enantiomer) | Histamine H1 | 2.67 - 4.81 | 9.36 | Human cloned H1 receptor / Guinea pig ileum | , |
| Muscarinic Cholinergic | 1,300 | - | Human brain tissue | ||
| Levchlorpheniramine (R)-(-)-enantiomer) | Histamine H1 | 211 - 361 | - | Human cloned H1 receptor |
Note: A lower Ki value indicates a higher binding affinity. The pA2 value is a measure of the potency of an antagonist.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Protein Binding | |||
| Total Plasma Proteins | 38% | Human | |
| Albumin | 20% | Human | |
| Alpha-glycoprotein acid | 23% | Human | |
| Metabolism | Major: CYP2D6Minor: CYP3A4, CYP2C11, CYP2B1 | Human | |
| Elimination Half-life | 21-27 hours | Human |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.
-
Materials:
-
Membrane preparation from cells expressing the histamine H1 receptor (e.g., guinea pig cerebellum or recombinant cell lines).
-
Radioligand: [³H]-mepyramine.
-
Test compound (this compound).
-
Non-specific binding control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the ability of an antihistamine to protect against histamine-induced bronchoconstriction.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Anesthetize the guinea pigs and ventilate them artificially.
-
Administer the test compound (this compound) or vehicle intravenously or intraperitoneally.
-
After a predetermined time, challenge the animals with an intravenous injection of histamine.
-
Measure the increase in intratracheal pressure as an indicator of bronchoconstriction.
-
The protective effect of the antihistamine is determined by the reduction in the histamine-induced increase in intratracheal pressure compared to the vehicle-treated group.
-
Mandatory Visualizations
Sedative and Anticholinergic Properties
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and binds to central H1 receptors. This central activity is responsible for its sedative effects. Positron Emission Tomography (PET) studies in humans have demonstrated that oral administration of d-chlorpheniramine leads to a high occupancy of cerebral H1 receptors, which correlates with its sedative potential.
Furthermore, this compound exhibits anticholinergic (muscarinic receptor antagonist) activity. While specific Ki values for the muscarinic receptor subtypes are not available for this compound, data for the racemate, chlorpheniramine, indicate a lower affinity for muscarinic receptors compared to the H1 receptor. This anticholinergic action contributes to side effects such as dry mouth, blurred vision, and urinary retention.
Clinical Efficacy
Clinical studies have consistently demonstrated the efficacy of this compound in the treatment of various allergic conditions. It provides effective relief from symptoms of seasonal and perennial allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and uncomplicated allergic skin manifestations of urticaria and angioedema.
Conclusion
This compound is a potent and effective first-generation antihistamine with a well-characterized pharmacological profile. Its primary mechanism of action is inverse agonism at the histamine H1 receptor, leading to the amelioration of allergic symptoms. Its ability to cross the blood-brain barrier results in significant central H1 receptor occupancy and associated sedative effects, while its anticholinergic properties contribute to other common side effects. This technical guide provides a comprehensive overview of its pharmacology, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and drug development professionals. Further research into the specific interactions of this compound with various receptor subtypes will continue to enhance our understanding of its therapeutic and adverse effect profiles.
References
In vitro models for studying Dexchlorpheniramine efficacy
An In-Depth Technical Guide to In Vitro Models for Studying Dexchlorpheniramine Efficacy
Introduction
This compound is a first-generation alkylamine antihistamine widely utilized for the symptomatic relief of allergic conditions. Its therapeutic effect is primarily mediated through the competitive antagonism of the histamine H1 receptor (H1R). As a cornerstone in allergy treatment, thoroughly characterizing its efficacy using robust and reproducible preclinical models is paramount for both research and drug development. This technical guide provides a comprehensive overview of the core in vitro models and methodologies used to elucidate the efficacy of this compound, from direct target engagement to functional cellular responses.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of these models.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking H1 receptors, thereby preventing the actions of histamine.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[2] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rise in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[3] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory cytokines and adhesion molecules. This compound, by blocking the H1R, effectively inhibits this entire cascade.
Figure 1: H1 Receptor Signaling and this compound Inhibition.
Core In Vitro Efficacy Models
A tiered approach is typically used to evaluate the efficacy of H1 antihistamines in vitro, starting with direct target interaction and progressing to more complex, physiologically relevant cellular models.
Target Engagement: Receptor Binding Assays
These assays directly quantify the affinity of a drug for its molecular target, providing a fundamental measure of potency.
Principle: A competitive radioligand binding assay is used to determine the binding affinity (expressed as the inhibitory constant, Kᵢ) of this compound for the H1 receptor. This involves incubating cell membranes expressing the H1R with a constant concentration of a radiolabeled H1R antagonist (e.g., [³H]pyrilamine) and varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the receptor. The amount of bound radioactivity is inversely proportional to the concentration of this compound.
Experimental Protocol: H1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.
-
Materials:
-
Cell membranes from a stable cell line overexpressing the human H1R (e.g., CHO-H1R, HEK293-H1R).
-
Radioligand: [³H]pyrilamine.
-
Test Compound: this compound maleate.
-
Non-specific binding control: Mepyramine (10 µM) or another high-affinity unlabeled H1 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C or similar).
-
Scintillation fluid and microplate scintillation counter.
-
-
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the H1R-containing membranes, a fixed concentration of [³H]pyrilamine (typically at its Kₑ value), and either assay buffer (for total binding), non-specific control (for non-specific binding), or a this compound dilution.
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response model.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Figure 2: Workflow for a competitive radioligand binding assay.
Functional Antagonism: Cell-Based Assays
These assays measure the ability of this compound to inhibit a cellular response triggered by histamine, providing a direct readout of its antagonistic activity.
Principle: The most common functional assay measures the histamine-induced increase in intracellular calcium. Cells expressing H1R are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the binding of Ca²⁺ to the dye results in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence signal in a dose-dependent manner.
Experimental Protocol: Calcium Flux Assay
-
Objective: To determine the potency (IC₅₀) of this compound in inhibiting histamine-induced calcium mobilization.
-
Materials:
-
A cell line stably expressing the human H1R (e.g., HEK293-H1R or CHO-H1R).
-
Cell culture medium and black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Histamine.
-
Antagonist: this compound.
-
A fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).
-
-
Method:
-
Seed the H1R-expressing cells into the microplates and grow to confluence.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence.
-
After establishing a stable baseline, inject a fixed concentration of histamine (typically an EC₈₀ concentration, predetermined from an agonist dose-response curve) into all wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response in the absence of antagonist (histamine only) as 100% and the response in the absence of histamine as 0%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 3: Workflow for an H1R functional calcium flux assay.
Anti-Allergic and Anti-Inflammatory Effects
These models use primary cells or cell lines that are key players in the allergic and inflammatory response to assess the broader physiological effects of this compound.
Principle: One such model involves measuring the inhibition of mediator release from basophils or mast cells. For instance, the Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for mast cells. When sensitized with IgE and challenged with an antigen, these cells degranulate, releasing histamine and other inflammatory mediators. The efficacy of this compound can be assessed by its ability to inhibit this release, often through mechanisms secondary to its primary H1R antagonism, such as membrane stabilization.
Experimental Protocol: RBL-2H3 Histamine Release Assay
-
Objective: To evaluate the effect of this compound on IgE-mediated histamine release from mast cells.
-
Materials:
-
RBL-2H3 cells.
-
Sensitizing antibody: Anti-DNP IgE.
-
Antigen/Stimulant: DNP-BSA or a calcium ionophore like A23187.
-
Test Compound: this compound.
-
Assay buffer (e.g., Tyrode's buffer).
-
Histamine ELISA kit or automated fluorometric histamine assay.
-
-
Method:
-
Seed RBL-2H3 cells in a 24-well plate and culture overnight.
-
Sensitize the cells by incubating with anti-DNP IgE for 2-24 hours.
-
Wash the cells with assay buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Induce degranulation by adding the DNP-BSA antigen. Include a positive control (antigen only) and a negative control (buffer only).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by placing the plate on ice. Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the histamine concentration in the supernatant using a histamine ELISA kit or other detection method.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to a total histamine control (cells lysed with detergent).
-
Calculate the percent inhibition of histamine release for each this compound concentration compared to the positive control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log concentration of this compound.
-
Quantitative Efficacy Data
The efficacy of this compound and its racemic mixture, chlorpheniramine, has been quantified in various in vitro systems. The data below are compiled from the literature to provide a benchmark for its potency.
| Assay Type | Model System | Compound | Parameter | Value |
| Receptor Binding | Rodent Brain Membranes | Chlorpheniramine | Kᵢ (H1R) | ~1.4 - 2.5 nM |
| Functional Antagonism | Human Nasal Epithelial Cells | Chlorpheniramine | NF-κB Inhibition | Significant reversal of histamine-induced activation at 10-100 µM |
| Functional Antagonism | HeLa Cells | Chlorpheniramine | Ca²⁺ Influx Inhibition | Dose-dependent inhibition observed at 10 µM |
| Cytotoxicity | Human PBMCs | This compound | Cell Viability | No significant cytotoxicity observed up to 50 ng/mL |
Note: Specific Kᵢ and IC₅₀ values for this compound can vary between studies depending on the exact experimental conditions, such as radioligand concentration, cell line, and buffer composition. The values for chlorpheniramine are often used as a proxy.
Conclusion
The in vitro evaluation of this compound efficacy relies on a suite of well-established models. Receptor binding assays provide essential data on target affinity, while functional assays like calcium flux measurements confirm its antagonistic activity in a cellular context. More complex models using mast cells, basophils, or epithelial cells allow for the investigation of its broader anti-allergic and anti-inflammatory properties, such as the inhibition of mediator release and the suppression of NF-κB signaling. The protocols and data presented in this guide offer a robust framework for researchers to design and execute experiments aimed at characterizing the in vitro pharmacology of this compound and related H1 antihistamines. A multi-assay approach is crucial for building a comprehensive profile of a compound's efficacy, from molecular interaction to cellular function.
References
Dexchlorpheniramine's Interaction with the Histamine H1 Receptor: A Deep Dive into Binding Affinity and Kinetics
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the binding characteristics of dexchlorpheniramine at the histamine H1 receptor. This whitepaper details the quantitative binding affinity and kinetics, provides extensive experimental protocols, and visualizes key biological and experimental processes.
This compound, the active S-enantiomer of chlorpheniramine, is a first-generation antihistamine that exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. Understanding the precise nature of its interaction with this receptor is crucial for the development of new and improved antihistaminic drugs.
Quantitative Analysis of Binding Affinity and Kinetics
The binding of this compound to the H1 receptor is characterized by high affinity. While specific kinetic data for this compound is not extensively available in publicly accessible literature, data for the racemic mixture, chlorpheniramine, provides valuable insights. The inhibitory constant (Ki) for (±)-chlorpheniramine has been reported to be approximately 3.5 ± 2.2 nM in buffer conditions. Studies have shown that the (+)-enantiomer, this compound, possesses a significantly higher affinity for the H1 receptor compared to the (-)-enantiomer, and is responsible for the sedative effects associated with the racemic mixture.[1][2]
The following table summarizes the available binding data for chlorpheniramine, the racemic form of this compound.
| Compound | Parameter | Value | Receptor Source | Radioligand |
| (±)-Chlorpheniramine | Apparent Ki | 3.5 ± 2.2 nM | Guinea Pig Lung | [3H]mepyramine |
| Chlorpheniramine Maleate | IC50 | 12 nM | Human H1 Receptor | Not Specified |
Note: The IC50 value is dependent on the concentration of the radioligand used in the assay and may not directly reflect the binding affinity (Ki).
Delving into the H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G-proteins. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. This compound, by acting as an inverse agonist, stabilizes the inactive state of the H1 receptor, thus preventing this signaling cascade.
Methodologies for Determining Binding Parameters
The characterization of this compound's binding to the H1 receptor relies on sophisticated experimental techniques. The two primary methods employed are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays
These assays are the gold standard for quantifying ligand-receptor interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is performed in microplates.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (this compound).
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled H1 antagonist).
-
-
Incubation:
-
The microplates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Analysis (Association and Dissociation Rates):
-
Association Rate (kon): Membranes and the radioligand are incubated for various time points, and the amount of specific binding is measured over time. The data is fitted to a one-phase association model to determine the observed association rate constant (kobs). The kon can be calculated from the relationship between kobs and the radioligand concentration.
-
Dissociation Rate (koff): After allowing the radioligand to reach binding equilibrium with the membranes, an excess of a non-radiolabeled ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific binding is measured over time, and the data is fitted to a one-phase exponential decay model to determine the koff.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides valuable information on the kinetics (kon and koff) and affinity (Kd) of a drug-receptor interaction.
Experimental Protocol: GPCR-Small Molecule Interaction Analysis
-
Sensor Chip Preparation:
-
A sensor chip with a gold surface is functionalized to immobilize the H1 receptor. This can be achieved by capturing the receptor via an affinity tag (e.g., His-tag) or by direct amine coupling.
-
For GPCRs, which are membrane proteins, they are typically solubilized in a detergent or reconstituted into lipid nanodiscs to maintain their native conformation.
-
-
Immobilization of H1 Receptor:
-
The solubilized or reconstituted H1 receptor is injected over the functionalized sensor chip surface, leading to its immobilization.
-
A reference surface is usually prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Interaction Analysis:
-
A series of concentrations of the small molecule (this compound) in a suitable running buffer is injected over the sensor chip surface.
-
The binding of the small molecule to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate kinetic models (e.g., 1:1 Langmuir binding model).
-
The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the experimental data to the chosen model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).
-
Conclusion
References
Synthesis of Enantiomerically Pure Dexchlorpheniramine: A Technical Guide
Introduction
Dexchlorpheniramine, the dextrorotatory (S)-enantiomer of the first-generation antihistamine chlorpheniramine, is a potent histamine H1 receptor antagonist used for the relief of allergic symptoms. The pharmacological activity of chlorpheniramine resides almost exclusively in the (S)-enantiomer, which exhibits a significantly higher binding affinity for the H1 receptor than its (R)-enantiomer. Consequently, the use of enantiomerically pure this compound offers the therapeutic benefits of the racemate with a reduced dosage and potentially fewer side effects. This technical guide provides an in-depth overview of the primary synthesis pathways for obtaining enantiomerically pure this compound, targeting researchers, scientists, and drug development professionals. The guide details classical resolution techniques, modern asymmetric synthesis methodologies, and enzymatic resolution, complete with experimental protocols, quantitative data, and workflow visualizations.
Classical Resolution of Racemic Chlorpheniramine
The classical approach to obtaining enantiomerically pure this compound involves the resolution of a racemic mixture of chlorpheniramine. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. A well-established method for this resolution utilizes d-phenylsuccinic acid as the resolving agent.
Experimental Protocol: Resolution with d-Phenylsuccinic Acid
This protocol is based on the method described in U.S. Patent 3,030,371.
Step 1: Formation of Diastereomeric Salts
-
Dissolve 28 grams of racemic 3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (racemic chlorpheniramine) and 20 grams of d-phenylsuccinic acid in 400 ml of absolute ethyl alcohol.
-
Allow the solution to stand at room temperature to effect crystallization of the diastereomeric salt.
-
Filter the crystalline precipitate and wash it with a small amount of absolute ethyl alcohol.
Step 2: Recrystallization and Purification
-
Recrystallize the obtained crystals from 300 ml of absolute ethyl alcohol.
-
Perform a second recrystallization from 80% ethyl alcohol, using 3.5 ml of the solvent per gram of the crystalline salt.
-
Repeat the recrystallization until a constant melting point of 145-147°C is achieved, indicating the isolation of pure d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine-d-phenylsuccinate.
Step 3: Liberation of the Free Base (this compound)
-
Suspend the purified diastereomeric salt in a mixture of 100 ml of diethyl ether and 50 ml of a 20% aqueous potassium carbonate solution.
-
Shake the mixture vigorously to liberate the free base into the ether layer.
-
Separate the ether layer, dry it over anhydrous potassium carbonate, and filter.
-
Remove the diethyl ether in vacuo to obtain d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine (this compound) as a mobile oil.
Step 4: Formation of the Maleate Salt
-
Dissolve 4.3 grams of the obtained this compound base and 1.8 grams of maleic acid in 20 ml of isopropyl acetate.
-
Allow the solution to stand at room temperature until crystallization is complete.
-
Filter the crystalline product, wash with ethyl acetate, and recrystallize from 15 ml of ethyl acetate.
-
Dry the resulting crystalline d-3-(2-pyridyl)-3-p-chlorophenyl-N,N-dimethylpropylamine maleate (this compound maleate). The expected melting point is 113-115°C.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point of Diastereomeric Salt | 145-147°C | U.S. Patent 3,030,371 |
| Melting Point of this compound Maleate | 113-115°C | U.S. Patent 3,030,371 |
Note: Specific yield and enantiomeric excess values are not detailed in the patent but are expected to be high after multiple recrystallizations.
Workflow Diagram
An In-depth Technical Guide to the Chemical and Physical Properties of Dexchlorpheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties, pharmacological action, and analytical methodologies for Dexchlorpheniramine Maleate.
Chemical and Physical Properties
This compound maleate is the maleate salt of this compound, the pharmacologically active S-enantiomer of chlorpheniramine.[1][2] It is classified as a first-generation antihistamine belonging to the alkylamine class.[1][3]
Table 1: Chemical and Physical Data of this compound Maleate
| Property | Value |
| IUPAC Name | (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine[4] |
| Molecular Formula | C₂₀H₂₃ClN₂O₄ |
| Molecular Weight | 390.9 g/mol |
| Melting Point | 112-115 °C |
| Appearance | White, odorless, crystalline powder |
| Solubility | Freely soluble in water, methanol, and methylene chloride; soluble in alcohol and chloroform; slightly soluble in benzene or ether. |
| pH (aqueous solution) | 4-5 |
Pharmacological Profile
Mechanism of Action:
This compound maleate functions as a potent histamine H1 receptor antagonist. In an allergic response, allergens trigger the release of histamine from mast cells and basophils. Histamine then binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased capillary permeability, bronchoconstriction, and pruritus. This compound maleate competitively inhibits the binding of histamine to these H1 receptors, thereby mitigating the symptoms of an allergic reaction. As a first-generation antihistamine, it can cross the blood-brain barrier and may cause drowsiness due to its effects on the central nervous system. It also possesses anticholinergic properties.
Pharmacokinetics:
-
Absorption: this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2.5 to 6 hours after oral administration.
-
Metabolism: The drug undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6.
-
Elimination: The metabolites and unchanged drug are primarily excreted in the urine. The biological half-life is reported to be between 20 and 30 hours.
Experimental Protocols
A prevalent analytical technique for the quantification of this compound Maleate in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC). This method offers high specificity and can separate the active compound from excipients, which can be a limitation of UV spectrophotometry.
Protocol: HPLC-UV Analysis of this compound Maleate in Tablets
This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., µBondapakTM C18, 4.6 x 150 mm, 10 µm).
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at a specific ratio (e.g., 45:55 v/v) and pH (e.g., pH 7.2).
-
Flow Rate: 1.0 mL/minute.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound Maleate reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound Maleate.
-
Transfer the powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter to remove any undissolved excipients.
-
3. Analysis and Quantification:
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound Maleate in the sample solution from the calibration curve using the peak area obtained.
-
Calculate the amount of this compound Maleate per tablet.
4. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.
-
Linearity: The linear relationship between concentration and detector response.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the test results to the true value.
-
Robustness: The capacity of the method to remain unaffected by small variations in method parameters.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, quantification, and control of impurities and related substances in dexchlorpheniramine. This compound, the S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine widely used for the relief of allergic symptoms.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document outlines known impurities, analytical methodologies for their detection, and the logical relationships between them.
Known Impurities and Related Substances
Impurities in this compound can originate from the manufacturing process (synthesis-related impurities), degradation of the drug substance over time (degradation products), or the presence of the undesired enantiomer.[3][4][5] The following tables summarize the key known impurities of this compound.
Table 1: Pharmacopoeial and Known Impurities of this compound
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| This compound EP Impurity A | Pheniramine Maleate | 132-20-7 | C₂₀H₂₄N₂O₄ | 356.42 | Synthesis-related |
| This compound EP Impurity B | (R)-Chlorpheniramine, Levochlorpheniramine | 32188-09-3 | C₁₆H₁₉ClN₂ | 274.79 | Enantiomeric Impurity |
| This compound N-oxide | - | 142494-46-0 | C₁₆H₁₉ClN₂O | 290.79 | Degradation Product |
| N-nitroso desmethyl this compound | - | N/A | C₁₅H₁₆ClN₃O | 289.76 | Potential Degradation Product |
| 3-(4-Chlorophenyl)-1-(dimethylamino)-3-(pyridin-2-yl)propane-1,2-diol | - | N/A | C₁₆H₁₉ClN₂O₂ | 306.79 | Potential Degradation Product |
Data sourced from various pharmaceutical reference standard suppliers.
Quantitative Analysis and Acceptance Criteria
Pharmacopoeial monographs provide standardized methods and acceptance criteria for the control of impurities in drug substances and products.
Table 2: Pharmacopoeial Limits for Related Substances in this compound Maleate
| Pharmacopoeia | Method | Impurity | Limit |
| United States Pharmacopeia (USP) | Gas Chromatography (GC) | Total extraneous peaks (excluding solvent and maleic acid) | ≤ 2.0% |
The USP monograph provides a general method for controlling the overall level of impurities without specifying limits for individual impurities.
An HPLC method developed for the related substances of the racemic mixture, chlorpheniramine, provides more specific limits that are often adopted for the enantiomerically pure form.
Table 3: Example HPLC Specification Limits for Chlorpheniramine Maleate Related Substances
| Impurity | Specification Limit |
| Impurity A (Pheniramine) | ≤ 0.5% |
| Impurity B ((R)-Chlorpheniramine) | ≤ 0.5% |
| Impurity C | ≤ 0.5% |
| Unknown Impurity | ≤ 0.2% |
| Total Impurities | ≤ 1.0% |
These limits are based on a method developed for chlorpheniramine maleate and are provided as an example.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound and its related substances.
Gas Chromatography (GC) Method for Related Compounds (as per USP)
This method is used for the general control of impurities in the drug substance.
-
Chromatographic System:
-
Instrument: Gas chromatograph equipped with a flame-ionization detector (FID).
-
Column: 1.2-m x 4-mm glass column containing 3% phase G3 on support S1AB.
-
Temperatures:
-
Column Temperature: ~190 °C
-
Injection Port Temperature: ~250 °C
-
Detector Temperature: ~250 °C
-
-
Carrier Gas: Dry helium.
-
Flow Rate: Adjusted to obtain a retention time of 4 to 5 minutes for the main peak.
-
-
Test Solution Preparation:
-
Dissolve approximately 200 mg of this compound Maleate in 5 mL of methylene chloride.
-
-
Procedure:
-
Inject about 1 µL of the Test Solution into the chromatograph.
-
Record the chromatogram and determine the peak areas.
-
-
System Suitability:
-
The tailing factor for the this compound maleate peak is not more than 1.8.
-
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is adapted from a validated procedure for chlorpheniramine maleate and is suitable for the separation and quantification of specific impurities.
-
Chromatographic System:
-
Instrument: HPLC with UV detector.
-
Column: Gemini C18, 5 µm, 250 mm x 4.6 mm (or equivalent).
-
Mobile Phase: A mixture of an aqueous buffer and acetonitrile.
-
Aqueous Phase: 3.4 g of potassium dihydrogen phosphate and 1.5 g of octane sulphonate sodium salt in 450 mL of water.
-
Organic Phase: 550 mL of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 50 µL.
-
-
Solutions Preparation:
-
Solvent Solution: Water:Acetonitrile (80:20 v/v).
-
Standard Solution: Prepare a solution of this compound Maleate reference standard in the Solvent Solution at a suitable concentration.
-
Sample Solution (Tablets): Weigh and powder tablets. Transfer a portion equivalent to 1 mg of this compound maleate to a 10 mL volumetric flask, dissolve in the Solvent Solution with the aid of sonication, and dilute to volume. Centrifuge and filter the solution before injection.
-
Sample Solution (Syrup): Pipette 5 mL of syrup (containing 1 mg of this compound maleate) into a 10 mL volumetric flask and dilute to volume with the Solvent Solution.
-
Logical Relationships and Formation Pathways
The impurities associated with this compound can be categorized based on their origin. Understanding these relationships is crucial for effective process control and stability testing.
Caption: Logical relationship between this compound and its key impurities.
Experimental and Logical Workflows
Forced Degradation Studies Workflow
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Caption: Workflow for forced degradation studies of this compound.
Impurity Identification and Quantification Workflow
A typical workflow for the routine analysis of impurities in a this compound sample is outlined below.
Caption: Routine workflow for impurity analysis of this compound.
This guide provides a foundational understanding of the impurities and related substances of this compound. For regulatory submissions, it is imperative to consult the latest versions of the relevant pharmacopoeias and regulatory guidelines. The development and validation of in-house analytical methods should follow ICH guidelines to ensure they are fit for purpose.
References
- 1. rjptonline.org [rjptonline.org]
- 2. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Intricacies of Dexchlorpheniramine's Central Nervous System Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine that readily crosses the blood-brain barrier, exerting significant effects on the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on its interaction with CNS receptors, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data on receptor binding and occupancy are summarized, and key signaling and experimental workflows are visualized to offer a comprehensive molecular portrait of this compound's action within the CNS.
Primary Mechanism of Action: Histamine H1 Receptor Inverse Agonism
This compound's primary mechanism of action in the CNS is its function as an inverse agonist at the histamine H1 receptor.[3][4] In the brain, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness and arousal.[5] By binding to the H1 receptor, this compound not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity. This inverse agonism suppresses the excitatory signaling of histaminergic neurons, leading to the characteristic sedative and hypnotic effects of first-generation antihistamines.
Receptor Binding Affinity and Occupancy
Positron Emission Tomography (PET) studies have provided valuable quantitative insights into the in vivo H1 receptor occupancy of this compound (often referred to as d-chlorpheniramine or (+)-chlorpheniramine in these studies) in the human brain.
| Drug | Dose | H1 Receptor Occupancy in Cerebral Cortex | Associated Effects | Reference |
| (+)-chlorpheniramine | 2 mg (oral) | ~50% | Impaired cognitive performance and sleepiness | |
| (+)-chlorpheniramine | 6 mg (oral) | ≥50% | Impaired visuomotor spatial discrimination |
These studies demonstrate a significant and dose-dependent occupancy of central H1 receptors by this compound, which is directly correlated with its sedative and cognitive-impairing effects. An H1 receptor occupancy of 50% or greater is generally considered to be associated with impaired cognitive performance.
Off-Target Interactions in the CNS
Beyond its primary action on H1 receptors, this compound and its parent compound, chlorpheniramine, have been shown to interact with other CNS receptors, contributing to their overall pharmacological profile.
Serotonin Transporter (SERT)
Studies have demonstrated that chlorpheniramine has a notable affinity for the serotonin transporter (SERT), with a reported Ki value of 31 nM. This interaction suggests that this compound may inhibit the reuptake of serotonin, potentially leading to an increase in serotonergic neurotransmission. This modulation of the serotonin system could contribute to some of the mood-related side effects observed with first-generation antihistamines.
Muscarinic Acetylcholine Receptors
First-generation antihistamines, as a class, are known to possess anticholinergic properties due to their interaction with muscarinic acetylcholine receptors. While specific Ki values for this compound at different muscarinic receptor subtypes are not detailed in the available literature, its known anticholinergic side effects (e.g., dry mouth, blurred vision) suggest a clinically relevant affinity for these receptors in the CNS and periphery.
| Target | Reported Ki (nM) for Chlorpheniramine | Potential CNS Effect | Reference |
| Serotonin Transporter (SERT) | 31 | Modulation of mood and anxiety | |
| Muscarinic Receptors | High Affinity (class effect) | Cognitive impairment, dry mouth, blurred vision |
Molecular Signaling Pathways
The binding of this compound to the H1 receptor initiates a cascade of intracellular signaling events that ultimately produce its physiological effects.
H1 Receptor Downstream Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the H1 receptor by histamine leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and downstream signaling pathways, including the activation of the transcription factor NF-κB, which is involved in inflammatory responses. By acting as an inverse agonist, this compound suppresses this entire signaling cascade.
Experimental Protocols
The molecular effects of this compound have been characterized using a variety of experimental techniques. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for the histamine H1 receptor.
-
Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, typically [3H]-mepyramine.
-
Test Compound: this compound maleate.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
Receptor membrane preparation.
-
A fixed concentration of [3H]-mepyramine.
-
Varying concentrations of this compound (for the competition curve).
-
For non-specific binding wells, a high concentration of mianserin is added instead of this compound.
-
For total binding wells, only the radioligand and membranes are added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay: Calcium Flux
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
-
Objective: To determine the functional effect of this compound on H1 receptor-mediated calcium mobilization.
-
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the human H1 receptor (e.g., HEK293, CHO).
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium and changes its fluorescence intensity upon binding (e.g., Fluo-4 AM, Fura-2 AM).
-
Agonist: Histamine.
-
Antagonist/Inverse Agonist: this compound.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Cell Culture: Cells are seeded into a 96- or 384-well plate and cultured until they form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium indicator dye by incubating them with the dye solution for a specific time (e.g., 30-60 minutes) at 37°C.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Compound Addition:
-
To measure the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of this compound.
-
Histamine is then added to stimulate the H1 receptors.
-
-
Signal Detection: The change in fluorescence intensity over time is recorded. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each condition.
-
The concentration of this compound that inhibits 50% of the histamine-induced calcium response (IC50) is determined.
-
Conclusion
This compound's effects on the central nervous system are primarily mediated by its high-affinity inverse agonist activity at histamine H1 receptors. This action disrupts the arousal-promoting signals of the histaminergic system, leading to sedation and cognitive impairment. Its off-target interactions with the serotonin transporter and muscarinic receptors likely contribute to its broader pharmacological and side-effect profile. The combination of in vitro binding and functional assays with in vivo neuroimaging techniques has been instrumental in elucidating the molecular mechanisms underlying the central effects of this compound, providing a solid foundation for the development of future CNS-acting drugs with improved safety and efficacy.
References
- 1. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. Antihistamine - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cellular Assays for Screening Dexchlorpheniramine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexchlorpheniramine is a first-generation alkylamine antihistamine renowned for its efficacy in alleviating allergic symptoms. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, leading to various allergic and inflammatory responses.[1][2] This technical guide provides an in-depth overview of the core cellular assays used to screen and characterize the activity of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.
Core Cellular Assays for this compound Activity
A comprehensive in vitro evaluation of this compound involves a battery of assays to determine its binding affinity, functional antagonism at the H1 receptor, effects on downstream signaling, cellular viability, and potential off-target activities.
Histamine H1 Receptor Binding Assays
These assays are fundamental for quantifying the direct interaction between this compound and the H1 receptor.
Data Presentation: this compound H1 Receptor Binding Affinity
| Radioligand | Cell Line/Tissue Preparation | Ki (nM) | Reference |
| [3H]mepyramine | HEK293T cells transiently expressing the H1R | ~3.5 (for Chlorpheniramine) | [3] |
| [3H]pyrilamine | Human T cells, B cells, monocytes | KD range: 3.8 - 44.6 nM | [4] |
Note: Data for the racemic mixture chlorpheniramine is often used as a proxy in the absence of specific this compound data. This compound is the more active S-enantiomer.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably or transiently expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]mepyramine at a concentration near its Kd), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with an excess of a known H1 receptor antagonist (e.g., 10 µM mepyramine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the radioligand binding) from the resulting sigmoidal curve.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Functional Cellular Assays
These assays measure the ability of this compound to inhibit the cellular response following H1 receptor activation by histamine.
This is a primary functional assay for Gq-coupled receptors, measuring changes in intracellular calcium concentration.
Data Presentation: this compound Functional Antagonism (Calcium Flux)
| Agonist | Cell Line | IC50 (µM) | Reference |
| Histamine | Human Bronchial Smooth Muscle Cells | Chlorpheniramine (1 µM) completely blocked Ca2+ elevation |
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Seed cells stably expressing the H1 receptor (e.g., HEK293/H1R or CHO/H1R) into a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
-
Assay Procedure (Antagonist Mode):
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FlexStation, FLIPR).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of histamine (typically the EC80 concentration) to all wells to stimulate the H1 receptor.
-
Record the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathway: Histamine H1 Receptor
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust endpoint for Gq activation.
Experimental Protocol: IP-1 HTRF® Assay
-
Cell Stimulation:
-
Culture H1 receptor-expressing cells in a suitable plate format.
-
Add varying concentrations of this compound followed by a fixed concentration of histamine (EC80) in a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF® detection reagents: an IP1-d2 conjugate (acceptor) and a terbium cryptate-labeled anti-IP1 antibody (donor).
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF® signal is inversely proportional to the amount of IP1 produced.
-
Calculate the percentage of inhibition of the histamine-induced IP1 accumulation for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow: IP-1 HTRF Assay
Mast Cell Degranulation Assay
This assay assesses the ability of this compound to inhibit the release of inflammatory mediators from mast cells.
Data Presentation: this compound Inhibition of Mast Cell Degranulation
| Mediator Measured | Cell Type | IC50 (µM) | Reference |
| Histamine Release | Rabbit Leukocytes | Verapamil (a calcium channel blocker) IC50 = 1.3 µM | |
| Degranulation | IgE-mediated mast cells | 4µ8C (an IRE1 suppressant) IC50 = 3.2 µM |
Experimental Protocol: β-Hexosaminidase Release Assay
-
Cell Culture:
-
Culture a mast cell line (e.g., RBL-2H3) in appropriate media.
-
For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.
-
-
Assay Procedure:
-
Wash the cells and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Induce degranulation by adding an antigen (e.g., DNP-HSA for IgE-sensitized cells) or a secretagogue (e.g., compound 48/80).
-
Incubate for 30-60 minutes at 37°C.
-
Pellet the cells by centrifugation.
-
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new plate.
-
To measure total β-hexosaminidase release, lyse a separate set of untreated cells with a detergent (e.g., Triton X-100).
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate to allow for the enzymatic reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range at which this compound is non-toxic to cells, ensuring that the observed effects in functional assays are not due to cell death.
Data Presentation: this compound Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 24 | > 50 ng/mL (non-cytotoxic at tested concentrations) |
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed the desired cell line into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Readout:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 (the concentration that reduces cell viability by 50%).
-
NF-κB Signaling Assay
This compound, as an H1 antagonist, may modulate inflammatory pathways, including the NF-κB signaling cascade.
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Line:
-
Use a cell line stably transfected with a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.
-
-
Assay Procedure:
-
Seed the reporter cell line in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate NF-κB activation with an inducer such as TNF-α.
-
Incubate for a sufficient time to allow for reporter gene expression.
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for β-lactamase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α-induced reporter gene expression.
-
Determine the IC50 of this compound for NF-κB inhibition.
-
Signaling Pathway: Potential NF-κB Modulation
Off-Target Activity Screening
First-generation antihistamines are known to interact with other receptors, which can lead to side effects. Cellular assays are employed to assess the binding affinity of this compound to these potential off-targets.
Data Presentation: Potential Off-Target Interactions of Chlorpheniramine
| Receptor/Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 31 | |
| Muscarinic Receptors | Varies (some H1 antagonists have high affinity) |
Note: Data is for the racemic mixture chlorpheniramine.
Recommended Off-Target Screening Assays:
-
Receptor Binding Assays: Similar to the H1 receptor binding assay, competitive binding assays can be performed using radioligands specific for other receptors, such as muscarinic and serotonin receptor subtypes.
-
Functional Assays: Depending on the signaling pathway of the off-target receptor, appropriate functional assays (e.g., cAMP assays for Gs or Gi-coupled receptors) can be utilized.
Conclusion
The cellular assays outlined in this guide provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its binding affinity, functional antagonism, effects on downstream signaling pathways, cytotoxicity, and off-target profile, researchers can gain a detailed understanding of its pharmacological activity. This information is critical for drug development, enabling informed decisions regarding efficacy, safety, and potential therapeutic applications. The provided protocols and diagrams serve as a practical resource for scientists engaged in the screening and development of antihistamines and other GPCR-targeting compounds.
References
- 1. Ultraviolet A photosensitivity profile of this compound maleate and promethazine-based creams: Anti-inflammatory, antihistaminic, and skin barrier protection properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to Preclinical Animal Models in Dexchlorpheniramine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexchlorpheniramine, the dextrorotatory S-enantiomer of chlorpheniramine, is a first-generation antihistamine widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine at H1 receptors.[2][3] As with any therapeutic agent, a thorough understanding of its preclinical pharmacology, encompassing pharmacokinetics, efficacy, and safety, is paramount for successful drug development and clinical application. This technical guide provides an in-depth overview of the preclinical animal models employed in this compound research, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound in common preclinical models remains somewhat fragmented in publicly available literature, studies on its racemate, chlorpheniramine, provide valuable insights. It is important to note that this compound is approximately twice as active as the racemic mixture.[4]
Key Parameters:
Studies involving the intravenous administration of racemic chlorpheniramine in rats have shown stereoselective pharmacokinetics, with the (+)-S-enantiomer (this compound) exhibiting a higher area under the curve (AUC) compared to its antipode. After intravenous administration of racemic chlorpheniramine maleate (20 mg/kg) in rats, the plasma concentration of the (+)-enantiomer declined biexponentially with a terminal half-life of 18.2 minutes. The apparent total blood clearance of (+)-chlorpheniramine was found to be twice as large as that of the (-)-isomer. In rats, the oral bioavailability of this compound has been reported to be 40.5%.
Table 1: Pharmacokinetic Parameters of this compound (or its racemate) in Animal Models
| Species | Route of Administration | Dose (as racemate) | T½ (half-life) | Cmax | AUC | Bioavailability | Reference |
| Rat | Intravenous | 20 mg/kg | 18.2 min ((+)-enantiomer) | - | Higher for (+)-enantiomer | - | |
| Rat | Oral | - | - | - | - | 40.5% | |
| Equine | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | - | |
| Swine | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | - | |
| Ovine | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | - | |
| Canine | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | - |
Note: Data for equine, swine, ovine, and canine models are for the racemate chlorpheniramine.
Efficacy Models
The antihistaminic properties of this compound are primarily evaluated in animal models that mimic allergic reactions. The most common models include histamine-induced bronchoconstriction in guinea pigs and ovalbumin-induced allergic rhinitis in rodents.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This classic model assesses the ability of an antihistamine to protect against histamine-induced airway smooth muscle contraction.
Experimental Protocol:
-
Animal Model: Male guinea pigs are typically used.
-
Procedure: Animals are challenged with an intravenous injection of histamine (e.g., 5 μg/kg), which induces bronchospasm.
-
Treatment: this compound is administered intravenously at various doses prior to the histamine challenge.
-
Endpoint Measurement: The protective effect is quantified by measuring the inhibition of the bronchoconstrictor reaction. The effective dose 50 (ED50), the dose required to inhibit the response by 50%, is a key parameter.
Quantitative Efficacy Data:
A comparative study demonstrated that the ED50 of this compound for inhibiting histamine-induced bronchoconstriction in guinea pigs at 15 minutes after administration was 4.1 μg/kg.
Table 2: Efficacy of this compound in Histamine-Induced Bronchoconstriction in Guinea Pigs
| Parameter | Value | Time Point | Reference |
| ED50 | 4.1 μg/kg | 15 min post-administration | - |
Ovalbumin-Induced Allergic Rhinitis in Mice
This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of anti-allergic drugs.
Experimental Protocol:
-
Animal Model: BALB/c mice are a commonly used strain.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14).
-
Challenge: Following sensitization, mice are challenged intranasally with OVA solution for several consecutive days (e.g., daily from days 21 to 28) to induce an allergic rhinitis response.
-
Treatment: this compound is administered, typically orally, before the daily OVA challenges.
-
Endpoint Measurements: Efficacy is assessed by counting the frequency of sneezing and nasal rubbing behaviors within a specific time frame after the final OVA challenge. Other endpoints can include the analysis of inflammatory cells (e.g., eosinophils) in nasal lavage fluid (NALF) and histological examination of the nasal mucosa.
Quantitative Efficacy Data:
Toxicology
Toxicological evaluation is a critical component of preclinical assessment. For this compound, both acute and subchronic toxicity studies have been conducted, primarily in rodents.
Acute Toxicity
Acute toxicity studies determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 306 mg/kg | |
| Mouse | Oral | 130 mg/kg | |
| Guinea Pig | Oral | 198 mg/kg | |
| Rat | Intraperitoneal | 84 mg/kg | |
| Mouse | Intraperitoneal | 82 mg/kg |
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure over a longer period, typically 90 days in rodents.
Experimental Protocol (General):
-
Animal Model: Wistar rats are a common choice.
-
Administration: The test substance is administered daily at different dose levels for 90 days.
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food and water consumption.
-
Endpoint Analysis: At the end of the study, hematological and clinical biochemistry parameters are analyzed. A full necropsy and histopathological examination of organs are performed.
Findings from a 120-day study in rats with daily oral administration of chlorpheniramine and this compound (15, 30, and 60 mg/kg):
-
No statistically significant changes in hematocrit, hemoglobin, erythrocytes, leucocytes, or platelets were observed at 30, 60, and 90 days.
-
After a 30-day cessation of treatment (on day 120), a moderate increase in hematocrit and erythrocytes was seen in male rats treated with 60 mg/kg chlorpheniramine.
-
In female rats treated with 60 mg/kg this compound, an insignificant decrease in hematocrit, erythrocytes, and platelets was observed at day 120.
These findings suggest that this compound has a similar toxicity profile to chlorpheniramine.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with specific cellular signaling pathways.
H1 Receptor Signaling Pathway
This compound acts as an inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, initiating a downstream signaling cascade.
References
Dexchlorpheniramine's Anticholinergic Profile: A Technical Guide to Receptor Interaction and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexchlorpheniramine, the pharmacologically active dextrorotatory isomer of chlorpheniramine, is a first-generation antihistamine widely recognized for its efficacy in treating allergic conditions.[1][2] Beyond its primary histamine H1 receptor antagonism, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic effects and its side-effect profile.[3][4] This guide provides an in-depth technical analysis of this compound's interaction with muscarinic acetylcholine receptors, the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and the resultant intracellular signaling cascades.
Anticholinergic Properties and Muscarinic Receptor Interaction
The anticholinergic effects of first-generation antihistamines like this compound stem from their ability to act as antagonists at muscarinic acetylcholine receptors.[2] This antagonism can lead to a range of physiological effects, including dryness of the mouth and eyes, blurred vision, urinary retention, and constipation. The interaction is a competitive antagonism, where this compound competes with the endogenous neurotransmitter, acetylcholine, for binding to muscarinic receptors.
Quantitative Analysis of Receptor Binding
The affinity of this compound for muscarinic receptor subtypes is a key determinant of its anticholinergic potency. This is typically quantified using inhibition constants (Ki) or IC50 values derived from radioligand binding assays. While comprehensive data for this compound across all five muscarinic receptor subtypes (M1-M5) is limited, available information for it and its racemic mixture, chlorpheniramine, provides valuable insights.
| Drug | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) [nM] | Anticholinergic Potency (pA2) | Anticholinergic Activity Classification | Reference |
| This compound | Muscarinic M4 | 6.56 | 276 | - | ++ | |
| Chlorpheniramine | Muscarinic (general) | - | - | < 5.5 | - | |
| This compound | Muscarinic (general) | 6.00 - 7.00 | - | - | ++ |
Note: The pKi value of 6.56 for this compound at the M4 receptor was obtained from DrugMatrix in vitro pharmacology data. The pA2 value for chlorpheniramine was determined in a functional assay measuring inhibition of carbachol-induced contractions of isolated guinea pig trachealis muscle. The "++" classification for this compound corresponds to a pKi value between 6.00 and 7.00.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are broadly categorized based on their G-protein coupling:
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.
-
M2 and M4 receptors preferentially couple to Gi/o proteins.
This compound, by acting as an antagonist at these receptors, inhibits the downstream signaling cascades initiated by acetylcholine.
Gq/11 Signaling Pathway (M1, M3, M5 Receptor Antagonism)
Antagonism of M1, M3, and M5 receptors by this compound blocks the activation of the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are therefore suppressed.
Gi/o Signaling Pathway (M2, M4 Receptor Antagonism)
By antagonizing M2 and M4 receptors, this compound inhibits the Gi/o-mediated signaling pathway. This prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP). The downstream effects of cAMP, such as the activation of protein kinase A (PKA), are consequently not suppressed by acetylcholine.
Experimental Protocols
The characterization of this compound's anticholinergic properties relies on established in vitro assays.
Radioligand Binding Assay (Displacement Assay)
This assay is employed to determine the binding affinity (Ki) of this compound for muscarinic receptors.
Objective: To determine the Ki of a test compound (this compound) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand with known high affinity for the receptor (e.g., [3H]-N-methylscopolamine).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Carbachol-Induced Smooth Muscle Contraction
This bioassay measures the functional anticholinergic potency (pA2) of this compound.
Objective: To determine the ability of this compound to antagonize muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic transducer to measure muscle tension.
-
Data acquisition system.
-
Carbachol (a muscarinic agonist).
-
This compound at various concentrations.
Procedure:
-
Tissue Preparation: The smooth muscle tissue is dissected and mounted in the organ bath.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Control Response: A cumulative concentration-response curve to carbachol is generated to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a specific period.
-
Antagonized Response: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.
-
Schild Analysis: The dose-ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.
Conclusion
This compound's anticholinergic activity is a significant aspect of its pharmacological profile, mediated by its antagonism of muscarinic acetylcholine receptors. Quantitative binding studies, although not exhaustive for all subtypes, indicate a notable affinity, particularly for the M4 receptor. This interaction leads to the inhibition of both Gq/11 and Gi/o-mediated signaling pathways, providing the molecular basis for its characteristic anticholinergic effects. The experimental protocols detailed herein represent the standard methodologies for quantifying the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors, providing essential tools for researchers and drug development professionals in the evaluation of anticholinergic properties.
References
The Pivotal Role of the Maleate Salt in the Formulation and Stability of Dexchlorpheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexchlorpheniramine, a potent first-generation antihistamine, is almost exclusively formulated as a maleate salt. This technical guide delves into the critical functions of the maleate salt in enhancing the physicochemical properties and ensuring the stability of this compound drug products. By examining the improvements in solubility and the specific degradation pathways influenced by the maleate counter-ion, this document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key processes to inform and guide formulation development.
Introduction
This compound, the S-(+)-enantiomer of chlorpheniramine, is a widely used antihistamine for the relief of allergic symptoms.[1][2] The selection of a salt form for an active pharmaceutical ingredient (API) is a crucial step in drug development, significantly impacting its solubility, stability, bioavailability, and manufacturability. The maleate salt of this compound was strategically chosen to overcome the limitations of the free base, thereby optimizing its performance as a pharmaceutical product. This guide will explore the multifaceted role of the maleate salt, from its impact on fundamental physicochemical properties to its influence on the drug's stability profile under various stress conditions.
The Role of the Maleate Salt in Enhancing Physicochemical Properties
The primary reasons for converting a drug from its free base or acid form to a salt are to improve its aqueous solubility and dissolution rate, which are often rate-limiting steps for absorption.
Enhanced Aqueous Solubility
The free base form of this compound exhibits poor water solubility, which would likely lead to inadequate dissolution and variable bioavailability. The formation of the maleate salt drastically improves its solubility.
| Compound | Water Solubility |
| This compound Maleate | Freely soluble (1 g in 4 mL) |
| This compound (Free Base) | 0.0519 mg/mL (calculated) |
Table 1: Comparative Aqueous Solubility of this compound Maleate and its Free Base.
This significant increase in solubility ensures that the drug can readily dissolve in the gastrointestinal tract, a prerequisite for consistent and effective absorption.
Impact of the Maleate Salt on Formulation Stability
The chemical stability of an API is paramount to ensure its safety and efficacy throughout its shelf life. The maleate salt of this compound influences its stability profile, a factor that must be thoroughly understood during formulation development.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing, including acidic, basic, oxidative, photolytic, and thermal stress.
A key degradation pathway specific to the maleate salt involves the maleate moiety itself. In combination with other ingredients, such as phenylephrine, the maleic acid from chlorpheniramine maleate can undergo a "Michael addition" reaction, forming an adduct.[3][4] This highlights the importance of considering potential interactions between the counter-ion and other components in a formulation.
Furthermore, studies on chlorpheniramine, the racemic mixture containing this compound, have identified N-oxide and N-demethylated metabolites as products of metabolism, which can also be potential degradation products under certain chemical conditions.[5]
The following diagram illustrates a general workflow for a forced degradation study.
A potential degradation pathway involving the maleate salt is the formation of adducts with other formulation components. The following diagram illustrates this concept.
Experimental Protocols
Accurate assessment of this compound maleate stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the active ingredient from its potential degradation products.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound maleate and the separation of its degradation products.
Chromatographic Conditions:
-
Column: C18 (5 µm, 250 x 4.6 mm)
-
Mobile Phase: A mixture of dilute sulfuric acid and methanol (e.g., 60:40 v/v)
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 264 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
Sample Preparation:
-
Accurately weigh and dissolve the this compound maleate sample in the mobile phase to achieve a known concentration (e.g., 20 µg/mL).
-
For tablet formulations, finely powder a number of tablets, and extract the active ingredient with a suitable solvent, followed by dilution with the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.
Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to resolve the this compound peak from peaks of degradation products and excipients. This is confirmed by analyzing stressed samples.
-
Linearity: A linear relationship between the peak area and the concentration of this compound maleate should be established over a defined range (e.g., 16-24 µg/mL).
-
Accuracy: The accuracy should be assessed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be determined by analyzing multiple samples at the same concentration.
-
Robustness: The method's reliability should be tested by making small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate.
The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.
Conclusion
The selection of the maleate salt for this compound is a critical formulation strategy that significantly enhances the drug's aqueous solubility, a fundamental requirement for oral bioavailability. While the maleate moiety can participate in specific degradation pathways, a thorough understanding of these mechanisms through forced degradation studies allows for the development of stable formulations and robust, stability-indicating analytical methods. The information and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to effectively work with and characterize this compound maleate, ensuring the development of safe, stable, and efficacious pharmaceutical products.
References
- 1. This compound Maleate | C20H23ClN2O4 | CID 5281070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 5. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Metabolic Landscape of Dexchlorpheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a first-generation antihistamine widely used for the relief of allergic symptoms. Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, summarizing the key metabolic pathways, the enzymes involved, and the metabolites formed. While significant qualitative data exists, this paper also highlights the current gaps in quantitative kinetic data, offering a roadmap for future research in this area.
Introduction
Understanding the metabolic profile of a drug is a cornerstone of drug development, providing critical insights into its pharmacokinetics, potential for toxicity, and propensity for drug-drug interactions. This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This document synthesizes the available in vitro data to provide a detailed technical resource for researchers investigating the metabolic pathways of this widely used antihistamine.
Metabolic Pathways and Enzymes
The in vitro metabolism of this compound is predominantly an oxidative process centered on N-demethylation. The primary metabolic pathway involves the sequential removal of the two methyl groups from the tertiary amine.
Key Metabolites Identified In Vitro:
-
N-desmethyl-dexchlorpheniramine (Nor-dexchlorpheniramine): The initial and major metabolite formed through the removal of one methyl group.
-
N,N-didesmethyl-dexchlorpheniramine (Bisnor-dexchlorpheniramine): Formed by the subsequent demethylation of N-desmethyl-dexchlorpheniramine.
-
Other Metabolites: Studies on the racemic mixture, chlorpheniramine, have also identified other metabolites in vitro, including an aldehyde resulting from deamination, and its subsequent reduction to an alcohol or oxidation to a propionic acid derivative. The direct applicability of these findings to the specific in vitro metabolism of the dex-enantiomer requires further investigation.
Involved Cytochrome P450 Isoforms:
The metabolism of this compound is primarily catalyzed by the following CYP isoforms:
-
CYP2D6: The major enzyme responsible for the N-demethylation of this compound.[1]
-
CYP3A4, CYP2B1, and CYP2C11: These isoforms are considered to play a minor role in its metabolism.[1]
The metabolic pathway of this compound can be visualized as follows:
Quantitative Data Summary
A comprehensive review of the existing literature reveals a notable scarcity of specific quantitative in vitro metabolic data for this compound. The following tables summarize the available information and highlight the existing data gaps.
Table 1: In Vitro Metabolites of this compound
| Metabolite | Formation Pathway | Quantitative Data Availability |
| N-desmethyl-dexchlorpheniramine | N-demethylation | Not available in reviewed literature |
| N,N-didesmethyl-dexchlorpheniramine | N-demethylation | Not available in reviewed literature |
| Other polar metabolites | Various | Not available in reviewed literature |
Table 2: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolic Reaction | Km (µM) | Vmax (rate) | Intrinsic Clearance (CLint) |
| CYP2D6 | N-demethylation | Not available in reviewed literature | Not available in reviewed literature | Not available in reviewed literature |
| CYP3A4 | N-demethylation | Not available in reviewed literature | Not available in reviewed literature | Not available in reviewed literature |
| CYP2B1 | N-demethylation | Not available in reviewed literature | Not available in reviewed literature | Not available in reviewed literature |
| CYP2C11 | N-demethylation | Not available in reviewed literature | Not available in reviewed literature | Not available in reviewed literature |
Table 3: In Vitro Inhibition Constants (Ki) for this compound
| Enzyme | Ki (µM) | Inhibition Type |
| CYP2D6 | ~11 (for chlorpheniramine) | Not specified |
| CYP3A4 | Not available in reviewed literature | Not applicable |
| CYP2B1 | Not available in reviewed literature | Not applicable |
| CYP2C11 | Not available in reviewed literature | Not applicable |
Experimental Protocols
The following sections outline detailed methodologies for key experiments to investigate the in vitro metabolic fate of this compound. These protocols are based on established practices for in vitro drug metabolism studies.
In Vitro Metabolism Assay Using Human Liver Microsomes
This experiment aims to identify and quantify the metabolites of this compound formed by human liver microsomes (HLMs).
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
HPLC-MS/MS system
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, HLMs, and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.
Enzyme Kinetic Parameter Determination
This experiment is designed to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the N-demethylation of this compound by specific CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)
-
Cytochrome P450 reductase
-
Liposomes
-
This compound (at a range of concentrations bracketing the expected Km)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
HPLC-MS/MS system
Procedure:
-
Reconstitution of Enzymes: Reconstitute the recombinant CYP enzyme and cytochrome P450 reductase in liposomes according to the manufacturer's protocol.
-
Incubation: Prepare incubation mixtures containing the reconstituted enzyme system, a specific concentration of this compound, and buffer.
-
Reaction Initiation and Termination: Follow the same procedure as in the general metabolism assay (Section 4.1).
-
Data Analysis: Quantify the formation of the N-desmethyl metabolite at each substrate concentration. Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
CYP Inhibition Assay
This experiment evaluates the potential of this compound to inhibit the activity of major CYP isoforms.
Materials:
-
Pooled human liver microsomes
-
Specific CYP probe substrates (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound (at a range of concentrations)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
HPLC-MS/MS system
Procedure:
-
Incubation: Prepare incubation mixtures containing HLMs, the specific CYP probe substrate, and varying concentrations of this compound.
-
Reaction Initiation and Termination: Follow the same procedure as in the general metabolism assay (Section 4.1).
-
Data Analysis: Quantify the formation of the probe substrate's metabolite. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value. Further experiments can be designed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for investigating the in vitro metabolism of a compound like this compound and the logical relationship between different experimental outcomes.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexchlorpheniramine in Human Plasma
Introduction
Dexchlorpheniramine is a first-generation antihistamine utilized for the relief of symptoms associated with allergies and the common cold[1]. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the sensitive and selective determination of this compound in human plasma. The methodology presented herein is optimized for accuracy, precision, and a rapid sample turnaround time.
Materials and Methods
Chemicals and Reagents
-
This compound Maleate Reference Standard (Purity ≥99.67%)[2]
-
Internal Standard (IS), e.g., Simvastatin or Brompheniramine[3][4]
-
Acetonitrile (HPLC Gradient Grade)[3]
-
Methanol (HPLC Gradient Grade)
-
Water (Highly Purified, e.g., Milli-Q)
-
Ammonium Acetate
-
Acetic Acid or Ammonium Hydroxide
-
Ethyl Acetate or Diethyl ether-dichloromethane
-
Borate Buffer (pH 9.0)
-
Drug-free human plasma (with heparin)
Instrumentation
-
A Liquid Chromatography-Mass Spectrometry (LC-MS) system is recommended for high sensitivity and selectivity. A system equipped with a single quadrupole MS or a tandem mass spectrometer (MS/MS) is suitable.
-
Alternatively, an HPLC system with a UV detector set to a wavelength of 225 nm can be used, though it may be less sensitive for plasma samples.
Chromatographic Conditions
-
Column: A reversed-phase column such as a Phenomenex Luna ODS (100 x 4.6 mm, 5µm) or a Gemini Phenomenex C8 (50 x 4.6 mm, 5µm) provides good peak shape and resolution.
-
Mobile Phase: A mixture of acetonitrile and water (containing 10 mM ammonium acetate and 0.5% acetic acid) in a 90:10 (v/v) ratio is effective. Another option is a gradient of methanol (from 35% to 90%) with 2.5 mM ammonium hydroxide.
-
Flow Rate: A flow rate of 0.5 mL/min is typical.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Run Time: A short run time of approximately 2.0 to 5.0 minutes can be achieved.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a commonly employed technique for sample clean-up, which helps in minimizing ion suppression and matrix effects in LC-MS analyses.
-
To a 0.5 mL aliquot of a human plasma sample, add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and mix.
-
Perform the extraction with an organic solvent like ethyl acetate (3 x 2 mL).
-
Vortex the mixture and then centrifuge to separate the layers.
-
The upper organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is then reconstituted in 0.5 mL of the mobile phase before injection into the HPLC system.
Method Validation
The developed method should be validated for selectivity, linearity, precision, accuracy, recovery, and stability.
-
Selectivity: The method demonstrates high selectivity, with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.
-
Linearity: The method shows excellent linearity over a concentration range of 1.0 to 150.0 ng/mL. Another study demonstrated linearity from 0.05 to 10 ng/mL. The correlation coefficient (r) should be greater than 0.999.
-
Precision and Accuracy: The intra- and inter-batch precision (expressed as %CV) typically ranges from 1.5% to 9.0%, with accuracy between 99.1% and 106.6%.
-
Limit of Quantification (LOQ): A lower limit of quantification of 1.0 ng/mL or even as low as 0.05 ng/mL can be achieved, making the method suitable for pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound quantification in plasma.
| Parameter | Method 1 | Method 2 |
| Analytical Method | LC-MS | HPLC-ESI-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Diethyl ether-dichloromethane, 80:20, v/v) |
| Column | Phenomenex Luna ODS (100x4.6 mm, 5µm) | Gemini Phenomenex C8 (50 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) with 10mM Ammonium Acetate & 0.5% Acetic Acid | Gradient of Methanol (35-90%) with 2.5 mM NH4OH |
| Flow Rate | 0.5 mL/min | Not Specified |
| Linearity Range | 1.0 - 150.0 ng/mL | 0.05 - 10.0 ng/mL |
| LOQ | 1.0 ng/mL | 0.05 ng/mL |
| Recovery (%) | 89.06 - 91.32% | Not Specified |
| Intra-batch Precision (%CV) | < 10.00% | 1.5 - 6.8% |
| Inter-batch Precision (%CV) | Not Specified | 2.4 - 9.0% |
| Intra-batch Accuracy (%) | Not Specified | 99.1 - 106.6% |
| Inter-batch Accuracy (%) | Not Specified | 99.9 - 103.1% |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve the required amount of this compound maleate reference standard in acetonitrile.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., simvastatin) in acetonitrile.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to appropriate concentrations for spiking.
2. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Prepare an eight-point calibration curve by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1.0 to 150.0 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high), for example, 5.0, 75.0, and 125.0 ng/mL, by spiking blank plasma.
-
Vortex all prepared samples and store them at -70 ± 2 °C until analysis.
3. Plasma Sample Processing Protocol (LLE)
-
Retrieve plasma samples (calibration standards, QCs, and unknowns) from the freezer and allow them to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 0.5 mL of each plasma sample into a labeled centrifuge tube.
-
Add 0.1 mL of the internal standard working solution to all tubes except for the blank plasma.
-
Add 1.0 mL of borate buffer (pH 9.0) and vortex for 30 seconds.
-
Add 2 mL of ethyl acetate, cap the tubes, and vortex vigorously for 2 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of labeled tubes.
-
Repeat the extraction (steps 6-8) two more times, pooling the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 0.5 mL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection.
4. HPLC System Operation and Data Analysis
-
Equilibrate the LC-MS system with the mobile phase until a stable baseline is achieved.
-
Set up the sequence in the instrument software, including blanks, calibration standards, QCs, and unknown samples.
-
Inject the samples onto the column.
-
Acquire the data using the specified mass transitions for this compound and the internal standard.
-
Process the resulting chromatograms to obtain the peak areas for the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Note: Chiral HPLC Separation of Dexchlorpheniramine Enantiomers
Abstract
This application note presents a validated, high-performance liquid chromatography (HPLC) method for the effective chiral separation of chlorpheniramine enantiomers. Dexchlorpheniramine, the S-(+)-enantiomer of chlorpheniramine, possesses the majority of the desired antihistaminic activity, while the R-(-)-enantiomer is associated with sedative side effects.[1] Therefore, a reliable and efficient enantioselective analytical method is crucial for the quality control of pharmaceutical formulations. This protocol details a normal-phase HPLC method utilizing an amylose-based chiral stationary phase (CSP) that achieves baseline separation with excellent resolution and selectivity. The method is demonstrated to be linear, sensitive, and specific for the enantioselective assay of chlorpheniramine enantiomers in pharmaceutical products.[1]
Introduction
Chlorpheniramine, [3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine], is a first-generation histamine H1 receptor antagonist widely used in the treatment of allergic conditions.[1] It possesses a chiral center, existing as two enantiomers: S-(+)-chlorpheniramine (this compound) and R-(-)-chlorpheniramine. The pharmacological activity is primarily attributed to this compound, which has a significantly greater affinity for H1 receptors than its R-(-) counterpart.[1] Given the differences in pharmacological effects, regulatory authorities and pharmaceutical industries place a high emphasis on the stereospecific analysis of chiral drugs.[1] High-performance liquid chromatography using chiral stationary phases (CSPs) is the most powerful and widely used technique for resolving and quantifying enantiomers in various matrices.
This document provides a detailed protocol for the separation of this compound from its R-(-) enantiomer using a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
Experimental Protocol
This section provides a detailed methodology for the preparation of solutions and the instrumental conditions required for the analysis.
3.1. Materials and Reagents
-
Racemic Chlorpheniramine Maleate (Reference Standard)
-
This compound Maleate (S-(+)-enantiomer, for peak identification)
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA, HPLC Grade)
-
Diethylamine (DEA)
-
Dichloromethane (ACS Grade)
-
Ammonium Hydroxide
-
Deionized Water
-
Methanol (HPLC Grade)
3.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. A Shimadzu LC-20AT system or equivalent is suitable.
-
Chiral Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.
3.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-hexane, 2-propanol (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v) . Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (Racemate): Accurately weigh and dissolve racemic chlorpheniramine maleate in the mobile phase to prepare a stock solution of approximately 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
3.4. Sample Preparation (from Tablets)
-
Weigh and finely powder a number of tablets equivalent to about 10 mg of this compound maleate.
-
Transfer an accurately weighed portion of the powder to a suitable flask.
-
Add 10 mL of deionized water and sonicate for 10 minutes to dissolve the active ingredient.
-
Make the solution basic (pH ~11) by adding a few drops of concentrated ammonium hydroxide.
-
Perform a liquid-liquid extraction by adding 15 mL of dichloromethane and shaking vigorously for 5 minutes.
-
Allow the layers to separate and collect the lower, organic (dichloromethane) layer.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase to achieve a theoretical concentration of ~10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.5. HPLC Chromatographic Conditions
All quantitative data for the chromatographic setup and resulting performance are summarized in the tables below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (97.5 : 2.5 : 0.025, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
| Table 1: Optimized HPLC Chromatographic Conditions. |
Results and Discussion
The described method successfully separates the two enantiomers of chlorpheniramine with baseline resolution. Under the specified conditions, the S-(+)-enantiomer (this compound) elutes before the R-(-)-enantiomer. A resolution value of 3.80 indicates a highly effective and robust separation, far exceeding the pharmacopeial requirement for baseline separation (Rs > 1.5). The selectivity factor (alpha) of 1.24 further confirms the high degree of chiral recognition provided by the stationary phase.
| Performance Metric | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine |
| Retention Time (t_R) | 9.63 min | 11.36 min |
| Resolution (R_s) | \multicolumn{2}{c | }{3.80} |
| Selectivity (α) | \multicolumn{2}{c | }{1.24} |
| Linearity Range | \multicolumn{2}{c | }{2 - 10 µg/mL (r = 0.999)} |
| Limit of Quantification (LOQ) | 0.88 µg/mL | 1.31 µg/mL |
| Table 2: Summary of Chromatographic Performance Data. |
The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, and accuracy. The mean percent recovery values were found to be approximately 99.5%, confirming the accuracy of the method for quantitative analysis.
Visualized Workflow and Separation Principle
The following diagrams illustrate the experimental workflow and the underlying principle of chiral recognition on the stationary phase.
Caption: Experimental workflow for chiral separation of this compound.
References
Application Note: UV-Vis Spectrophotometric Assay for Dexchlorpheniramine in Pharmaceutical Formulations
Introduction
Dexchlorpheniramine maleate is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. Ensuring the quality and potency of this compound in pharmaceutical formulations is crucial for its therapeutic efficacy and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed analytical technique for the quantitative determination of active pharmaceutical ingredients (APIs) in dosage forms due to its simplicity, rapidity, and cost-effectiveness.[1][2] This application note describes a validated UV-Vis spectrophotometric method for the quantification of this compound maleate in various pharmaceutical formulations. The method is based on the measurement of the absorbance of this compound maleate in an acidic medium at its wavelength of maximum absorbance.
Principle
This compound maleate exhibits a distinct UV absorption spectrum with a maximum absorbance peak (λmax) typically observed between 262 nm and 265 nm in an acidic solution.[3][4] This characteristic absorption is proportional to the concentration of the drug in the solution, following the Beer-Lambert law. By preparing a standard calibration curve of known concentrations of this compound maleate, the concentration of the drug in a sample solution prepared from a pharmaceutical formulation can be accurately determined. To overcome interference from excipients and coloring agents, which can affect background absorption, derivative spectrophotometry can also be employed.[5]
Experimental Protocols
1. Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, equipped with 1 cm quartz cuvettes.
-
Reagents and Standards:
-
This compound Maleate Reference Standard (USP or equivalent)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sulfuric Acid (H₂SO₄), 0.1 M solution
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Pharmaceutical formulations containing this compound Maleate (tablets, syrups)
-
2. Preparation of Standard Solutions
2.1. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Maleate Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of 0.1 M HCl.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Bring the solution to volume with 0.1 M HCl and mix thoroughly.
2.2. Working Standard Solutions for Calibration Curve
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with 0.1 M HCl.
-
For a concentration range of 5-30 µg/mL, pipette 2.5, 5, 7.5, 10, 12.5, and 15 mL of the 100 µg/mL stock solution into separate 50 mL volumetric flasks.
-
Dilute to the mark with 0.1 M HCl and mix well to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL, respectively.
3. Sample Preparation
3.1. Tablets
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to about 8 mg of this compound maleate.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl and sonicate for 15-20 minutes to dissolve the active ingredient.
-
Dilute to volume with 0.1 M HCl, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Further dilute the filtrate with 0.1 M HCl to obtain a final concentration within the calibration curve range (e.g., dilute 5 mL of the filtrate to 50 mL with 0.1 M HCl).
3.2. Syrup/Oral Solution
-
Accurately measure a volume of the syrup or oral solution equivalent to 5 mg of this compound maleate.
-
Transfer the measured volume into a 100 mL volumetric flask.
-
Add approximately 50 mL of 0.1 M HCl and mix thoroughly.
-
Dilute to the mark with 0.1 M HCl and mix well.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
-
Further dilute the solution with 0.1 M HCl to achieve a final concentration within the linear range of the assay.
4. Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use 0.1 M HCl as the blank to zero the instrument.
-
Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be around 262-265 nm.
-
Set the instrument to measure the absorbance at the determined λmax.
-
Measure the absorbance of the blank, all working standard solutions, and the prepared sample solutions.
5. Data Analysis and Calculations
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification of this compound in Sample: Use the linear regression equation to calculate the concentration of this compound maleate in the sample solution.
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
Calculate the amount of this compound Maleate in the pharmaceutical formulation:
For Tablets (mg/tablet): (C × DF × V) / (W_sample × 1000) × W_avg_tab
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
DF = Dilution factor
-
V = Initial volume of sample preparation (mL)
-
W_sample = Weight of the powdered tablet sample taken (mg)
-
W_avg_tab = Average weight of a single tablet (mg)
For Syrup (mg/mL): (C × DF) / V_initial
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
DF = Dilution factor
-
V_initial = Initial volume of syrup taken (mL)
-
Data Presentation
Table 1: Method Validation Parameters for UV-Vis Spectrophotometric Assay of this compound Maleate
| Parameter | Result |
| Linearity Range | 9.75 - 32.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 96.95% - 105.61% |
| Precision (RSD %) | |
| - Intraday | < 2% |
| - Interday | < 2% |
| Limit of Detection (LOD) | 0.707 ppm (at λ 262 nm) |
| Limit of Quantification (LOQ) | 2.357 ppm (at λ 262 nm) |
| Wavelength of Max. Abs. (λmax) | ~262-265 nm |
| Solvent/Blank | 0.1 M HCl or 0.1 M H₂SO₄ |
Table 2: Example Calibration Data for this compound Maleate
| Concentration (µg/mL) | Absorbance at 262 nm (AU) |
| 0 | 0.000 |
| 5 | 0.125 |
| 10 | 0.251 |
| 15 | 0.376 |
| 20 | 0.502 |
| 25 | 0.628 |
| 30 | 0.753 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the UV-Vis spectrophotometric assay of this compound.
Conclusion
The described UV-Vis spectrophotometric method is simple, accurate, precise, and reliable for the routine quality control analysis of this compound maleate in pharmaceutical formulations. The method is validated according to ICH guidelines and demonstrates good linearity, accuracy, and precision. The use of derivative spectrophotometry can be a valuable alternative to overcome interference from formulation excipients. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. This compound Maleate Tablets [drugfuture.com]
- 4. iajps.com [iajps.com]
- 5. Derivative ultraviolet spectrophotometric determination of this compound maleate in tablets in presence of coloring agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Forced Degradation Studies of Dexchlorpheniramine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2] The resulting data are essential for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[3] This application note provides a detailed protocol for conducting forced degradation studies on dexchlorpheniramine maleate, a first-generation antihistamine, to assess its intrinsic stability and to facilitate the development of a stability-indicating HPLC method.
Experimental Workflow
The overall workflow for the forced degradation studies of this compound maleate is depicted in the following diagram:
Caption: Experimental workflow for forced degradation studies of this compound maleate.
Materials and Reagents
-
This compound Maleate Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Potassium Dihydrogen Phosphate, AR Grade
-
Orthophosphoric Acid, AR Grade
-
Water, HPLC Grade
Experimental Protocols
2.1. Preparation of Stock Solution
Accurately weigh and dissolve an appropriate amount of this compound maleate reference standard in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.
2.2. Forced Degradation Procedures
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3] The following conditions are recommended starting points and may need to be adjusted based on the observed degradation.
2.2.1. Acid Hydrolysis
-
To 1 mL of the this compound maleate stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.2. Base Hydrolysis
-
To 1 mL of the this compound maleate stock solution, add 1 mL of 1N NaOH.
-
Reflux the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.3. Oxidative Degradation
-
To 1 mL of the this compound maleate stock solution, add 1 mL of 5% v/v hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
2.2.4. Thermal Degradation
-
Place the solid this compound maleate powder in a petri dish and expose it to dry heat at 105°C in a hot air oven for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed powder, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.
2.2.5. Photolytic Degradation
-
Expose the solid this compound maleate powder and a 1 mg/mL solution in transparent containers to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, prepare the samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution to a suitable concentration.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following method can be used as a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting the data.
Table 1: Summary of Forced Degradation Results for this compound Maleate
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| Acid Hydrolysis (1N HCl, 60°C, 2h) | |||
| Base Hydrolysis (1N NaOH, 60°C, 2h) | |||
| Oxidative (5% H₂O₂, RT, 24h) | |||
| Thermal (Dry Heat, 105°C, 24h) | |||
| Photolytic (ICH Q1B) |
Conclusion
This application note provides a comprehensive protocol for conducting forced degradation studies on this compound maleate. The successful execution of these studies and the subsequent analysis will provide valuable information regarding the stability of the drug substance, aid in the elucidation of its degradation pathways, and is a fundamental step in the development and validation of a stability-indicating analytical method. Adherence to ICH guidelines throughout the process is essential for regulatory compliance.
References
Sensitive Detection of Dexchlorpheniramine in Human Plasma by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dexchlorpheniramine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is ideal for pharmacokinetic studies, bioequivalence assessment, and other clinical research applications requiring precise and reliable measurement of low concentrations of this compound. The described method achieves a low limit of quantification, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound, the S-enantiomer of chlorpheniramine, is a potent first-generation antihistamine widely used for the symptomatic relief of allergic conditions.[1] Accurate quantification of this compound in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Due to the low dosage and consequent low plasma concentrations, a highly sensitive and selective analytical method is required. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, making it the method of choice for this application. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Brompheniramine or Simvastatin[2][3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Ethyl Acetate (HPLC grade)[2]
-
Ammonium Acetate
-
Acetic Acid or Formic Acid
-
Borate Buffer (pH 9.0)
-
Drug-free human plasma
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from 0.05 ng/mL to 20 ng/mL. Prepare QC samples at low, medium, and high concentrations.
2. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.5 mL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and vortex to mix.
-
Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 or C8 reversed-phase column, such as a Phenomenex Luna ODS (100 x 4.6 mm, 5 µm), is suitable.
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (containing an additive like 10 mM ammonium acetate and 0.5% acetic acid or 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions should be optimized for this compound and the internal standard. For this compound (molecular weight 274.79 g/mol ), the protonated molecule [M+H]⁺ at m/z 275 is typically selected as the precursor ion.
-
Instrument Parameters: Optimize parameters such as spray voltage, capillary temperature, and collision energy to achieve the best signal intensity.
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of this LC-MS/MS method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 150.0 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 |
A more sensitive method for the racemate, chlorpheniramine, has demonstrated a linearity range of 0.025-20 ng/mL and an LLOQ of 0.025 ng/mL.
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | < 15% | < 15% | 85-115% | |
| Medium | < 15% | < 15% | 85-115% | |
| High | < 15% | < 15% | 85-115% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters for the validation of the analytical method.
References
- 1. This compound | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
- 3. Quantification of this compound and betamethasone in human plasma by the uplc-ms/ms method and its application in a bioequivalence study containing the two drugs in combination, administered as a single dose in healthy volunteers | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Enantioselective Synthesis and Purification of Dexchlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and purification of Dexchlorpheniramine, the pharmacologically active (S)-(+)-enantiomer of the first-generation antihistamine, Chlorpheniramine. This compound exhibits significantly greater affinity for the H1 histamine receptor than its (R)-(-)-enantiomer. Consequently, the efficient and controlled synthesis of the single enantiomer is of paramount importance in the pharmaceutical industry. This guide outlines two primary strategies for obtaining enantiomerically pure this compound: direct asymmetric synthesis via rhodium-catalyzed conjugate addition and separation from a racemic mixture through classical resolution by diastereomeric salt crystallization. Furthermore, detailed protocols for the purification and analysis of enantiomeric purity using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are provided.
Introduction
Chlorpheniramine, [3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine], is a widely used antihistaminic agent. It possesses a single chiral center, and its therapeutic activity resides predominantly in the (S)-(+)-enantiomer, known as this compound. The (R)-(-)-enantiomer is less active and may contribute to sedative side effects. Therefore, the production of enantiomerically pure this compound is a critical objective in pharmaceutical manufacturing to enhance therapeutic efficacy and minimize adverse effects.
This document details two effective approaches to obtain this compound:
-
Enantioselective Synthesis: A direct synthesis of the desired enantiomer, which avoids the loss of 50% of the material inherent in resolving a racemate. A notable example is the rhodium-catalyzed asymmetric conjugate addition.
-
Chiral Resolution: The separation of a racemic mixture of chlorpheniramine. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as derivatives of tartaric acid, which can be separated by crystallization.
Following synthesis or resolution, robust analytical methods are required to determine enantiomeric purity and to guide the purification process. Chiral HPLC and Capillary Electrophoresis are powerful techniques for this purpose.
Enantioselective Synthesis of this compound
A highly efficient method for the enantioselective synthesis of this compound involves the rhodium-catalyzed asymmetric conjugate addition of an organoboronic acid to a carbonyl-activated alkenyl azaarene. This method has been reported to achieve high yields and excellent enantioselectivity[1].
Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition (Representative)
This protocol is a representative procedure based on established principles of rhodium-catalyzed asymmetric synthesis[1].
Materials:
-
Precursor: 1-(Pyridin-2-yl)prop-2-en-1-one
-
4-Chlorophenylboronic acid
-
Rhodium catalyst (e.g., [Rh(cod)2]BF4)
-
Chiral ligand (e.g., (S)-BINAP)
-
Base (e.g., K3PO4)
-
Reducing agent (e.g., NaBH4)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Dimethylamine solution
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk flask is charged with the rhodium precursor and the chiral ligand in anhydrous solvent. The mixture is stirred at room temperature to form the active chiral catalyst complex.
-
Asymmetric Conjugate Addition: To the catalyst solution, add the 1-(pyridin-2-yl)prop-2-en-1-one, 4-chlorophenylboronic acid, and the base. The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation of Intermediate: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate ketone.
-
Reductive Amination: The crude ketone is dissolved in a suitable solvent (e.g., methanol). A solution of dimethylamine is added, followed by the portion-wise addition of a reducing agent (e.g., NaBH4) at a low temperature (e.g., 0 °C).
-
Final Work-up and Purification: After the reduction is complete, the reaction is quenched, and the pH is adjusted. The product is extracted, and the combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography.
Quantitative Data for Enantioselective Synthesis
| Parameter | Value | Reference |
| Yield | Up to 99% | [1] |
| Enantiomeric Excess (ee) | Up to 99% | [1] |
Chiral Resolution of Racemic Chlorpheniramine
Classical resolution via diastereomeric salt formation is a robust and widely used method for separating enantiomers. This involves reacting the racemic chlorpheniramine base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized.
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic chlorpheniramine.
Experimental Protocol: Resolution with Dibenzoyl-L-tartaric acid
Materials:
-
Racemic chlorpheniramine
-
Dibenzoyl-L-tartaric acid
-
Solvent for crystallization (e.g., ethanol, acetone, or a mixture)
-
Aqueous base solution (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Racemic Base: If starting with a salt (e.g., chlorpheniramine maleate), dissolve it in water and basify with an aqueous NaOH solution to a pH > 10. Extract the free chlorpheniramine base into an organic solvent. Dry the organic extract and evaporate the solvent to obtain the racemic base.
-
Diastereomeric Salt Formation: Dissolve the racemic chlorpheniramine base in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in the same solvent, also with heating.
-
Crystallization: Slowly add the resolving agent solution to the chlorpheniramine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Liberation of this compound: Dissolve the collected diastereomeric salt in water and add an aqueous base solution (e.g., 1 M NaOH) until the pH is strongly basic. This will liberate the free this compound base.
-
Extraction and Purification: Extract the this compound into an organic solvent. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product. Further purification can be achieved by recrystallization or chromatography.
Purification and Analysis of Enantiomeric Purity
Accurate determination of enantiomeric purity is crucial. Chiral HPLC and Capillary Electrophoresis are the most common and reliable methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, resulting in different retention times.
Caption: Workflow for the analysis of this compound by chiral HPLC.
Instrumentation and Conditions:
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Standard HPLC with UV/PDA detector | Standard HPLC with UV/PDA detector |
| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CYCLOBOND I 2000 (β-cyclodextrin) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) | 0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) |
| Flow Rate | 1.2 mL/min | 0.5 mL/min |
| Detection Wavelength | 258 nm | Not specified |
| Column Temperature | Ambient | Ambient |
| Reference | [2] |
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of racemic chlorpheniramine and the sample to be analyzed in the mobile phase. Dilute to an appropriate concentration (e.g., 10 µg/mL).
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the standard. Calculate the peak areas to determine the enantiomeric excess (% ee) using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
| Parameter | S-(+)-enantiomer | R-(-)-enantiomer | Reference |
| Retention Time (Condition 1) | 9.63 ± 0.05 min | 11.36 ± 0.08 min | |
| Resolution (α) (Condition 1) | 1.24 | 1.24 | |
| Linearity Range (Condition 1) | 2-10 µg/mL | 2-10 µg/mL | |
| LOD (Condition 1) | 0.29 µg/mL | 0.44 µg/mL | |
| LOQ (Condition 1) | 0.88 µg/mL | 1.31 µg/mL |
Capillary Electrophoresis (CE)
Capillary electrophoresis with a chiral selector in the background electrolyte offers high resolution for enantiomeric separation.
Instrumentation and Conditions:
| Parameter | Value |
| CE System | Standard CE system with UV detector |
| Capillary | Fused silica, uncoated |
| Background Electrolyte | Acidic buffer containing 1.5 mM carboxymethyl-β-cyclodextrin |
| Voltage | Not specified |
| Temperature | Ambient |
| Detection | UV |
| Reference |
Procedure:
-
Electrolyte and Sample Preparation: Prepare the background electrolyte containing the chiral selector. Dissolve the sample in the electrolyte.
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Injection and Separation: Inject the sample and apply the separation voltage.
-
Data Analysis: The enantiomers will migrate at different velocities, resulting in separate peaks. Calculate the enantiomeric purity based on the peak areas.
| Parameter | Value | Reference |
| Resolution | > 10 | |
| Linearity Range | 2-10 µg/mL | |
| LOD | 0.25 µg/mL | |
| LOQ | 0.75 µg/mL |
Conclusion
This document provides a comprehensive guide to the enantioselective synthesis and purification of this compound. The choice between direct asymmetric synthesis and chiral resolution will depend on factors such as cost, scale, and available expertise. The rhodium-catalyzed asymmetric conjugate addition offers an elegant and efficient route to the desired enantiomer with high yield and enantioselectivity. Classical resolution, while less atom-economical, is a robust and scalable method. For both approaches, the analytical techniques of chiral HPLC and CE are indispensable tools for monitoring and confirming the enantiomeric purity of the final product. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
Application Note: A Stability-Indicating HPLC Method for the Determination of Dexchlorpheniramine Maleate
Introduction
Dexchlorpheniramine maleate, the dextrorotatory isomer of chlorpheniramine, is a first-generation antihistamine used to alleviate symptoms of allergic conditions such as urticaria and hay fever.[1] Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[2] This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the determination of this compound maleate in pharmaceutical preparations. The method is designed to separate this compound from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[3]
Materials and Methods
The experimental protocol for this study is detailed below. All reagents used were of analytical grade, and the water was of HPLC grade.
Experimental Protocols
Instrumentation
A Shimadzu LC-20AT HPLC system or equivalent, equipped with a pump, degasser, autosampler, and a PDA detector, was used for method development and validation.[4] Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound Maleate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Hydrogen Peroxide (30%)
Chromatographic Conditions
The separation of this compound and its degradation products was achieved using the following chromatographic conditions, which are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: For dosage forms, an amount of powdered tablets or liquid formulation equivalent to 10 mg of this compound Maleate is to be dissolved in the mobile phase, sonicated for 15 minutes, and diluted to 100 mL. The solution is then filtered through a 0.45 µm nylon filter before injection.
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method. The sample solutions were subjected to the stress conditions outlined in Table 2. After the specified time, the solutions were cooled, neutralized (if necessary), and diluted with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.
Table 2: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug exposed to 105°C for 48 hours |
| Photolytic Degradation | Drug solution exposed to UV light (254 nm) for 24 hours |
Results and Discussion
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation
The chromatograms of the stressed samples showed significant degradation of this compound. The method was able to resolve the main peak from the degradation product peaks, demonstrating its specificity. A summary of the forced degradation results is presented in Table 3.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Major degradation peak observed at RRT 0.8 |
| Base Hydrolysis | ~12% | Two minor degradation peaks observed |
| Oxidative Degradation | ~20% | Significant degradation with a major peak at RRT 1.2 |
| Thermal Degradation | ~8% | Minor degradation observed |
| Photolytic Degradation | ~10% | A distinct degradation peak was formed |
Method Validation
The method demonstrated excellent linearity over a concentration range of 20-120 µg/mL with a correlation coefficient (r²) > 0.999. The accuracy, determined by the recovery of spiked samples, was found to be within 98-102%. The precision of the method, expressed as the relative standard deviation (%RSD), was less than 2% for both repeatability and intermediate precision. Robustness testing showed that minor variations in the mobile phase composition and flow rate did not significantly affect the results.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration | 20-120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Robustness | %RSD should be within acceptable limits | Complies |
Visualizations
Workflow for Method Development and Validation
The following diagram illustrates the systematic workflow followed for the development and validation of the stability-indicating HPLC method.
References
Application Notes and Protocols for Solid-Phase Extraction of Dexchlorpheniramine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of dexchlorpheniramine from biological matrices, primarily focusing on human plasma. The methodologies outlined are designed to yield clean extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a first-generation antihistamine used to treat allergic conditions. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note details two effective SPE-based protocols for the extraction of this compound: a mixed-mode cation exchange (MCX) cartridge-based method and a magnetic dispersive solid-phase extraction (MDSPE) method.
Data Presentation
The following tables summarize the quantitative data associated with the solid-phase extraction of chlorpheniramine (the racemic mixture containing this compound) from human plasma.
Table 1: Method Validation Parameters for MDSPE of Chlorpheniramine in Human Plasma
| Parameter | Value |
| Linearity Range | 2.0 - 550.0 ng/mL |
| Correlation Coefficient (r²) | 0.995 |
| Limit of Detection (LOD) | 0.4 ng/mL[1] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[1] |
| Recovery | 87.9 - 96.4%[1] |
| Intra-day Precision (RSD) | 4.1 - 5.0%[1] |
| Inter-day Precision (RSD) | 4.9 - 5.6%[1] |
Table 2: Recovery of Chlorpheniramine from Spiked Human Plasma using MDSPE
| Spiked Concentration (ng/mL) | Mean Recovery (%) |
| 5 | 96.4 |
| 150 | 92.5 |
| 250 | 87.9 |
| 500 | 91.2 |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for this compound in Human Plasma
This protocol is a representative method adapted from generic protocols for basic drug extraction using polymeric mixed-mode cation exchange sorbents. It is recommended to optimize the volumes and concentrations for specific applications.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX, Strata-X-C)
-
Human plasma samples
-
Phosphoric acid (H₃PO₄)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add 1 mL of 4% H₃PO₄ in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the MCX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.
-
Protocol 2: Magnetic Dispersive Solid-Phase Extraction (MDSPE) for Chlorpheniramine in Human Plasma
This protocol is based on the method described by Daryakenari et al. (2017) for the extraction of chlorpheniramine from human plasma.
Materials:
-
Graphene oxide/Fe₃O₄@polythionine (GO/Fe₃O₄@PTh) nanocomposite (magnetic sorbent)
-
Human plasma samples
-
Zinc sulfate
-
Acetonitrile (ACN), HPLC grade
-
Phosphoric acid
-
Deionized water
-
Ultrasonic bath
-
External magnet
Procedure:
-
Sample Pre-treatment (Deproteinization):
-
To a plasma sample, add 2% (w/v) zinc sulfate in acetonitrile (60:40 v/v).
-
Vortex for 4 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate the acetonitrile under a nitrogen stream at 50°C.
-
Dilute the remaining aqueous phase with ultrapure water.
-
-
MDSPE Procedure:
-
Take 5.0 mL of the pre-treated plasma sample and adjust the pH to 4.0 using phosphoric acid.
-
Add 30 mg of the magnetic GO/Fe₃O₄@PTh sorbent to the sample.
-
Disperse the sorbent by sonicating in an ultrasonic bath for 4 minutes.
-
Place the sample tube near a strong external magnet to aggregate the magnetic sorbent.
-
Decant and discard the supernatant.
-
-
Elution:
-
Add 100 µL of acetonitrile to the tube containing the sorbent with the adsorbed analyte.
-
Vortex for 3 minutes to desorb the chlorpheniramine.
-
Use an external magnet to separate the sorbent.
-
Collect the supernatant (eluate) for HPLC analysis.
-
Visualizations
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Caption: Workflow for Magnetic Dispersive SPE.
References
Application Notes and Protocols for the GC-MS Analysis of Dexchlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dexchlorpheniramine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical procedures for chlorpheniramine, the racemic mixture containing this compound, and are intended to serve as a comprehensive guide for researchers in drug development and analytical sciences.
Introduction
This compound, the dextrorotatory enantiomer of chlorpheniramine, is a potent first-generation antihistamine used to alleviate symptoms of allergic reactions. Accurate and sensitive quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable analytical technique for this purpose, providing high selectivity and sensitivity.
This application note details the sample preparation, GC-MS instrumentation, and data analysis parameters for the determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for pharmaceutical formulations and biological samples.
2.1.1. Pharmaceutical Formulations (e.g., Ointments, Tablets)
This protocol is adapted from a method for chloropyramine hydrochloride in ointments.
-
Sample Dissolution: Accurately weigh a portion of the homogenized sample (e.g., ointment or crushed tablet) and dissolve it in 0.5 M HCl.
-
Alkalinization: Transfer the solution to a separatory funnel and adjust the pH to 9-10 with 25% (v/v) ammonium hydroxide. This converts the this compound salt to its free base form, which is more soluble in organic solvents.
-
Liquid-Liquid Extraction (LLE): Extract the aqueous solution with chloroform (or another suitable organic solvent like ethyl acetate) by vigorous shaking. Repeat the extraction process three times to ensure complete recovery.
-
Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume of a solvent suitable for GC-MS analysis, such as chloroform or ethyl acetate.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the GC-MS system.
2.1.2. Biological Samples (e.g., Whole Blood, Serum, Breast Milk)
This protocol is a general procedure based on methods for antihistamines in biological matrices.[2][3]
-
Protein Precipitation (for whole blood/serum): To 1 mL of the sample, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or C18 cartridge) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step (or the diluted breast milk sample) onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the this compound with an appropriate elution solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., ethyl acetate).
-
(Optional) Derivatization: For enhanced volatility and improved peak shape, derivatization can be performed. A common approach for amines is acylation using reagents like acetic anhydride.[3][4] This step should be optimized based on the specific analytical requirements.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of chlorpheniramine and are expected to be suitable for this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (for SIM) | m/z 203, 228, 274 (based on predicted spectra for this compound) |
Quantitative Data Summary
The following table summarizes the quantitative data from validated GC-MS methods for chlorpheniramine. Similar performance is anticipated for the analysis of this compound.
| Parameter | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Chlorpheniramine | Serum | 0 - 160 ng/mL | 1 - 2 ng/mL | - | |
| Chlorpheniramine | Whole Blood | 5.00 - 1000.0 ng/mL | 1.50 ng/mL | 5.00 ng/mL | |
| Chlorpheniramine | Breast Milk | 5.00 - 1000.0 ng/mL | 1.50 ng/mL | 5.00 ng/mL | |
| Chloropyramine | Ointment | 0.4 - 4.0 µg/mL | 0.04 mg/g | 0.132 mg/g |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound GC-MS analysis.
This comprehensive guide provides a solid foundation for developing and validating a robust GC-MS method for the analysis of this compound. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Application Note: Method Validation for the Assay of Dexchlorpheniramine Maleate in Pharmaceutical Formulations by HPLC
Introduction
Dexchlorpheniramine maleate is a first-generation antihistamine commonly used to relieve symptoms of allergies, hay fever, and the common cold. The accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and patient safety. This application note provides a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound maleate, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[5]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical method development of pharmaceutical products.
Method Validation Parameters
According to ICH guidelines, the following parameters must be evaluated for the validation of an assay method:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
System Suitability
High-Performance Liquid Chromatography (HPLC) Method
A typical HPLC method for the assay of this compound maleate is outlined below. This method serves as the basis for the validation protocol.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M phosphate buffer pH 2.7 (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
Experimental Protocols for Method Validation
The following sections provide detailed experimental protocols for validating the HPLC method for the this compound maleate assay.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (containing a known concentration of this compound maleate) five times.
-
Calculate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
Theoretical plates > 2000
-
Tailing factor ≤ 2.0
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Inject a blank solution (diluent) to ensure no interference at the retention time of this compound.
-
Inject a placebo solution (containing all excipients without the active pharmaceutical ingredient) to check for interference from the formulation matrix.
-
Inject the standard solution of this compound maleate.
-
Inject the sample solution (formulation containing this compound maleate).
-
Perform forced degradation studies by subjecting the sample solution to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples.
Acceptance Criteria:
-
The peak for this compound should be well-resolved from any other peaks.
-
The peak purity of the this compound peak in the sample and stressed samples should be greater than a predefined threshold (e.g., > 990), indicating no co-eluting peaks.
Linearity
Objective: To demonstrate the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a series of at least five standard solutions of this compound maleate at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Range
Objective: To establish the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is confirmed by the linearity, accuracy, and precision studies.
Acceptance Criteria: The range should be justified and is typically 80% to 120% of the test concentration for an assay of a finished product.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare placebo samples spiked with this compound maleate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
3.6.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six independent sample solutions of this compound maleate at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the assay results.
Acceptance Criteria: RSD ≤ 2.0%
3.6.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results obtained under the different conditions.
Acceptance Criteria: RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: While not always required for an assay method, determining LOD and LOQ can provide valuable information about the method's sensitivity.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze the system suitability and a standard solution under each modified condition.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by the variations.
Data Presentation
The quantitative data generated during the validation studies should be summarized in clear and concise tables.
Table 1: System Suitability Results
| Injection | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|
| 1 | 1234567 | 1.1 | 5600 |
| 2 | 1235678 | 1.1 | 5580 |
| 3 | 1234890 | 1.2 | 5620 |
| 4 | 1235123 | 1.1 | 5610 |
| 5 | 1234987 | 1.2 | 5590 |
| Mean | 1235049 | 1.14 | 5600 |
| SD | 456.7 | 0.05 | 15.8 |
| %RSD | 0.04 | 4.4 | 0.28 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 617500 |
| 75 | 926250 |
| 100 | 1235000 |
| 125 | 1543750 |
| 150 | 1852500 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 12345 |
| Y-intercept | 150 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80 | 8.0 | 7.95 | 99.4 | 99.6 |
| 8.0 | 7.98 | 99.8 | ||
| 8.0 | 7.97 | 99.6 | ||
| 100 | 10.0 | 10.02 | 100.2 | 100.1 |
| 10.0 | 9.99 | 99.9 | ||
| 10.0 | 10.01 | 100.1 | ||
| 120 | 12.0 | 11.95 | 99.6 | 99.7 |
| 12.0 | 11.98 | 99.8 |
| | 12.0 | 11.97 | 99.8 | |
Table 4: Precision Data
| Parameter | Repeatability (n=6) | Intermediate Precision (n=6) |
|---|---|---|
| Mean Assay (%) | 99.8 | 100.1 |
| SD | 0.5 | 0.6 |
| %RSD | 0.5 | 0.6 |
Table 5: Robustness Data
| Parameter Varied | Modification | System Suitability | Assay Result (% Label Claim) |
|---|---|---|---|
| Flow Rate | 0.9 mL/min | Pass | 99.7 |
| 1.1 mL/min | Pass | 100.2 | |
| Mobile Phase | 33:67 ACN:Buffer | Pass | 99.9 |
| 37:63 ACN:Buffer | Pass | 100.1 | |
| Temperature | 20°C | Pass | 99.8 |
| | 30°C | Pass | 100.3 |
Visualizations
Method Validation Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. wjarr.com [wjarr.com]
Application Notes and Protocols for the Chiral Resolution of Dexchlorpheniramine
Introduction
Dexchlorpheniramine, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, is a potent antihistamine used to relieve symptoms of allergies, hay fever, and the common cold. The R-(-)-enantiomer is significantly less active.[1] Consequently, the enantioselective separation of chlorpheniramine is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and to ensure the therapeutic efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for resolving chlorpheniramine enantiomers. This document provides detailed application notes and protocols for the chiral resolution of this compound using various CSPs.
Principle of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, thus enabling their separation. The primary intermolecular interactions contributing to chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3]
Data Presentation: Chiral Stationary Phases for this compound Resolution
The following tables summarize the chromatographic conditions and performance data for the resolution of chlorpheniramine enantiomers using different types of chiral stationary phases.
Table 1: Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | 250 mm x 4.6 mm, 5 µm | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) | 1.2 | 258 | 3.80 | 1.24 | [1][4] |
| Amylose AD column | Not Specified | Coupled with a cyanopropyl column | Not Specified | UV | Not Specified | Not Specified |
Table 2: Cyclodextrin-Based Chiral Stationary Phases
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| CYCLOBOND I 2000 (Beta-cyclodextrin) | Not Specified | 0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) | 0.5 | Mass Spectrometry | 1.17 | 1.12 |
Table 3: Protein-Based Chiral Stationary Phases
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Enantioselectivity (α) | Reference |
| Ovomucoid-conjugated column | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the chiral separation of this compound based on the cited literature.
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Chiralpak AD-H)
This protocol is adapted from a method for the enantioselective determination of chlorpheniramine in pharmaceutical formulations.
1. Materials and Reagents:
-
Racemic chlorpheniramine maleate standard
-
S-(+)-chlorpheniramine maleate (for peak identification)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
Methanol (for sample preparation, if needed)
-
Deionized water
2. Chromatographic System:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 97.5:2.5:0.025 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic chlorpheniramine maleate in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 100 µg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Prepare a standard solution of S-(+)-chlorpheniramine maleate to identify the elution order of the enantiomers.
5. Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 258 nm
-
Injection Volume: 10-20 µL
6. System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
-
The relative standard deviation (RSD) for the peak areas of each enantiomer should be less than 2.0%.
7. Analysis:
-
Inject the sample solutions and identify the peaks corresponding to S-(+)-chlorpheniramine (this compound) and R-(-)-chlorpheniramine based on the retention time of the S-(+)-chlorpheniramine standard.
-
Quantify the amount of each enantiomer using the peak areas.
Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP (CYCLOBOND I 2000)
This protocol is based on a method for the enantioselective determination of chlorpheniramine and its metabolites in human plasma.
1. Materials and Reagents:
-
Racemic chlorpheniramine standard
-
Diethylamine
-
Acetic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
2. Chromatographic System:
-
HPLC system coupled with a mass spectrometer (MS) detector.
-
CYCLOBOND I 2000 column.
3. Preparation of Mobile Phase:
-
Prepare a 0.25% diethylamine acetate buffer by adding 2.5 mL of diethylamine to approximately 900 mL of deionized water, adjusting the pH to 4.4 with acetic acid, and then bringing the final volume to 1 L.
-
Prepare the mobile phase by mixing the 0.25% diethylamine acetate buffer, methanol, and acetonitrile in the ratio of 85:7.5:7.5 (v/v/v).
-
Filter and degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare a stock solution of racemic chlorpheniramine in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.1 to 50 ng/mL).
5. Chromatographic Conditions:
-
Column: CYCLOBOND I 2000
-
Mobile Phase: 0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: Mass Spectrometry (MS)
-
Injection Volume: 20 µL
6. System Suitability and Validation:
-
The method should be validated for linearity, accuracy, precision, and limit of quantification as per regulatory guidelines.
-
For chlorpheniramine, the enantioselectivity (α) was reported to be 1.12 with a resolution factor (Rs) of 1.17.
7. Analysis:
-
Inject the prepared samples and standards into the HPLC-MS system.
-
Monitor the appropriate mass-to-charge ratios for chlorpheniramine enantiomers.
-
Construct a calibration curve and determine the concentration of each enantiomer in the samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound resolution.
Caption: CSP selection and chiral recognition mechanisms.
References
Application of In Vitro Models for Dexchlorpheniramine Permeability Studies
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexchlorpheniramine is a first-generation antihistamine used to alleviate symptoms of allergic conditions such as hay fever and urticaria. A critical aspect of its pharmacological profile is its ability to permeate biological membranes, including the intestinal epithelium for oral absorption and the blood-brain barrier (BBB), which is associated with its sedative side effects. Understanding the permeability characteristics of this compound is crucial for optimizing drug delivery, predicting its oral bioavailability, and assessing its potential for central nervous system (CNS) effects. In vitro permeability models are indispensable tools in early drug development for providing this essential information in a rapid and cost-effective manner.
This document provides detailed application notes and protocols for assessing the permeability of this compound using various established in vitro models, including the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Key In Vitro Permeability Models
Several in vitro models are routinely employed to predict the in vivo permeability of drug candidates. These models can be broadly categorized as cell-based assays and non-cell-based assays.
-
Caco-2 Cell Model: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for predicting human intestinal absorption.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal epithelium.[1][2] This model allows for the investigation of both passive diffusion and active transport mechanisms, including the involvement of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2]
-
MDCK Cell Model: The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening. MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells, making them suitable for higher throughput screening. Wild-type MDCK cells have low endogenous expression of some transporters, making them a good model for studying passive permeability. Additionally, MDCK cells can be transfected to overexpress specific transporters, such as human P-gp (MDCK-MDR1) or BCRP (MDCK-BCRP), to investigate the role of these efflux pumps in a compound's permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. It utilizes a 96-well plate format where a filter plate is coated with an artificial lipid membrane, separating a donor compartment containing the drug from an acceptor compartment. PAMPA is a cost-effective method for rapid screening of large numbers of compounds for their passive diffusion characteristics.
Quantitative Data Summary
| In Vitro Model | Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes |
| PAMPA | Chlorpheniramine | High (Incorrectly Classified) | Not Applicable | A study noted that chlorpheniramine was incorrectly classified as a high-permeability drug in a three-lipid component PAMPA system when compared to Caco-2 data. This suggests its passive permeability may be moderate to low. |
| Caco-2 | Diphenhydramine | - | - | Transport of diphenhydramine was inhibited by chlorpheniramine, suggesting a shared transport mechanism. |
| MDCK-MDR1 | First-Generation Antihistamines (General) | - | >2 | A study indicated that the majority of tested first-generation antihistamines are substrates of P-glycoprotein in vitro. |
Note: The absence of specific Papp values for this compound highlights a data gap in the literature. The provided information is based on its racemic mixture or class of drugs and should be interpreted with caution.
Experimental Protocols
The following are detailed protocols for conducting permeability assays with this compound using Caco-2, MDCK, and PAMPA models.
Caco-2 Permeability Assay Protocol
This protocol is adapted from standard methodologies for assessing intestinal drug permeability.
1. Cell Culture and Seeding:
- Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- For permeability studies, seed Caco-2 cells onto semi-permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment:
- Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
- Alternatively, assess the permeability of a paracellular marker with low permeability, such as Lucifer Yellow or mannitol. The Papp for this marker should be below a pre-determined threshold (e.g., <1.0 x 10⁻⁶ cm/s).
3. Bidirectional Permeability Assay:
- Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
- Prepare a dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).
- Apical to Basolateral (A-B) Transport (Absorption):
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Add the this compound dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
- Basolateral to Apical (B-A) Transport (Efflux):
- Add the this compound dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
- Also, collect a sample from the donor compartment at the beginning and end of the experiment.
4. Sample Analysis and Data Calculation:
- Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where:
- dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
- A is the surface area of the membrane insert (cm²).
- C₀ is the initial concentration of the compound in the donor compartment.
- Calculate the Efflux Ratio (ER):
- ER = Papp (B-A) / Papp (A-B)
- An ER > 2 suggests that the compound is a substrate for an efflux transporter.
MDCK Permeability Assay Protocol
This protocol is designed for rapid permeability screening and can be adapted for wild-type MDCK cells or those overexpressing specific transporters.
1. Cell Culture and Seeding:
- Culture MDCK cells (wild-type, MDCK-MDR1, or MDCK-BCRP) in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells onto semi-permeable membrane inserts at a high density (e.g., 1 x 10⁵ cells/cm²).
- Culture for 3-5 days to form a confluent monolayer.
2. Monolayer Integrity Assessment:
- Measure the TEER of the MDCK monolayer. Values should typically be >100 Ω·cm².
- Assess the permeability of a low-permeability marker like Lucifer Yellow.
3. Bidirectional Permeability Assay:
- Follow the same procedure as the Caco-2 assay (Section 3.3), using the appropriate transport buffer and this compound concentration.
4. Sample Analysis and Data Calculation:
- Analyze the samples and calculate the Papp and ER as described for the Caco-2 assay (Section 3.4).
- To confirm the involvement of a specific transporter, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp or Ko143 for BCRP). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.
PAMPA Protocol
This protocol provides a high-throughput method for assessing the passive permeability of this compound.
1. Plate Preparation:
- Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
- Prepare the artificial membrane by dissolving a lipid mixture (e.g., 2% (w/v) lecithin in dodecane) in a suitable organic solvent.
- Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well of the donor plate and allow the solvent to evaporate.
2. Permeability Assay:
- Prepare a buffer solution for the acceptor plate (e.g., phosphate-buffered saline, pH 7.4).
- Prepare the dosing solution of this compound in a suitable buffer (e.g., PBS, pH 6.5 to mimic the intestinal environment) at the desired concentration.
- Fill the acceptor plate wells with the acceptor buffer.
- Add the this compound dosing solution to the donor plate wells.
- Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
- Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
3. Sample Analysis and Data Calculation:
- After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the effective permeability (Pe) using the following equation:
- Pe (cm/s) = [-ln(1 - C_A(t)/C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t)
- Where:
- C_A(t) is the concentration in the acceptor well at time t.
- C_equilibrium is the theoretical equilibrium concentration if the donor and acceptor solutions were combined.
- V_D and V_A are the volumes of the donor and acceptor wells, respectively.
- A is the surface area of the filter.
- t is the incubation time.
Visualization of Workflows and Pathways
Experimental Workflow for Cell-Based Permeability Assays
Caption: Workflow for Caco-2 and MDCK permeability assays.
Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)
Caption: Workflow for the PAMPA permeability assay.
Potential Role of Efflux Transporters in this compound Permeability
First-generation antihistamines, as a class, have been shown to be substrates for the P-glycoprotein (P-gp) efflux pump. P-gp is highly expressed in the intestinal epithelium and at the blood-brain barrier, where it can actively transport substrates out of cells, thereby limiting their absorption and brain penetration. While direct evidence for this compound being a substrate of P-gp or BCRP is limited, its structural similarity to other first-generation antihistamines suggests it may also be a substrate.
Caption: Potential efflux of this compound by P-gp and BCRP.
Discussion and Interpretation of Results
-
High Permeability (Papp > 10 x 10⁻⁶ cm/s in Caco-2): A high A-B Papp value for this compound would suggest good oral absorption. If the B-A Papp is similar (ER ≈ 1), permeability is likely dominated by passive diffusion.
-
Low to Moderate Permeability (Papp < 10 x 10⁻⁶ cm/s in Caco-2): This could indicate that absorption might be incomplete or variable. Further investigation into the reasons for low permeability, such as poor solubility or active efflux, would be warranted.
-
High Efflux Ratio (ER > 2): A high efflux ratio in Caco-2 or MDCK-MDR1/BCRP cells is a strong indication that this compound is a substrate for P-gp and/or BCRP. This could limit its oral bioavailability and penetration into the CNS. The use of specific inhibitors can confirm the identity of the transporter(s) involved.
-
PAMPA vs. Cell-Based Assays: A discrepancy between PAMPA data (which measures only passive permeability) and cell-based assay data can provide insights into the role of active transport. If permeability is high in PAMPA but low in Caco-2 with a high efflux ratio, it strongly suggests that active efflux is a major determinant of the drug's overall permeability.
-
Paracellular Permeability: One study has suggested that chlorpheniramine can increase paracellular permeability by affecting tight junction proteins like occludin. This mechanism could also contribute to the overall transport of this compound across epithelial barriers.
Conclusion
The in vitro models described in this document provide a robust framework for characterizing the permeability of this compound. By employing a combination of Caco-2, MDCK, and PAMPA assays, researchers can gain a comprehensive understanding of its passive permeability, potential for active transport, and the involvement of specific efflux transporters. This information is invaluable for predicting its in vivo performance, guiding formulation development, and understanding its pharmacokinetic and pharmacodynamic properties, including its potential for CNS side effects. Further studies to generate specific quantitative permeability data for this compound are warranted to fill the current knowledge gap.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Dexchlorpheniramine HPLC analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of dexchlorpheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a basic compound like this compound in reverse-phase HPLC?
Peak tailing for this compound, a basic compound, is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary mechanism involves the interaction of the positively charged (protonated) amine group on this compound with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[2][3][4]
Other potential causes include:
-
Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column bed, such as a void, can distort peak shape.
-
Extra-Column Effects: Excessive dead volume in the system, caused by long or wide-diameter tubing or poorly made connections, can lead to band broadening and tailing, especially for early-eluting peaks.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak shape that resembles a right triangle.
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.
-
Co-eluting Impurity: A hidden peak eluting on the tail of the main this compound peak can be mistaken for tailing.
Q2: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound, which has a pKa of approximately 9.47 for its strongest basic group.
-
At Mid-Range pH (e.g., pH 4-7): The silanol groups on the silica packing are ionized (negatively charged), and the this compound molecule is protonated (positively charged). This leads to strong ionic interactions, causing significant peak tailing.
-
At Low pH (e.g., pH 2.5-3.5): This is the recommended range for analyzing basic compounds. At this pH, the residual silanol groups are fully protonated (neutral, Si-OH), which suppresses the ionic secondary interactions and dramatically improves peak symmetry. While the analyte is still charged, the interaction site on the stationary phase is neutralized.
-
Near the pKa: Operating near the analyte's pKa should be avoided, as it can result in the presence of both ionized and neutral forms of the analyte, leading to broad or split peaks.
Q3: What type of HPLC column should I use to minimize peak tailing for this compound?
Column selection is crucial for achieving symmetrical peaks.
-
High-Purity, End-Capped Columns: Modern columns packed with high-purity Type B silica are recommended as they have a lower concentration of acidic silanol groups and trace metal impurities. "End-capped" or "base-deactivated" columns are treated to chemically bond the residual silanol groups, making them much less polar and significantly reducing secondary interactions with basic analytes.
-
Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as those with a positive surface charge to repel basic analytes or hybrid silica/polymer materials that offer a different selectivity and reduced silanol activity.
-
Guard Columns: Using a guard column with a matching stationary phase is highly recommended. It protects the analytical column from strongly retained matrix components and particulates, which can otherwise cause peak tailing and shorten column life.
Q4: My peak tailing affects all compounds in the chromatogram, not just this compound. What could be the issue?
When all peaks in a chromatogram exhibit tailing, the problem is likely related to the HPLC system or a physical issue with the column, rather than specific chemical interactions.
Common causes include:
-
Physical Column Damage: A void or channel may have formed at the column inlet due to pressure shocks or silica dissolution under harsh pH conditions. This can sometimes be fixed by backflushing the column or, more often, requires column replacement.
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak shape problems for all analytes.
-
Extra-Column Dead Volume: Significant dead volume in the tubing between the injector, column, and detector will cause band broadening and tailing for all peaks. Ensure you are using short, narrow-internal-diameter (e.g., 0.005") tubing and that all fittings are properly seated.
Q5: How can I determine if I am overloading my column with the this compound sample?
Column overload occurs when the amount of sample injected saturates the active sites on the stationary phase. The classic symptoms of mass overload are a gradual decrease in retention time and a peak shape that evolves into a right triangle as the sample concentration increases.
To test for overload:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the same volume of each dilution.
-
If the peak shape improves (becomes more symmetrical) and the retention time increases with lower concentrations, you are likely overloading the column.
The solution is to either dilute the sample or reduce the injection volume.
Troubleshooting Guides and Protocols
Physicochemical Data for this compound
Understanding the properties of this compound is key to effective method development and troubleshooting.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₁₆H₁₉ClN₂ | - |
| Molecular Weight | 274.79 g/mol | - |
| pKa (Strongest Basic) | ~9.47 | The molecule is basic and will be protonated at low to neutral pH. Mobile phase pH control is critical. |
| logP | ~3.74 | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography. |
Systematic Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to identify and resolve the root cause of peak tailing.
Caption: A logical workflow for diagnosing the cause of HPLC peak tailing.
Mechanism of Silanol Interaction and Mitigation
This diagram illustrates the chemical interaction responsible for peak tailing with basic compounds and how adjusting the mobile phase pH provides a solution.
Caption: How low pH neutralizes silanol groups to prevent peak tailing.
Protocol: Mobile Phase Optimization to Reduce Peak Tailing
This protocol provides a starting point for developing a robust HPLC method for this compound that avoids peak tailing.
Objective: To achieve a symmetrical peak (Tailing Factor ≤ 1.2) for this compound.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, End-Capped, High-Purity Silica (e.g., < 100Å, 3.5-5 µm) | Minimizes available silanol groups for interaction. |
| Aqueous Mobile Phase (A) | 25 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.7 with Phosphoric Acid or Formic Acid | Low pH protonates silanol groups, suppressing secondary interactions. Buffer maintains stable pH. |
| Organic Mobile Phase (B) | Acetonitrile or Methanol | Standard solvents for reversed-phase HPLC. |
| Detection | UV, ~254 nm or ~262 nm | Based on common methods. Wavelength may need optimization. |
| Column Temperature | 30-35 °C | Improves efficiency and can sometimes reduce tailing. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard starting flow rate. |
| Injection Volume | 5-10 µL | Small volume to prevent overload and solvent mismatch effects. |
Experimental Steps:
-
Prepare the Mobile Phase: Accurately prepare the aqueous buffer (A) and adjust the pH to 2.7. Filter through a 0.45 µm membrane filter.
-
Equilibrate the System: Equilibrate the column with an initial mobile phase composition (e.g., 65% A: 35% B) for at least 15-20 column volumes. Ensure the backpressure is stable.
-
Perform Initial Injection: Inject the this compound standard solution (dissolved in the initial mobile phase, if possible).
-
Evaluate Peak Shape: Calculate the tailing factor.
-
If Tailing Factor > 1.2:
-
Option A (Increase Retention): If the peak elutes very early, secondary interactions can be more pronounced. Decrease the organic content (e.g., to 30% B) to increase retention and improve the peak shape.
-
Option B (Add a Tailing Suppressor): If adjusting pH and organic content is insufficient, consider adding a small amount of an amine modifier like triethylamine (TEA) to the aqueous mobile phase (e.g., 0.05% - 0.1%). TEA will compete with this compound for the active silanol sites. Note: TEA is not suitable for LC-MS analysis.
-
Option C (Change Organic Modifier): Switch from Methanol to Acetonitrile or vice versa. The different solvent properties can sometimes influence peak shape.
-
-
-
Optimize and Validate: Once an acceptable peak shape is achieved, proceed with the full method validation according to relevant guidelines.
References
Technical Support Center: Optimizing Chiral Separation of Dexchlorpheniramine
Welcome to the technical support center for the chiral separation of dexchlorpheniramine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mobile phase optimization and method development.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a successful chiral separation of this compound?
A1: The choice of the chiral stationary phase (CSP) is the most critical factor.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely reported to be effective for the enantioseparation of chlorpheniramine and its enantiomers.[2][3][4][5] Specifically, amylose tris(3,5-dimethylphenylcarbamate) columns, like Chiralpak AD-H, have demonstrated successful separation. β-cyclodextrin-based columns have also been used effectively.
Q2: What is a typical starting mobile phase for the chiral separation of this compound on a polysaccharide-based CSP?
A2: A common starting mobile phase for normal-phase chromatography on a polysaccharide-based CSP consists of a mixture of a non-polar solvent, an alcohol modifier, and a basic additive. A frequently cited composition is n-hexane, isopropanol (IPA), and diethylamine (DEA). The ratios can be adjusted, but a good starting point is in the range of 90-98% n-hexane, 2-10% IPA, and a small amount of DEA (e.g., 0.025-0.1%).
Q3: Why is a basic additive like diethylamine (DEA) often necessary in the mobile phase?
A3: this compound is a basic compound. Adding a basic modifier like DEA to the mobile phase helps to improve peak shape and resolution by minimizing undesirable interactions between the basic analyte and any acidic sites on the stationary phase, such as residual silanol groups. This reduces peak tailing and can enhance enantioselectivity.
Q4: Can reversed-phase chromatography be used for the chiral separation of this compound?
A4: Yes, reversed-phase methods have been developed. One approach involves using a β-cyclodextrin chiral stationary phase with a mobile phase consisting of a buffer (e.g., diethylamine acetate), methanol, and acetonitrile. Another technique is to use a conventional ODS (C18) column with a chiral mobile phase additive, such as a cyclodextrin derivative.
Q5: How does the mobile phase composition affect the separation?
A5: The mobile phase composition, including the choice of organic modifier and additives, is critical for achieving enantioselectivity. The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact retention times and resolution. Generally, decreasing the eluting strength of the mobile phase (i.e., reducing the percentage of the alcohol modifier) will increase retention and may improve resolution. The concentration of the basic additive can also influence the separation.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Suggested Solution |
| Incorrect Mobile Phase Composition | Systematically vary the percentage of the organic modifier (e.g., isopropanol or ethanol in n-hexane). Also, adjust the concentration of the basic additive (e.g., DEA). Even small changes can have a significant impact. |
| Unsuitable Chiral Stationary Phase (CSP) | Ensure the chosen CSP is appropriate for basic compounds like this compound. Polysaccharide-based (e.g., Chiralpak AD-H) or cyclodextrin-based columns are generally recommended. If one type of CSP is not providing separation, consider screening other types. |
| Inappropriate Flow Rate | A high flow rate can reduce column efficiency and resolution. Try reducing the flow rate (e.g., from 1.2 mL/min to 1.0 mL/min or lower) to allow for better interaction between the enantiomers and the CSP. |
| Suboptimal Column Temperature | Temperature can affect the thermodynamics of the separation and the conformation of the CSP, thereby influencing selectivity. Experiment with different column temperatures using a column thermostat for stable and reproducible results. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For peak tailing of a basic compound, ensure a sufficient amount of a basic additive (e.g., DEA) is in the mobile phase to block active sites on the silica support. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. If a stronger solvent is used, it can cause peak distortion. |
| Column Contamination or Degradation | Adsorption of impurities at the head of the column can lead to poor peak shape. Try flushing the column or, if necessary, reversing the column (if permitted by the manufacturer) to wash out contaminants from the inlet frit. |
Issue 3: Drifting or Unstable Retention Times
| Potential Cause | Suggested Solution |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times compared to standard reversed-phase columns. Ensure the column is flushed with a sufficient volume of the mobile phase (e.g., 20-30 column volumes) before starting the analysis. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent preparation can lead to shifts in retention. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature, as temperature variations can affect retention times. |
| HPLC System Issues | Leaks in the system, worn pump seals, or malfunctioning check valves can cause an inconsistent flow rate, leading to variable retention times. Perform regular system maintenance and check for pressure fluctuations. |
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
This protocol is based on a method for the enantioselective determination of chlorpheniramine enantiomers.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose tris(3,5-dimethylphenylcarbamate) column.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (97.5:2.5:0.025, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 258 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: Chiral Separation using a Cyclodextrin-Based CSP (Reversed Phase)
This protocol is based on a method for the determination of chlorpheniramine enantiomers in plasma.
-
HPLC System: HPLC with a UV or Mass Spectrometric (MS) detector.
-
Chiral Column: CYCLOBOND I 2000 (β-cyclodextrin stationary phase) or equivalent.
-
Mobile Phase: 0.25% Diethylamine acetate (pH 4.4) / Methanol / Acetonitrile (85:7.5:7.5, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Temperature: Ambient.
-
Detection: UV or MS. For MS detection, the method was validated for concentrations as low as 125 pg/mL.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction may be necessary. The final extract should be reconstituted in the mobile phase.
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental protocols for the chiral separation of chlorpheniramine enantiomers.
Table 1: Normal-Phase Method on Polysaccharide CSP
| Parameter | Value |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) |
| Mobile Phase | n-Hexane:IPA:DEA (97.5:2.5:0.025, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Temperature | 25°C |
| Detection Wavelength | 258 nm |
| Retention Time (S-(+)-chlorpheniramine) | 9.63 min |
| Retention Time (R-(-)-chlorpheniramine) | 11.36 min |
| Resolution (Rs) | 3.80 |
| Separation Factor (α) | 1.24 |
Table 2: Reversed-Phase Method on Cyclodextrin CSP
| Parameter | Value |
| Stationary Phase | β-cyclodextrin (CYCLOBOND I 2000) |
| Mobile Phase | 0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Resolution (Rs) for Chlorpheniramine | 1.17 |
| Separation Factor (α) for Chlorpheniramine | 1.12 |
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in chiral HPLC separation.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Dexchlorpheniramine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dexchlorpheniramine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with the analyte. For plasma or serum samples, these often include phospholipids, salts, and proteins. In urine samples, urea and other organic acids can be major sources of interference. The choice of sample preparation technique and chromatographic conditions significantly influences the extent of these interferences.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. The most common are the post-column infusion and the post-extraction spike methods. The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.
Q4: What is an internal standard and is it necessary for this compound analysis?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls at a constant concentration. Its purpose is to compensate for variability during sample preparation and for matrix effects. For accurate quantification of this compound in biological matrices, using a suitable internal standard is highly recommended. A stable isotope-labeled (SIL) this compound is the ideal IS as it co-elutes and experiences nearly identical matrix effects as the analyte. If a SIL-IS is not available, a structural analog can be used, but its performance must be carefully validated.
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?
A5: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For this compound in plasma, Liquid-Liquid Extraction (LLE) has been shown to be effective in producing a clean sample and minimizing matrix effects.[1][2][3] Solid-Phase Extraction (SPE) can also provide very clean extracts. Protein precipitation (PPT) is a simpler technique but is generally less effective at removing matrix components and may lead to more significant ion suppression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low and inconsistent signal for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Optimize Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner extract. For LLE, experiment with different organic solvents.[1][2] 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry to separate this compound from the interfering peaks. 3. Use a Suitable Internal Standard: A stable isotope-labeled internal standard can effectively compensate for ion suppression. |
| Poor reproducibility of results | Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples or batches. | 1. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and thawing procedures. 2. Implement a Robust Sample Preparation Method: LLE and SPE are generally more reproducible than PPT. 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effect. |
| High signal in blank samples | Interference from Endogenous Components: A component in the blank matrix is producing a signal at the same mass transition as this compound. | 1. Check for Specificity: Analyze at least six different lots of blank matrix to confirm the interference. 2. Optimize MS/MS Parameters: Select a more specific precursor-to-product ion transition for this compound. 3. Enhance Chromatographic Resolution: Improve the separation to resolve the interfering peak from the this compound peak. |
| Inaccurate quantification | Non-ideal Internal Standard Behavior: The chosen internal standard is not adequately compensating for the matrix effects on this compound. | 1. Evaluate IS Matrix Effect: Assess the matrix effect on the internal standard independently. Ideally, it should be similar to that of the analyte. 2. Switch to a Stable Isotope-Labeled IS: This is the gold standard for compensating for matrix effects. 3. Re-validate the Method: Thoroughly re-validate the method with the chosen internal standard to ensure it meets regulatory guidelines for accuracy and precision. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 90 - 105 | 95 - 105 |
| Matrix Effect (%) | 60 - 80 (Ion Suppression) | 90 - 110 | 95 - 105 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Cleanliness of Extract | Low | High | Very High |
| Throughput | High | Medium | Medium |
| Cost per Sample | Low | Medium | High |
Note: The values presented are typical and may vary depending on the specific method parameters.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively assess the extent of ion suppression or enhancement for this compound in a given biological matrix.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
This compound reference standard
-
Internal Standard (IS)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Validated sample preparation materials (e.g., LLE solvents, SPE cartridges)
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of this compound and IS in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set 2 (Post-Extraction Spike): Process blank matrix samples using the validated sample preparation method. Spike this compound and IS into the final, clean extract at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike - for Recovery): Spike this compound and IS into the blank matrix before the extraction process at the same concentration.
-
-
LC-MS/MS Analysis: Inject and analyze all three sets of samples.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in the post-extraction spike (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate the MF for the analyte and the IS separately, then divide the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should be ≤15%.
-
Recovery: Calculate the ratio of the peak area of the analyte in the pre-extraction spike (Set 3) to the peak area in the post-extraction spike (Set 2).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from the validated method by Raju et al.
Materials:
-
Human plasma samples
-
This compound and Internal Standard working solutions
-
Borate buffer (pH 9.0)
-
Ethyl acetate (LC-MS grade)
-
Mobile phase for reconstitution
Procedure:
-
To 0.5 mL of human plasma in a clean tube, add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and vortex briefly.
-
Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 3 and 4) two more times, pooling the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 0.5 mL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Experimental workflow for the quantitative assessment of matrix effects and recovery.
References
Improving resolution between Dexchlorpheniramine and its impurities in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Dexchlorpheniramine and its impurities. Our goal is to help you achieve optimal resolution and accurate quantification in your chromatographic experiments.
Troubleshooting Guide: Improving Resolution
This guide addresses specific issues you may encounter while developing or running an HPLC method for this compound.
Q1: My this compound peak is co-eluting or poorly resolved from a known impurity. What is the first step to improve separation?
A1: The first and often most effective step is to adjust the selectivity (α) of your chromatographic system. Selectivity is the measure of separation between two peaks. You can modify it by:
-
Altering Mobile Phase pH: The ionization state of this compound and its impurities can significantly impact their retention on a reversed-phase column. A study on this compound maleate found the method was sensitive to pH changes.[1][2] Systematically adjusting the pH of the aqueous buffer (e.g., in 0.2-0.5 unit increments) can drastically change selectivity and improve resolution.[3][4]
-
Changing the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the stationary phase and analytes, which can alter elution order and improve separation.[5]
-
Modifying Mobile Phase Strength: Adjust the ratio of your organic solvent to the aqueous buffer. Increasing the aqueous phase percentage will increase retention times, potentially providing more time for the peaks to separate. Conversely, a shallower gradient can improve the separation of complex mixtures.
Q2: I've tried adjusting the mobile phase, but the resolution is still below the required limit (e.g., Rs < 1.5). What are my other options?
A2: If mobile phase optimization is insufficient, consider changing the stationary phase or improving column efficiency (N).
-
Change the Stationary Phase: If you are using a standard C18 column, switching to a different chemistry can provide a significant change in selectivity. For aromatic compounds like this compound, a Phenyl or Cyano column can offer alternative π-π interactions, leading to better separation from certain impurities.
-
Increase Column Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve. You can increase efficiency by:
-
Using a column with smaller particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will increase the number of theoretical plates and enhance resolution.
-
Increasing column length: A longer column provides more surface area for interactions, leading to better separation, though it will increase run time and backpressure.
-
Optimizing Flow Rate: Reducing the flow rate can sometimes improve separation, but be mindful of increased analysis time.
-
Adjusting Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.
-
Q3: The impurity I am trying to resolve is the other enantiomer, R-(-)-chlorpheniramine (levchlorpheniramine). My standard reversed-phase method is not working. Why?
A3: Standard (achiral) HPLC columns cannot separate enantiomers because they interact identically with the stationary phase. To separate this compound from its enantiomer, you must use a chiral separation technique. Options include:
-
Chiral Stationary Phase (CSP): This is the most common approach. Columns with stationary phases like amylose tris(3,5-dimethylphenylcarbamate) or β-cyclodextrin are specifically designed to differentiate between enantiomers.
-
Chiral Mobile Phase Additive: An alternative is to add a chiral selector, such as carboxymethyl-β-cyclodextrin, to the mobile phase. This additive forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column (like a C18).
Q4: My this compound peak is showing significant tailing, which is affecting resolution and integration. How can I fix this?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this is commonly due to interaction with acidic silanol groups on the silica backbone of the column. To mitigate this:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups. A method for this compound maleate used a phosphate buffer at pH 2.7.
-
Use an Ion-Pairing Agent: Add an ion-pairing agent like octane sulfonic acid to the mobile phase. This agent masks the silanol groups and improves peak shape for basic analytes.
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH and mask silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanol groups. Using a high-quality, base-deactivated column can significantly reduce peak tailing.
Frequently Asked Questions (FAQs)
Q: What is a typical starting point for developing an HPLC method for this compound?
A: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture and a buffer (e.g., phosphate) at a slightly acidic pH (e.g., 2.7-4.5). Detection is typically done with a UV detector at around 254-264 nm.
Q: How do I perform a forced degradation study for this compound?
A: Forced degradation studies are essential to develop a stability-indicating method and identify potential degradation products. The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradation products can be detected and resolved from the main peak.
Q: What resolution (Rs) value is considered acceptable for separating this compound from an impurity?
A: For reliable quantification, a resolution value (Rs) of 1.5 or greater is generally considered to represent baseline separation. Regulatory guidelines may require a resolution of 2.0 or greater for critical pairs.
Q: Can I use gradient elution instead of isocratic?
A: Yes. While isocratic elution is simpler, gradient elution is often better for analyzing samples containing compounds with a wide range of polarities, such as a parent drug and its various impurities. A gradient method can improve peak shape for late-eluting compounds and reduce overall run time.
Data Presentation: Example HPLC Methods
The table below summarizes parameters from different published HPLC methods for this compound and related compounds. This allows for easy comparison of starting conditions.
| Parameter | Method 1: this compound Maleate Assay | Method 2: Chiral Separation | Method 3: Related Substances |
| Stationary Phase | C18 | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Gemini C-18 |
| Column Dimensions | Not specified | 250 mm x 4.6 mm, 5 µm | 25 cm x 0.46 cm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (35:65 v/v) | n-hexane : isopropanol : diethylamine (97.5:2.5:0.025 v/v/v) | Acetonitrile : Water with K₂HPO₄ and Octane Sulfonate (550:450 v/v) |
| pH | 2.70 | Not applicable (Normal Phase) | Not specified |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 258 nm | UV at 214 nm |
| Temperature | 25°C | 25°C | 30°C |
| Key Outcome | Simultaneous assay of this compound, Betamethasone, and Sodium Benzoate. | Baseline separation of S-(+)- and R-(-)-chlorpheniramine enantiomers (Rs = 3.80). | Determination of related substances for Chlorphenamine Maleate. |
Experimental Protocols
Protocol: Isocratic RP-HPLC Method for this compound Maleate Assay
This protocol is adapted from a method for the simultaneous determination of this compound Maleate, Betamethasone, and Sodium Benzoate.
1. Materials and Equipment:
-
HPLC system with UV-Vis detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (reagent grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade)
-
This compound Maleate reference standard
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02 M phosphate buffer pH 2.70 (35:65, v/v).
-
Buffer Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.02 M solution. Adjust the pH to 2.70 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 50 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound Maleate in the mobile phase.
-
Perform serial dilutions to create working standards at the desired concentration range for linearity and assay.
4. Sample Preparation:
-
Accurately weigh and transfer the sample (e.g., ground tablets, syrup) into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution five or six times.
-
Check parameters such as peak asymmetry (tailing factor), theoretical plates, and %RSD for retention time and peak area.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving HPLC peak resolution.
Caption: General workflow for a typical HPLC experiment.
References
- 1. Development of an Analytical Method for Determination of this compound Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. eruditio.pom.go.id [eruditio.pom.go.id]
- 3. pharmaguru.co [pharmaguru.co]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Overcoming poor peak shape in Dexchlorpheniramine chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of dexchlorpheniramine.
Troubleshooting Guide
Poor peak shape in the chromatography of this compound, a basic compound, is a common issue that can compromise the accuracy and precision of analytical results. The following guide details potential causes and solutions for common peak shape problems.
Problem: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.
| Potential Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | As a basic amine, this compound can interact with acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction leads to peak tailing. | - Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize their interaction with the protonated this compound.[3][4]- Use End-capped Columns: Employ columns where the residual silanol groups are chemically deactivated (end-capped).[5]- Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | - Reduce Injection Volume: Decrease the volume of the sample injected onto the column.- Dilute the Sample: Lower the concentration of this compound in the sample solution. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing. | - Flush the Column: Wash the column with a strong solvent to remove contaminants.- Use a Guard Column: Install a guard column to protect the analytical column from strongly retained impurities.- Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement. |
| Extra-Column Effects | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. | - Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume. |
Problem: Peak Fronting
Peak fronting occurs when the first half of the peak is broader than the latter half.
| Potential Cause | Description | Recommended Solution |
| Sample Overload (Concentration) | High concentrations of the analyte in the injection solvent can lead to a non-linear distribution between the mobile and stationary phases. | - Reduce Sample Concentration: Dilute the sample to a lower concentration.- Decrease Injection Volume: Inject a smaller volume of the sample. |
| Sample Solvent Incompatibility | If the sample solvent is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread before it reaches the column, causing fronting. | - Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or has a similar composition to the initial mobile phase. |
| Column Collapse or Void | Physical damage to the column packing, such as a void at the inlet or collapse of the packed bed, can disrupt the flow path and cause peak fronting. | - Operate within Column Limits: Ensure that the temperature and pH of the mobile phase are within the recommended range for the column.- Replace the Column: If a void or collapse is suspected, the column should be replaced. |
Problem: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
| Potential Cause | Description | Recommended Solution |
| Sample Solvent/Mobile Phase Mismatch | A significant difference in pH or composition between the sample solvent and the mobile phase can cause the analyte to exist in multiple forms upon injection. | - Prepare Sample in Mobile Phase: Whenever possible, dissolve the sample in the mobile phase. |
| Blocked Frit or Column Void | A partially blocked inlet frit or a void at the head of the column can create two different flow paths for the sample. | - Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the frit.- Replace the Frit/Column: If backflushing is unsuccessful, the frit or the entire column may need to be replaced. |
| Co-eluting Impurity | What appears to be a split peak may be an impurity that is not fully resolved from the main analyte peak. | - Modify Separation Conditions: Adjust the mobile phase composition, gradient, or temperature to improve the resolution between the analyte and the impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical pKa of this compound, and why is it important for HPLC method development?
A1: The strongest basic pKa of this compound is approximately 9.47. This is a critical parameter in HPLC method development because it determines the ionization state of the molecule at a given pH. For basic compounds like this compound, controlling the ionization is key to achieving good peak shape and reproducible retention.
Q2: What is the recommended starting pH for the mobile phase when analyzing this compound on a silica-based C18 column?
A2: A good starting point for the mobile phase pH is in the acidic range, typically between 2.5 and 3.5. At this low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes their undesirable ionic interactions with the positively charged this compound molecules, thereby reducing peak tailing.
Q3: Can I use a high pH mobile phase for this compound analysis?
A3: Yes, using a high pH mobile phase (e.g., pH > 8) is another strategy to improve peak shape. At high pH, this compound will be in its neutral (free base) form, which also minimizes interactions with deprotonated silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can degrade at high pH.
Q4: What are some suitable mobile phase additives to improve the peak shape of this compound?
A4: Mobile phase additives can be used to mask the residual silanol groups on the stationary phase. A common additive for basic compounds is a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). Volatile buffers like ammonium formate or ammonium acetate are also good choices, especially for LC-MS applications, as they can help control pH and improve peak shape.
Q5: What type of HPLC column is best suited for this compound analysis?
A5: A C18 column is a common and suitable choice for the analysis of this compound. To minimize peak tailing, it is recommended to use a modern, high-purity, end-capped C18 column. Columns with a lower silanol activity or those specifically designed for the analysis of basic compounds can also provide excellent peak shapes.
Experimental Protocols
Below is an example of a detailed methodology for the HPLC analysis of this compound, synthesized from published methods.
Objective: To achieve a symmetric peak shape and reliable quantification of this compound maleate.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column suitable for the retention of this compound. |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 2.7) in a 35:65 (v/v) ratio | The low pH minimizes silanol interactions, and the acetonitrile provides the necessary organic strength for elution. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure good efficiency. |
| Column Temperature | 25 °C | Maintains consistent retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds like this compound. |
| Injection Volume | 20 µL | A standard injection volume to avoid column overload. |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration of approximately 80 µg/mL. | Ensures compatibility with the chromatographic system and minimizes solvent effects. |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor peak shape in chromatography.
Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.
References
- 1. eruditio.pom.go.id [eruditio.pom.go.id]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 5. pharmaguru.co [pharmaguru.co]
Method development challenges for Dexchlorpheniramine enantiomeric separation
Welcome to the technical support center for the method development of Dexchlorpheniramine enantiomeric separation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the enantiomeric separation of this compound?
A1: The most widely used techniques for the enantiomeric separation of this compound are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[1][2] Supercritical Fluid Chromatography (SFC) is also an emerging and powerful technique for this purpose.[3][4]
Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of this compound enantiomers?
A2: Polysaccharide-based and cyclodextrin-based CSPs are commonly and successfully employed.[5]
-
Polysaccharide-based CSPs , such as those derived from amylose or cellulose carbamates (e.g., Chiralpak AD-H), often provide excellent enantioselectivity, particularly in normal-phase mode.
-
Cyclodextrin-based CSPs (e.g., CYCLOBOND I 2000) are effective in reversed-phase or polar organic modes and separate enantiomers based on the formation of inclusion complexes.
Q3: What is the role of the mobile phase additive in the chiral separation of this compound?
A3: Mobile phase additives, such as diethylamine (DEA) for normal-phase or triethylamine (TEA) for reversed-phase, are crucial for improving peak shape and resolution. As a basic compound, this compound can interact with residual silanol groups on the stationary phase, leading to peak tailing. These basic additives compete for these active sites, minimizing undesirable interactions.
Q4: How do pH and temperature affect the enantiomeric separation?
A4: Both pH and temperature are critical parameters that can significantly impact the separation.
-
pH: The pH of the mobile phase (in reversed-phase HPLC) or the background electrolyte (in CE) affects the ionization state of this compound, which in turn influences its interaction with the chiral selector. Optimization of pH is essential for achieving optimal resolution.
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.
Q5: What are the key considerations for sample preparation when analyzing this compound enantiomers in pharmaceutical formulations?
A5: Sample preparation should aim to effectively extract the analyte from the matrix while avoiding interference from excipients. A common approach for syrup formulations involves dilution followed by liquid-liquid extraction using a suitable organic solvent mixture, such as n-hexane-dichloromethane. The organic extract is then typically evaporated and reconstituted in the mobile phase before injection.
Troubleshooting Guides
HPLC Method Development
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | Incorrect chiral stationary phase (CSP). | Verify that the chosen CSP is appropriate for amine compounds. Polysaccharide and cyclodextrin-based columns are good starting points. |
| Inappropriate mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., alcohol) to the alkane in normal-phase, or the organic modifier to the aqueous buffer in reversed-phase. | |
| Suboptimal temperature. | Experiment with different column temperatures. A lower temperature may improve resolution. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1%). |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High sample concentration (overload). | Reduce the concentration of the injected sample. | |
| Peak Fronting | Sample overload. | Dilute the sample. |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurements of all components. |
| Column temperature fluctuations. | Use a column oven to maintain a constant and stable temperature. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the mobile phase before each injection sequence. |
Capillary Electrophoresis Method Development
| Problem | Possible Causes | Solutions |
| No Enantiomeric Separation | Inappropriate chiral selector. | Screen different types of cyclodextrins (e.g., native β-CD, derivatized CDs like hydroxypropyl-β-CD or carboxymethyl-β-CD). |
| Incorrect concentration of the chiral selector. | Optimize the concentration of the chiral selector in the background electrolyte (BGE). | |
| Unsuitable pH of the BGE. | Adjust the pH of the BGE to optimize the charge of the analyte and its interaction with the chiral selector. | |
| Long Migration Times | Low applied voltage. | Increase the applied voltage. |
| High viscosity of the BGE. | If possible, reduce the concentration of additives that increase viscosity. | |
| Poor Peak Efficiency | Joule heating. | Reduce the applied voltage or the buffer concentration. |
| Sample overload. | Decrease the injection time or the sample concentration. |
Experimental Protocols
HPLC Method for Enantiomeric Separation of this compound
This protocol is based on a method using a polysaccharide-based chiral stationary phase.
-
Chromatographic System: HPLC with UV detection.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 50 µL.
-
Sample Preparation (for Syrup):
-
Dilute 1 mL of the syrup to 10 mL with distilled water and sonicate.
-
Take a 1 mL aliquot of the diluted solution for analysis.
-
Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane-dichloromethane).
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Capillary Electrophoresis Method for Enantiomeric Purity of this compound
This protocol is designed for determining the presence of the (R)-(-)-enantiomer in a this compound ((S)-(+)-enantiomer) sample.
-
CE System: Capillary electrophoresis system with UV detection.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): Acidic buffer containing 1.5 mM carboxymethyl-β-cyclodextrin.
-
Applied Voltage: Optimized for separation efficiency.
-
Temperature: Controlled temperature.
-
Detection: UV detection at an appropriate wavelength.
-
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For example, linearity could be established in the range of 2-10 µg/mL.
Data Summary Tables
Table 1: Comparison of HPLC Methods for this compound Enantiomeric Separation
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Cyclodextrin CSP) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | CYCLOBOND I 2000 |
| Mobile Phase | n-hexane:isopropanol:DEA (97.5:2.5:0.025) | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5) |
| Flow Rate | 1.2 mL/min | 0.5 mL/min |
| Detection | UV at 258 nm | Mass Spectrometry (MS) |
| Resolution (Rs) | 3.80 | 1.17 |
| Analysis Time | ~15 min | Not specified |
Table 2: Validation Data for a CE Method for this compound Enantiomeric Purity
| Validation Parameter | Result |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (R²) | 0.9992 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Repeatability (RSD%) | 5.0% |
Visualizations
References
Enhancing the sensitivity of Dexchlorpheniramine detection in biological samples
Welcome to the technical support center for the analysis of Dexchlorpheniramine in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for enhanced sensitivity and accuracy.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of this compound in biological samples.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing in HPLC/LC-MS | - Inappropriate mobile phase pH.- Column degradation or contamination.- Presence of interfering substances from the matrix. | - Adjust the mobile phase pH. A study by Le et al. (2019) suggests a pH of 2.7 for good peak shape[1].- Use a guard column and ensure proper column washing between runs.- Optimize the sample clean-up procedure (e.g., LLE or SPE) to remove interfering components[2][3][4][5]. |
| Low Signal Intensity or Sensitivity | - Suboptimal ionization in Mass Spectrometry.- Inefficient extraction recovery.- Matrix effects causing ion suppression. | - Optimize MS source parameters (e.g., capillary temperature, spray voltage).- Evaluate different extraction solvents or SPE cartridges to improve recovery.- Assess and mitigate matrix effects by modifying the chromatographic method to separate this compound from co-eluting matrix components, or by using a suitable internal standard. |
| High Background Noise in Chromatogram | - Contaminated mobile phase or LC system.- Insufficient sample clean-up.- Carryover from previous injections. | - Use high-purity solvents and filter the mobile phase.- Implement a more rigorous sample preparation method.- Include a thorough needle and injection port wash in the analytical method. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Monitor column performance and replace if necessary. |
| Failure to Separate Enantiomers (this compound vs. Levochlorpheniramine) | - Use of a non-chiral column.- Suboptimal chiral separation conditions. | - Employ a chiral column, such as an amylose-based or cyclodextrin-based column.- Optimize the mobile phase composition, including the type and concentration of the chiral selector, as described in studies on chiral separation. |
Frequently Asked Questions (FAQs)
1. What is the most sensitive method for detecting this compound in biological samples?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound in biological matrices like plasma and urine. This technique offers low limits of detection and quantification, often in the sub-ng/mL range.
2. How can I effectively remove matrix components from my biological samples?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for sample clean-up.
-
LLE: A single liquid-liquid extraction with ethyl acetate has been shown to be a convenient and effective method for plasma samples.
-
SPE: Solid-phase extraction can also be used and may offer cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS analysis.
The choice between LLE and SPE will depend on the specific requirements of the assay, including desired recovery, sample throughput, and the nature of the biological matrix.
3. What are "matrix effects" and how can they affect my results?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the biological matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. It is crucial to evaluate matrix effects during method development and validation.
4. How can I minimize matrix effects?
Several strategies can be employed to minimize matrix effects:
-
Improved Sample Preparation: More efficient sample clean-up to remove interfering endogenous components.
-
Chromatographic Separation: Modifying the HPLC method to separate the analyte from matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. If a stable isotope-labeled IS is not available, a structural analog can be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
5. What are the key validation parameters to consider for a bioanalytical method for this compound?
According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for this compound detection.
Table 1: Linearity and Quantification Limits
| Analytical Method | Matrix | Linearity Range | LOQ | Reference |
| LC-MS | Human Plasma | 1 - 150 ng/mL | 1.00 ng/mL | |
| HPLC-ESI-MS/MS | Human Plasma | 0.05 - 10 ng/mL | 0.05 ng/mL | |
| Chiral HPLC | Pharmaceutical Formulations | 2 - 10 µg/mL | 0.88 µg/mL (S-enantiomer) | |
| Capillary Electrophoresis | - | 2 - 10 µg/mL | 0.75 µg/mL | |
| HPLC-UV | Tablets | 31.761 - 70.141 µg/mL | - |
Table 2: Precision and Accuracy Data from an LC-MS Method in Human Plasma
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy |
| LLOQ | 5.00 | 7.28 | 8.42 | - |
| Low QC | 25.00 | 1.57 | 1.63 | - |
| Medium QC | 75.00 | 1.86 | 2.07 | - |
| High QC | 125.00 | - | - | - |
| Data adapted from Raju et al. |
Experimental Protocols
Protocol for this compound Analysis in Human Plasma by LC-MS
This protocol is based on the method described by Raju et al.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and mix.
-
Extract the mixture with 3 x 2 mL of ethyl acetate.
-
Separate and evaporate the upper organic layer.
-
Reconstitute the residue in 0.5 mL of the mobile phase for analysis.
b. Chromatographic Conditions
-
Column: Phenomenex (Luna)-ODS (100×4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile and water (containing 10 mM ammonium acetate and 0.5% acetic acid) in a 90:10 (v/v) ratio.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Run Time: 2.0 min
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) depending on the instrument capability.
Protocol for Chiral Separation of Chlorpheniramine Enantiomers by HPLC
This protocol is based on the method described by Samanidou et al.
a. Sample Preparation
-
Sample preparation will vary depending on the matrix (e.g., urine, plasma). A coupled achiral-chiral system can be used where the enantiomers are first separated from the biological matrix on a cyanopropyl column.
b. Chromatographic Conditions
-
Chiral Column: Amylose AD column
-
Mobile Phase: A mixture of n-hexane, propan-2-ol, and diethylamine (97.5:2.5:0.025, v/v/v).
-
Detection: UV detection.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for bioanalysis.
References
- 1. Simultaneous Assay of this compound Maleate, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. View of Development and Application of a Validated LiquidChromatography-Mass Spectrometry Method fortheDetermination of this compound Maleate in Human Plasma [journals.sbmu.ac.ir]
- 5. ojs3.sbmu.ac.ir [ojs3.sbmu.ac.ir]
Minimizing degradation of Dexchlorpheniramine during sample preparation
Welcome to the technical support center for Dexchlorpheniramine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation and analysis.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis. This compound is generally more stable in acidic to neutral conditions.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of degradation products like N-oxides.
-
Adsorption: this compound can adsorb to the surfaces of labware, particularly glass, leading to apparent losses.
Q2: What are the common degradation products of this compound?
A2: Common degradation products can include:
-
Hydrolytic Degradants: Formed under acidic or basic conditions.
-
Oxidative Degradants: Such as this compound N-oxide, which can form in the presence of oxidizing agents.
-
Photodegradants: Formed upon exposure to light.
-
Adducts with Excipients: In formulations containing maleic acid (from the maleate salt) and other active ingredients like phenylephrine, a "Michael addition" product can form under stress conditions.[1]
Q3: How can I prevent the degradation of this compound in my samples?
A3: To minimize degradation, consider the following precautions:
-
Control pH: Maintain the sample and processing solutions at a slightly acidic to neutral pH. A pH of 3.6 has been noted as optimal for the stability of a complex involving this compound.[2]
-
Maintain Low Temperatures: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, freezing at -70°C is recommended.[3]
-
Protect from Light: Use amber-colored vials or cover your labware with aluminum foil to protect samples from light.
-
Use High-Purity Solvents: Ensure that solvents are free of peroxides and other oxidizing agents.
-
Minimize Adsorption: Use polypropylene or other low-binding labware and consider silanizing glassware if its use is unavoidable.[4] Adding a small amount of a weak acid to the sample can also help reduce ionic adsorption.[4]
Q4: What are the recommended storage conditions for this compound stock solutions and processed samples?
A4: For optimal stability:
-
Stock Solutions: Store refrigerated (2-8 °C) for short-term use and protected from light.
-
Plasma/Serum Samples: For short-term storage (up to 3 hours), keep at room temperature. For long-term storage (up to 4 weeks), store at -70 °C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation due to pH: Sample or solvent pH is too high or too low. | Adjust the pH of your sample and solvents to a range of 3-7. Use buffers to maintain a stable pH. |
| Thermal Degradation: Samples are being exposed to high temperatures during processing (e.g., evaporation). | Use a gentle evaporation method such as a centrifugal vacuum concentrator at a low temperature or nitrogen blow-down at room temperature. Keep samples on ice when not being actively processed. | |
| Photodegradation: Samples are exposed to ambient or UV light. | Work in a dimly lit area or use amber vials and light-protective containers throughout the sample preparation process. | |
| Oxidative Degradation: Solvents may contain peroxides, or the sample matrix itself may be oxidative. | Use freshly opened, high-purity solvents. Consider purging solvents with an inert gas like nitrogen. If the matrix is the issue, consider adding an antioxidant, but validate its non-interference with the analysis. | |
| Adsorptive Loss: The analyte is binding to the surface of glass tubes, pipette tips, or vials. | Use low-binding polypropylene labware. If glass must be used, silanize it. Consider adding a small percentage of an organic solvent or a surfactant like Tween-20 to your sample diluent to reduce non-specific binding. | |
| Appearance of Extra Peaks in Chromatogram | Formation of Degradation Products: The sample has degraded due to one of the factors listed above. | Review your sample handling and preparation procedure to identify potential causes of degradation (pH, temperature, light, oxidation). Perform forced degradation studies to identify the retention times of potential degradants. |
| Interaction with Excipients: In formulated products, this compound may react with other components. | Investigate the composition of the formulation. A known interaction involves the maleate moiety reacting with phenylephrine. A stability-indicating method should be used to separate the parent drug from any adducts. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions on Column: The analyte is interacting with active sites on the HPLC column. | Acidify the mobile phase with a weak acid like 0.1% formic acid to ensure the analyte is protonated. Use a column with low silanol activity or end-capping. |
| Co-elution with Interfering Substances: Matrix components or degradation products are not fully resolved from the analyte peak. | Optimize the chromatographic method (e.g., gradient, mobile phase composition, column chemistry) to improve resolution. |
Quantitative Data on Degradation
The following tables summarize quantitative data on the stability of this compound and the related compound Chlorpheniramine under various conditions.
Table 1: Stability of this compound Maleate in Human Plasma
| Stability Condition | Concentration (ng/mL) | Mean Concentration Found (ng/mL) ± S.D. (n=6) | % CV |
| Short-term (Room Temperature) | |||
| 1 hour | 25 | 24.39 ± 0.47 | 1.91 |
| 75 | 73.40 ± 0.61 | 0.83 | |
| 125 | 124.40 ± 1.95 | 1.58 | |
| Long-term (4 weeks at -70°C) | 25 | 24.71 ± 0.51 | 2.07 |
| 75 | 73.74 ± 1.18 | 1.60 | |
| 125 | 124.74 ± 0.63 | 0.51 | |
| Freeze-Thaw (3 cycles) | 25 | 24.74 ± 0.38 | 1.52 |
| 75 | 73.14 ± 1.06 | 1.49 | |
| 125 | 124.75 ± 0.59 | 0.47 |
Data adapted from a study on this compound maleate stability in human plasma.
Table 2: Forced Degradation of Chlorpheniramine Maleate (Related Compound)
| Stress Condition | % Degradation |
| Acidic Hydrolysis (1.0 M HCl) | 2.31 |
| Basic Hydrolysis (1.0 M NaOH) | 10.49 |
Data is for Chlorpheniramine Maleate and should be used as an estimation for this compound behavior.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound maleate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1.0 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1.0 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1.0 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound maleate in an oven at a high temperature (e.g., 105°C) for 48 hours.
-
Also, place a vial of the stock solution in an oven at 60°C for a specified time.
-
At each time point, dissolve the solid sample or dilute the solution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound maleate to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent this compound peak from all degradation product peaks.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS method for the determination of this compound in human plasma.
1. Materials:
-
Human plasma samples
-
Internal standard (IS) working solution
-
Borate buffer (pH 9.0)
-
Ethyl acetate (extraction solvent)
2. Procedure:
-
To 0.5 mL of the plasma sample, add 0.1 mL of the internal standard working solution.
-
Add 1.0 mL of borate buffer (pH 9.0) and mix.
-
Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate twice.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS system.
Visualizations
Caption: A workflow diagram illustrating the sample preparation process for this compound and the potential factors that can lead to its degradation.
References
Technical Support Center: Chiral Separation of Dexchlorpheniramine Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the optimal chiral column and troubleshooting the enantiomeric separation of dexchlorpheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the most recommended types of chiral columns for separating this compound enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are the most frequently recommended and successfully used columns for the enantioseparation of this compound. Specifically, amylose and cellulose derivatives have demonstrated excellent performance. Among these, columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) are highly effective.[1][2] Cyclodextrin-based columns, like those containing beta-cyclodextrin, have also been utilized for this separation.[3][4]
Q2: What is a typical mobile phase for the chiral separation of this compound on a polysaccharide-based column?
A2: A normal-phase mobile system is most common. This typically consists of a non-polar main solvent, an alcohol modifier, and a basic additive. A widely used combination is n-hexane as the main solvent, isopropanol (IPA) or ethanol (EtOH) as the alcohol modifier, and a small percentage of diethylamine (DEA) as the basic additive.[5] The basic additive is crucial for improving peak shape and reducing tailing for basic compounds like this compound.
Q3: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?
A3: this compound is a basic compound. The addition of a small amount of a basic modifier, such as DEA, to the mobile phase helps to minimize undesirable interactions between the basic analyte and any acidic sites on the stationary phase. This results in improved peak symmetry and resolution. The concentration of the basic additive is a critical parameter to optimize.
Q4: Can I use reversed-phase chromatography for this separation?
A4: While normal-phase chromatography is more common for this specific separation on polysaccharide columns, reversed-phase methods can also be developed. Chiral separations in reversed-phase mode often utilize mobile phases consisting of aqueous buffers and organic modifiers like methanol or acetonitrile. The choice between normal-phase and reversed-phase will depend on the specific chiral stationary phase and the desired selectivity.
Troubleshooting Guide
Problem 1: Poor or no resolution between the this compound enantiomers.
-
Possible Cause 1: Incorrect chiral stationary phase (CSP).
-
Solution: Ensure you are using a CSP known to be effective for antihistamine enantiomers, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralpak IC) or a cyclodextrin-based column.
-
-
Possible Cause 2: Sub-optimal mobile phase composition.
-
Solution: The ratio of the alcohol modifier (IPA or EtOH) to the non-polar solvent (n-hexane) is critical for resolution. Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
Possible Cause 3: Inappropriate mobile phase additive concentration.
-
Solution: The concentration of the basic additive (e.g., DEA) can significantly impact selectivity. Optimize the concentration of DEA in your mobile phase, typically in the range of 0.05% to 0.2%.
-
Problem 2: Asymmetrical peak shape (peak tailing).
-
Possible Cause 1: Secondary interactions between the analyte and the stationary phase.
-
Solution: This is a common issue with basic analytes like this compound. Ensure a basic additive like DEA is present in your mobile phase. You may need to adjust its concentration to achieve symmetrical peaks.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with an appropriate strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Problem 3: Long retention times.
-
Possible Cause 1: Insufficient elution strength of the mobile phase.
-
Solution: Increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase. This will decrease the retention time. Be aware that this may also reduce the resolution.
-
-
Possible Cause 2: Low flow rate.
-
Solution: While lower flow rates can sometimes improve resolution, they also lead to longer run times. If the resolution is adequate, you can increase the flow rate to shorten the analysis time.
-
Experimental Protocols
Below are detailed experimental methodologies for the chiral separation of this compound enantiomers based on published methods.
Method 1: Chiral Separation using Chiralpak AD-H
This method is based on the successful separation of chlorpheniramine enantiomers on an amylose-based CSP.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (97.5 : 2.5 : 0.025, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 258 nm
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Chiral Separation using Chiralpak IC
This protocol is adapted from a method developed for the separation of several antihistamine enantiomers.
-
Column: Chiralpak IC, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90 : 10 : 0.1, v/v/v)
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection: UV at 227 nm
-
Temperature: Ambient
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following tables summarize quantitative data for the chiral separation of chlorpheniramine enantiomers on different chiral columns. This compound is the S-(+)-enantiomer.
Table 1: Chiral Separation Parameters on Polysaccharide-Based Columns
| Chiral Column | Mobile Phase Composition (v/v/v) | Retention Time S-(+)-enantiomer (min) | Retention Time R-(-)-enantiomer (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralpak AD-H | n-Hexane/IPA/DEA (97.5:2.5:0.025) | 9.63 | 11.36 | 3.80 | 1.24 | |
| Chiralpak IC | n-Hexane/EtOH/DEA (90:10:0.1) | Not specified | Not specified | >1.5 | Not specified | |
| Chiralpak ID | Acetonitrile/Water/Ammonia (90:10:0.1) | Not specified | Not specified | 3.82 | Not specified |
Table 2: Chiral Separation Parameters on a Cyclodextrin-Based Column
| Chiral Column | Mobile Phase Composition (v/v/v) | Resolution (Rs) | Selectivity (α) | Reference |
| CYCLOBOND I 2000 | Diethylamine acetate (0.25%, pH 4.4)/Methanol/Acetonitrile (85:7.5:7.5) | 1.17 | 1.12 |
Visualized Workflows
Chiral Column Selection Workflow
References
Technical Support Center: Dexchlorpheniramine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression of dexchlorpheniramine in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression when analyzing this compound by LC-MS/MS?
Signal suppression in the analysis of this compound is a type of matrix effect that can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] The primary causes include:
-
Co-eluting Endogenous Matrix Components: Substances from the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with this compound.[1] These components compete for ionization in the mass spectrometer's source, reducing the ionization efficiency of the analyte and thus suppressing its signal.[1]
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.
-
Mobile Phase Composition: Certain mobile phase additives can interfere with the ionization process.
-
High Analyte Concentration: At high concentrations, the analyte itself can sometimes cause self-suppression.
-
Concomitant Medications: If the sample contains other drugs, they can co-elute and interfere with the ionization of this compound.
Q2: My this compound signal is weak and inconsistent. How can I troubleshoot this?
Weak and inconsistent signals are classic signs of ion suppression. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for weak this compound signals.
Start by systematically evaluating each stage of your analytical method, from sample preparation to data acquisition.
Q3: What are the recommended sample preparation techniques to reduce matrix effects for this compound?
Proper sample preparation is one of the most effective ways to minimize signal suppression. The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound.
-
Liquid-Liquid Extraction (LLE): This is a highly effective technique for cleaning up samples for this compound analysis. It involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE can offer even cleaner extracts by selectively adsorbing the analyte onto a solid support and then eluting it with a suitable solvent, leaving many matrix components behind.
-
Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less effective at removing phospholipids and other small molecule interferences compared to LLE and SPE.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommended for this compound |
| Liquid-Liquid Extraction (LLE) | High recovery, effective removal of salts and some phospholipids. | Can be labor-intensive and use large volumes of organic solvents. | Highly Recommended |
| Solid-Phase Extraction (SPE) | Provides very clean extracts, high analyte concentration. | Can be more expensive and requires method development. | Recommended |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing matrix components, leading to higher ion suppression. | Use with caution; may require further optimization. |
Q4: How can I optimize my chromatographic conditions to minimize signal suppression?
Chromatographic optimization aims to separate this compound from co-eluting matrix components.
-
Column Selection: A C18 column is commonly used and has been shown to provide good retention and peak shape for this compound.
-
Mobile Phase Composition: An acidic mobile phase, often containing ammonium acetate or formic acid, is typically used to ensure good peak shape and ionization efficiency in positive ion mode. A common mobile phase is a gradient of acetonitrile and water with an ammonium acetate buffer.
-
Gradient Elution: Employing a gradient elution can help to separate this compound from early and late eluting matrix components.
Q5: What is the role of an internal standard, and which one should I use for this compound analysis?
An internal standard (IS) is crucial for accurate quantification in mass spectrometry, especially when matrix effects are present. The IS is added to all samples and standards at a constant concentration. It co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for.
For this compound, the ideal internal standard is a stable isotope-labeled (SIL) this compound , such as this compound-d6. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog like brompheniramine can be used, though it may not compensate for matrix effects as effectively.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from validated methods for this compound analysis.
-
Sample Aliquoting: Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of the internal standard working solution (e.g., this compound-d6 in 50:50 acetonitrile:water).
-
Alkalinization: Add 1.0 mL of a borate buffer (pH 9.0) and vortex for 30 seconds. This ensures this compound is in its free base form for efficient extraction.
-
Extraction: Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 0.5 mL of the mobile phase and vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction workflow for this compound.
Protocol 2: Post-Column Infusion Method to Qualitatively Assess Matrix Effects
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
A syringe pump continuously infuses a standard solution of this compound at a low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the mass spectrometer inlet, using a T-junction.
-
The LC-MS/MS is set to monitor the MRM transition of this compound.
-
-
Procedure:
-
Begin infusing the this compound solution. A stable signal (baseline) should be observed.
-
Inject a blank matrix extract (prepared using the same method as the samples) onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal. Any deviation from the stable baseline indicates a matrix effect.
-
A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.
-
The retention times of these deviations can be correlated with the elution of matrix components. This information can then be used to adjust the chromatographic method to separate the this compound peak from these suppressive regions.
-
Caption: Post-column infusion experimental setup.
References
Technical Support Center: Optimization of Dexchlorpheniramine Extraction from Plasma
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the successful extraction of Dexchlorpheniramine from plasma samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most prevalent methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput. LLE is a traditional and effective method, while SPE can offer higher selectivity and cleaner extracts.[1] PPT is a simpler, high-throughput technique but may result in less clean extracts compared to LLE and SPE.[2]
Q2: Which solvent is recommended for Liquid-Liquid Extraction (LLE) of this compound?
A2: Ethyl acetate has been successfully used as a single solvent for the LLE of this compound from plasma, yielding high recovery.[3][4] Another effective solvent mixture is a combination of diethyl ether and dichloromethane (80:20, v/v).[5] The choice of solvent can significantly impact extraction efficiency and selectivity.
Q3: What type of Solid-Phase Extraction (SPE) cartridge is suitable for this compound?
A3: A reversed-phase SPE cartridge, such as a C18 or a hydrophilic-lipophilic balanced (HLB) polymer-based cartridge, is generally recommended for the extraction of this compound. The selection depends on the specific requirements of the analytical method. For instance, a magnetic dispersive solid-phase extraction (MDSPE) using a graphene oxide/Fe3O4@polythionine nanocomposite has been shown to provide high recovery rates.
Q4: What is the optimal pH for the extraction of this compound?
A4: The optimal pH for extraction depends on the chosen method. For a magnetic dispersive solid-phase extraction (MDSPE), a pH of 4.0 has been reported to yield the best results. This compound is a basic compound, and adjusting the pH of the sample to a basic pH (e.g., pH 12.5) can neutralize the molecule, making it more amenable to extraction with an organic solvent in LLE.
Q5: Can Protein Precipitation (PPT) be used for this compound extraction?
A5: Yes, protein precipitation with a water-miscible organic solvent like acetonitrile is a viable method for preparing plasma samples for this compound analysis. This method is rapid and straightforward but may lead to less clean extracts and potential matrix effects in sensitive analytical techniques like LC-MS/MS.
II. Troubleshooting Guides
A. Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Inappropriate solvent polarity- Incorrect pH of the aqueous phase- Insufficient mixing/vortexing time- Incomplete phase separation | - Solvent Selection: If using a single solvent like ethyl acetate, consider trying a mixture such as diethyl ether:dichloromethane (80:20 v/v).- pH Adjustment: Ensure the plasma sample is basified (e.g., pH > 9) to neutralize this compound for better partitioning into the organic solvent.- Mixing: Increase vortexing time to ensure thorough mixing of the two phases.- Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. |
| Emulsion Formation | - High concentration of lipids or proteins in the plasma sample.- Vigorous shaking or vortexing. | - Gentle Mixing: Instead of vigorous shaking, gently rock or invert the sample tube to mix the phases.- Centrifugation: Spin the sample at a higher speed and for a longer duration to break the emulsion.- Salting Out: Add a small amount of a salt like sodium chloride (NaCl) to the aqueous phase to increase its polarity and help break the emulsion.- Solvent Addition: Add a small volume of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.- Filtration: Pass the mixture through a glass wool plug to physically break up the emulsion. |
| High Background/Interference | - Co-extraction of endogenous plasma components. | - pH Optimization: Adjust the pH to be more selective for this compound.- Back-Extraction: Perform a back-extraction step. After the initial extraction, transfer the organic layer and extract the analyte back into an acidic aqueous solution. Then, basify the aqueous phase and re-extract into a fresh organic solvent.- Alternative Solvent: Use a more selective extraction solvent or solvent mixture. |
B. Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Inappropriate sorbent type.- Cartridge bed drying out before sample loading.- Incorrect pH of the sample or elution solvent.- Insufficient elution solvent volume.- Flow rate is too high during sample loading. | - Sorbent Selection: For this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., HLB) is generally suitable. If recovery is low, consider trying a different sorbent chemistry.- Keep Cartridge Wet: Ensure the sorbent bed does not dry out after conditioning and equilibration steps and before sample loading.- pH Optimization: For reversed-phase SPE, ensure the sample pH is adjusted so that this compound is in its neutral form for optimal retention. For elution, the pH of the elution solvent can be adjusted to ionize the analyte and facilitate its release.- Elution Volume: Increase the volume of the elution solvent in small increments to ensure complete elution.- Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. |
| Inconsistent Results | - Variable packing of SPE cartridges.- Inconsistent sample pre-treatment.- Cartridge overloading. | - Use High-Quality Cartridges: Ensure the use of reputable SPE cartridges with consistent packing.- Standardize Pre-treatment: Follow a consistent and validated protocol for sample pre-treatment.- Check Capacity: Do not exceed the recommended capacity of the SPE cartridge. If necessary, dilute the sample or use a larger cartridge. |
| High Matrix Effects in LC-MS/MS | - Co-elution of interfering compounds from the plasma matrix. | - Optimize Wash Step: Introduce a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute this compound.- Change Sorbent: Use a more selective SPE sorbent, such as a mixed-mode cation exchange cartridge, which can provide additional cleanup through ionic interactions.- Modify Elution Solvent: Use a more selective elution solvent to minimize the co-elution of interferences. |
C. Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | - Incomplete protein precipitation.- Analyte co-precipitation with proteins. | - Solvent-to-Plasma Ratio: Ensure a sufficient volume of precipitating solvent (e.g., acetonitrile) is used. A common ratio is 3:1 (solvent:plasma).- Vortexing and Incubation: Vortex the sample thoroughly after adding the precipitating solvent and allow for an adequate incubation period to ensure complete protein precipitation.- Temperature: Perform the precipitation at a low temperature (e.g., on ice) to enhance protein precipitation and minimize analyte degradation. |
| Clogged Filter/Pipette Tip | - Incomplete precipitation leading to a gelatinous protein pellet. | - Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to obtain a compact protein pellet.- Solvent Choice: Acetonitrile generally produces a denser protein pellet compared to methanol. |
| High Matrix Effects in LC-MS/MS | - Insufficient removal of phospholipids and other matrix components. | - Post-Precipitation Cleanup: Consider a subsequent cleanup step after protein precipitation, such as a simple pass-through SPE or LLE.- Phospholipid Removal Plates: Utilize specialized phospholipid removal plates for cleaner extracts. |
III. Data Presentation
Table 1: Liquid-Liquid Extraction (LLE) Parameters for this compound
| Parameter | Condition 1 | Condition 2 | Reference |
| Extraction Solvent | Ethyl Acetate | Diethyl ether:Dichloromethane (80:20, v/v) | |
| Sample pH | Not specified, but typically basic | Not specified, but typically basic | |
| Recovery | High (exact percentage not specified) | Not specified |
Table 2: Solid-Phase Extraction (SPE) Parameters for this compound
| Parameter | Magnetic Dispersive SPE (MDSPE) | Reference |
| Sorbent | Graphene oxide/Fe3O4@polythionine nanocomposite | |
| Sample pH | 4.0 | |
| Sorbent Amount | 30 mg | |
| Elution Solvent | Acetonitrile | |
| Recovery | 87.9% - 96.4% |
Table 3: Protein Precipitation (PPT) Parameters for General Drug Extraction
| Parameter | Condition | Reference |
| Precipitating Solvent | Acetonitrile | |
| Solvent to Plasma Ratio | 3:1 (v/v) | |
| Recovery | >80% (for a drug cocktail) |
IV. Experimental Protocols
A. Detailed Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma sample in a polypropylene tube, add an appropriate internal standard.
-
Basification: Add a small volume (e.g., 50 µL) of 1 M Sodium Hydroxide (NaOH) to basify the plasma sample to a pH > 9. Vortex briefly.
-
Extraction: Add 3 mL of ethyl acetate.
-
Mixing: Cap the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
B. Detailed Protocol for Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample (pH adjusted to be neutral or slightly basic) onto the SPE cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
C. Detailed Protocol for Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a clean tube for analysis.
V. Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. US5092966A - Separation of methylene chloride from ethyl ether by extractive distillation - Google Patents [patents.google.com]
Dealing with co-eluting impurities in Dexchlorpheniramine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting impurities during Dexchlorpheniramine assays.
Troubleshooting Guides
Co-elution of impurities with the main analyte peak can significantly impact the accuracy and reliability of quantitative results. The following table summarizes common co-eluting impurities in this compound assays, their potential sources, and recommended chromatographic solutions.
Table 1: Troubleshooting Co-eluting Impurities in this compound Assays
| Impurity Name | Potential Source | Chromatographic Challenge | Recommended Solutions |
| Pheniramine Maleate [1] | Related substance, starting material | Structurally similar, leading to close elution. | - Optimize mobile phase pH to exploit differences in pKa values.- Decrease the proportion of the organic modifier to increase retention and improve separation.- Evaluate a different stationary phase (e.g., phenyl-hexyl) to introduce alternative selectivity. |
| Chlorpheniramine Related Compound A | Degradation product | May have similar polarity to this compound. | - Employ a gradient elution with a shallow gradient profile around the elution time of this compound.- Adjust the mobile phase pH to alter the ionization state and retention of the impurity. |
| (R)-Chlorpheniramine (Impurity B) [1] | Enantiomeric impurity | Co-elutes with this compound in achiral chromatography. | - Utilize a chiral HPLC column (e.g., cellulose or amylose-based) with a suitable mobile phase (e.g., hexane/ethanol/diethylamine). |
| This compound N-oxide [1] | Oxidative degradation product | Increased polarity may lead to early elution and potential co-elution with other polar components. | - Increase the aqueous component of the mobile phase at the beginning of the gradient to better retain and separate polar impurities.- Use a highly aqueous-compatible reversed-phase column. |
| N-nitroso desmethyl this compound [1] | Process-related impurity | May exhibit similar chromatographic behavior depending on the method. | - A stability-indicating method with a well-defined gradient is crucial.- Mass spectrometry (MS) detection can aid in identification and quantification if co-elution persists. |
| Adduct of Phenylephrine and Maleic Acid [2] | Degradation product in combination formulations | Can be a significant degradant in formulations containing phenylephrine and a maleate salt. | - Optimize the gradient to ensure separation from both active ingredients and other excipients.- Adjusting the pH of the mobile phase can be effective due to the acidic nature of the adduct. |
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing a significant shoulder. How can I determine if it's a co-eluting impurity?
A1: A peak shoulder is a strong indication of co-elution. To confirm, you can:
-
Use a Peak Purity tool: If you are using a photodiode array (PDA) detector, the peak purity analysis can compare spectra across the peak. A non-homogenous peak suggests the presence of an impurity.
-
Change the detection wavelength: Monitor the peak at multiple wavelengths. A change in the peak shape or the relative height of the shoulder compared to the main peak suggests the presence of a compound with a different UV spectrum.
-
Spike the sample: If you have a reference standard for the suspected impurity, spike your sample with a small amount. An increase in the size of the shoulder will confirm its identity.
Q2: I am observing co-elution despite using a validated HPLC method. What are the first troubleshooting steps?
A2: Even with a validated method, variations in system conditions can lead to co-elution. Start by:
-
Checking system suitability parameters: Ensure that resolution, tailing factor, and theoretical plates are within the method's specified limits.
-
Verifying mobile phase preparation: Incorrect pH or composition of the mobile phase can significantly alter selectivity. Prepare fresh mobile phase, carefully checking all measurements.
-
Equilibrating the column properly: Insufficient column equilibration with the mobile phase can cause retention time shifts and poor resolution.
-
Inspecting the guard column: A contaminated or old guard column can lead to peak distortion and co-elution. Replace it if necessary.
Q3: How does the mobile phase pH affect the separation of this compound and its impurities?
A3: this compound and many of its impurities are basic compounds. The pH of the mobile phase will affect their degree of ionization, which in turn influences their retention on a reversed-phase column.
-
At low pH (e.g., pH 2.5-4.0): The analytes will be protonated (positively charged). This can lead to good retention and separation on a C18 column, often with sharp peaks. Small adjustments in this pH range can fine-tune the selectivity between this compound and its closely related impurities.
-
At mid-range pH (e.g., pH 5.0-7.0): The ionization state of the analytes may change, leading to shifts in retention times and potentially altered elution order. This range can be explored if adequate separation is not achieved at low pH.
-
Buffer choice: The type and concentration of the buffer are also important. Phosphate and acetate buffers are commonly used. Ensure the buffer has sufficient capacity at the chosen pH to maintain a stable chromatographic environment.
Q4: Can changing the organic modifier in the mobile phase help resolve co-elution?
A4: Yes, changing the organic modifier is a powerful tool for altering selectivity. The most common organic modifiers in reversed-phase HPLC are acetonitrile and methanol.
-
Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol due to different interactions with the stationary phase and analytes.
-
Methanol can offer unique selectivity for certain compounds and is a good alternative to explore if acetonitrile does not provide the desired resolution.
-
Ternary mixtures: In some cases, a mixture of water, acetonitrile, and methanol can provide the optimal separation.
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound Maleate and its Related Substances
This method is designed to separate this compound from its potential impurities and degradation products.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Detector: UV at 225 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Mobile Phase:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
-
Sample Preparation:
-
Dissolve an accurately weighed portion of the sample in the mobile phase (initial conditions) to obtain a final concentration of approximately 0.5 mg/mL of this compound Maleate.
-
2. Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M HCl) for 4 hours at 80 °C.
-
Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M NaOH) for 2 hours at 80 °C.
-
Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 72 hours.
-
Photolytic Degradation: Expose the drug solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.
After each stress condition, neutralize the samples if necessary, dilute to a suitable concentration with the mobile phase, and analyze using the stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for co-eluting peaks.
References
Technical Support Center: Fine-Tuning Gradient Elution for Complex Dexchlorpheniramine Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gradient elution of complex Dexchlorpheniramine mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound mixtures?
This compound is a polar compound. In complex mixtures, such as those from forced degradation studies, you will likely encounter a range of compounds with varying polarities.[1][2] The primary challenge is to achieve adequate retention for polar degradants while also ensuring the timely elution of less polar impurities and the active pharmaceutical ingredient (API) within a reasonable run time. An isocratic elution may not be suitable as it can lead to the co-elution of early-eluting polar compounds with the solvent front and excessively long retention times for non-polar compounds.[3]
Q2: Why is gradient elution preferred for analyzing complex this compound mixtures?
Gradient elution is ideal for separating mixtures containing compounds with a wide range of polarities.[2][4] By systematically increasing the organic solvent concentration in the mobile phase, gradient elution allows for the effective separation of both highly polar and non-polar compounds in a single chromatographic run. This technique improves peak shape, enhances resolution, and reduces analysis time compared to isocratic methods.
Q3: How do I select the appropriate stationary and mobile phases for my analysis?
For reversed-phase HPLC of this compound and its related compounds, a C18 or C8 column is a common starting point. The choice between them depends on the hydrophobicity of the analytes in your mixture. The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. The selection of the organic solvent and the pH of the aqueous phase are critical for optimizing selectivity.
Q4: What are the key parameters to optimize in a gradient elution method?
The critical parameters for optimization include the initial and final mobile phase compositions, the gradient time (tG), the flow rate, and the column temperature. These factors significantly influence the retention, resolution, and overall analysis time. A systematic approach, such as running a scouting gradient, can help in efficiently determining the optimal conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the fine-tuning of gradient elution for this compound mixtures.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between early-eluting peaks (polar impurities) | The initial percentage of the organic solvent is too high, causing polar compounds to elute too quickly near the solvent front. | Decrease the initial organic solvent percentage. Consider a shallow initial gradient segment to enhance the separation of these compounds. |
| Peak tailing, especially for this compound | Secondary interactions between the basic amine group of this compound and residual silanols on the silica-based stationary phase. Inappropriate mobile phase pH. | Adjust the mobile phase pH to suppress the ionization of silanols (e.g., pH < 3) or to ensure the analyte is in a single ionic form. The addition of a competing base like triethylamine to the mobile phase can also mitigate this issue. |
| Baseline drift during the gradient run | Mismatched UV absorbance of the mobile phase components (A and B solvents) at the detection wavelength. Contamination in the mobile phase or system. | Use high-purity solvents. Add a small amount of the stronger eluting solvent (B) to the weaker solvent (A) and vice versa to balance their UV absorbance. Ensure proper system equilibration before starting the gradient. |
| Ghost peaks appearing in the chromatogram | Impurities in the mobile phase, sample carryover from previous injections, or degradation of the sample in the autosampler. | Run a blank gradient (injecting only the mobile phase) to identify the source of the peaks. If present in the blank, prepare fresh mobile phase. If not, investigate sample carryover by injecting a blank after a sample run. Ensure the autosampler is thermostatted if the sample is unstable. |
| Irreproducible retention times | Inadequate column equilibration between runs, fluctuations in mobile phase composition or flow rate, or temperature variations. | Ensure the column is fully re-equilibrated to the initial gradient conditions before each injection. A sufficient equilibration time is typically 5-10 column volumes. Verify the pump performance and ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. |
| Buffer precipitation during the gradient | The concentration of the buffer salt is too high to remain soluble in the increasing concentration of the organic solvent. | Reduce the buffer concentration. Ensure the final percentage of the organic solvent in the gradient does not exceed the solubility limit of the buffer salt. For example, phosphate buffers can precipitate at high acetonitrile concentrations. |
Experimental Protocols
Protocol 1: Initial Scouting Gradient for a Complex this compound Mixture
This protocol is designed to provide a broad overview of the sample components and their retention behavior, which is the first step in method development.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample mixture.
-
Run the gradient as specified.
-
After the gradient, re-equilibrate the column at the initial conditions for 5 minutes before the next injection.
Protocol 2: Optimized Gradient for a this compound Forced Degradation Sample
This protocol is an example of a refined method after evaluating the scouting gradient. It aims to improve the resolution of critical pairs and reduce the overall run time.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B in 10 min, then 30% to 70% B in 5 min, hold at 70% B for 2 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 5 µL |
Procedure:
-
Prepare the mobile phases, ensuring the buffer is completely dissolved, and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is observed.
-
Inject the forced degradation sample.
-
Execute the multi-step gradient program.
-
Include a post-run flush with a high percentage of organic solvent (e.g., 95% B) to remove any strongly retained compounds, followed by re-equilibration at the initial conditions.
Visualizations
References
Validation & Comparative
A Comparative Analysis of HPLC and UV Spectrophotometry for Dexchlorpheniramine Assay
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry for the quantitative determination of Dexchlorpheniramine, an antihistamine commonly used in allergy medications.
This report details the experimental protocols and comparative performance data of the two most prevalent analytical techniques for the assay of this compound. While the United States Pharmacopeia (USP) has traditionally referenced UV spectrophotometry for the analysis of this compound maleate in tablet form, this method is not without its drawbacks. A significant limitation of UV spectrophotometry is its inability to distinguish the active pharmaceutical ingredient (API) from other components within the tablet matrix, such as dyes.[1] This often necessitates a preliminary extraction step, which can be time-consuming, costly, and involve the use of hazardous solvents.[1]
In contrast, HPLC offers a more specific and efficient alternative, capable of separating this compound from excipients and other potential impurities.[1] This guide will delve into the validated performance of both methods, offering a clear comparison to aid in the selection of the most suitable technique for your analytical needs.
Comparative Performance Data
The following table summarizes the key validation parameters for both HPLC and UV Spectrophotometry in the assay of this compound, compiled from various studies.
| Validation Parameter | HPLC Method | UV Spectrophotometry Method |
| Linearity (Correlation Coefficient, r) | 1.00 | 0.9998 (at λ 239 nm), 0.9997 (at λ 262 nm) |
| Accuracy (% Recovery) | 99% | 101.32% |
| Precision (RSD) | < 0.37% | 1.413% |
| Limit of Detection (LOD) | Not explicitly stated in the compared study | 2.261 ppm (at λ 239 nm), 0.707 ppm (at λ 262 nm) |
| Limit of Quantification (LOQ) | Not explicitly stated in the compared study | 7.536 ppm (at λ 239 nm), 2.357 ppm (at λ 262 nm) |
| Specificity/Selectivity | High (Resolution value of 19.6 between this compound and maleic acid peaks) | Prone to interference from excipients like dyes, requiring extraction |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and UV Spectrophotometry for this compound assay.
Figure 1. Cross-validation workflow for HPLC and UV spectrophotometry.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the determination of this compound maleate in tablet preparations.
-
Instrumentation: A Shimadzu HPLC system equipped with a UV-PDA detector was used.
-
Column: An Octadecylsilane XBridge column (Waters) with dimensions of 25 mm length, 4.6 mm internal diameter, and 5 µm particle size was employed.
-
Mobile Phase: A phosphate-buffered saline solution with a pH of 3.0 ± 0.05 was used.
-
Detection Wavelength: The UV-PDA detector was set to 225 nm.
-
Mode of Operation: The analysis was performed in isocratic mode.
-
Sample Preparation: Tablets were homogeneously crushed and dissolved in the mobile phase.
UV Spectrophotometry Method
The following protocol is based on a validated method for the simultaneous determination of this compound maleate and Betamethasone.
-
Instrumentation: A UV spectrophotometer.
-
Solvent: Phosphate buffer with a pH of 7.2 was used as the solvent.
-
Analytical Wavelengths: The absorbance was measured at 239 nm and 262 nm.
-
Sample Preparation: A standard stock solution of this compound maleate is prepared in the phosphate buffer. Working solutions of various concentrations are then prepared by diluting the stock solution. For tablet analysis, a specific amount of powdered tablet is dissolved in the solvent, filtered, and then diluted to a suitable concentration for measurement.
Conclusion
The cross-validation data clearly demonstrates that while both HPLC and UV spectrophotometry can be used for the assay of this compound, the HPLC method offers superior specificity and precision. The primary advantage of HPLC is its ability to separate the analyte of interest from other components in the sample matrix, thereby eliminating the need for a separate extraction step and reducing the potential for interference. While the UV spectrophotometric method is simpler and may be suitable for certain applications, its susceptibility to interference from excipients is a significant drawback, particularly in the analysis of colored tablet formulations.
For researchers and drug development professionals requiring high accuracy, specificity, and robustness in their analytical results, the HPLC method is the recommended choice for the assay of this compound. The developed HPLC method has been shown to meet all validation parameters, providing a reliable and efficient alternative to the traditional UV spectrophotometric method.
References
A Comparative Analysis of H1 Receptor Residence Time: Dexchlorpheniramine vs. Levocetirizine
For Immediate Release
In the landscape of antihistamine therapeutics, the duration of action is a critical determinant of clinical efficacy. Beyond simple binding affinity, the concept of drug-target residence time—the duration for which a drug remains bound to its receptor—has emerged as a key parameter for predicting in vivo activity. This guide provides a comparative analysis of the histamine H1 receptor (H1R) residence time for a first-generation antihistamine, Dexchlorpheniramine, and a second-generation agent, Levocetirizine, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Levocetirizine, a second-generation antihistamine, exhibits a significantly longer residence time at the histamine H1 receptor compared to first-generation antihistamines like this compound. Experimental data reveals that Levocetirizine has a dissociation half-life of over two hours, indicating a prolonged and stable interaction with the H1R.[1][2][3] This extended residence time is a key molecular feature contributing to its long duration of clinical effect.[4] In contrast, while specific kinetic data for this compound is less readily available in comparative studies, first-generation antihistamines as a class are characterized by more rapid dissociation from the H1 receptor. This fundamental difference in binding kinetics underlies the distinct pharmacological profiles of these two agents.
Comparative Binding Kinetics
The interaction of an antagonist with its receptor is defined by both its rate of association (k_on) and its rate of dissociation (k_off). The residence time (RT) is the reciprocal of the dissociation rate constant (1/k_off) and represents the average time a drug molecule is bound to the receptor. A longer residence time suggests a more durable pharmacological effect.
| Compound | Class | Binding Affinity (Ki) [nM] | Dissociation Half-Time (t_1/2) [min] | Residence Time (RT) [min] | Dissociation Rate (k_off) [min⁻¹] |
| Levocetirizine | Second-Generation | 3 | 142 | ~205 | 0.011 ± 0.001 |
| This compound | First-Generation | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison | Data Not Available in Direct Comparison |
Note: Data for Levocetirizine is derived from studies using human H1 receptors.[1] Direct comparative kinetic data for this compound under identical experimental conditions was not available in the reviewed literature. First-generation antihistamines are generally understood to have shorter residence times.
Experimental Protocols
The determination of H1 receptor binding kinetics is primarily achieved through radioligand binding assays. A common methodology is the competitive association assay.
Protocol: Competitive Radioligand Binding Assay
This method is used to determine the kinetic binding rate constants of unlabeled ligands, such as this compound and Levocetirizine.
-
Receptor Preparation: A homogenate is prepared from cells transiently expressing the human H1 receptor (e.g., HEK293T cells) or from tissues with high H1R expression.
-
Incubation: The cell homogenate is co-incubated with a radiolabeled H1R antagonist (e.g., [³H]mepyramine) at a fixed concentration and the unlabeled test compound (Levocetirizine or this compound) at a concentration typically 10-fold its Ki.
-
Time Course: The incubation is carried out at a controlled temperature (e.g., 25°C or 37°C) for various time points (e.g., 0 to 81 minutes) to monitor the binding of the radioligand over time in the presence of the competitor.
-
Separation: At each time point, the reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The resulting data, which shows the binding of the radioligand over time, is fitted to kinetic models, such as the Motulsky and Mahan model, to calculate the association (k_on) and dissociation (k_off) rate constants for the unlabeled test compound. The residence time is then calculated as 1/k_off. An "overshoot" in the radioligand binding curve is indicative of a slow dissociation of the unlabeled competitor.
H1 Receptor Signaling Pathway and Antagonist Action
The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, histamine, the receptor activates the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with allergy and inflammation.
H1 receptor antagonists, such as this compound and Levocetirizine, are inverse agonists that bind to the H1R, blocking the binding of histamine and stabilizing the receptor in an inactive conformation. This action prevents the downstream signaling cascade, thereby mitigating the symptoms of an allergic reaction. The prolonged receptor occupancy by Levocetirizine, due to its long residence time, provides a sustained blockade of this pathway.
Conclusion
The kinetic parameter of receptor residence time offers a more nuanced understanding of drug action than binding affinity alone. Levocetirizine's long residence time at the H1 receptor is a defining characteristic that likely contributes to its sustained clinical efficacy and distinguishes it from first-generation antihistamines. For drug development professionals, optimizing for a longer residence time can be a strategic approach to designing antagonists with a prolonged duration of action. Further studies directly comparing the kinetic profiles of a wider range of first and second-generation antihistamines under standardized conditions would be valuable to the field.
References
A Comparative In Vitro Analysis of Dexchlorpheniramine and Loratadine Efficacy
An objective examination of the in vitro performance of the first-generation antihistamine Dexchlorpheniramine and the second-generation antihistamine Loratadine, supported by experimental data, to guide researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vitro efficacy of this compound and Loratadine, focusing on their receptor binding affinity, inhibition of mast cell degranulation, and modulation of cytokine release. The information is presented in structured tables for clear comparison, supplemented by detailed experimental protocols and visualizations of relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy parameters for this compound and Loratadine based on available experimental data.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Test System | Radioligand | Kᵢ (nM) |
| Chlorpheniramine* | Human H1-receptors (cloned in CHO cells) | Not Specified | 2[1] |
| Loratadine | Human H1-receptors (cloned in CHO cells) | Not Specified | 138[1] |
Note: Data for Chlorpheniramine, the racemic mixture containing this compound, is presented here. This compound is the active S-enantiomer.
Table 2: Inhibition of Mast Cell Degranulation (Histamine Release)
| Compound | Cell Type | Stimulating Agent | IC₅₀ |
| Loratadine | Canine Skin Mast Cells | A23187 | 2.1 µM[2] |
| Concanavalin A | 4.0 µM[2] | ||
| Anti-IgE | 1.7 µM[2] | ||
| Loratadine | Human Basophils | Anti-IgE | 30 µM |
| FMLP | 29 µM | ||
| Ca²⁺ ionophore A23187 | 24 µM | ||
| This compound | Not specified | Not specified | Data not available |
Table 3: Inhibition of Cytokine Release
| Compound | Cell Type | Cytokine Inhibited | Concentration for Max. Effect/IC₅₀ |
| Loratadine | Human Leukemic Mast Cells (HMC-1) | TNF-α | 10⁻⁹ M (maximal effect) |
| IL-6 | >10⁻⁹ M | ||
| IL-8 | >10⁻⁹ M | ||
| Human Leukemic Basophilic Cells (KU812) | IL-6 | >10⁻⁹ M | |
| IL-8 | >10⁻⁹ M | ||
| Peripheral Blood T-cells | IFN-γ (IL-12 induced) | Partial suppression | |
| IL-5 (IL-4 induced) | Inhibition observed | ||
| This compound | Human Nasal Epithelial Cells | Pro-inflammatory cytokines (general) | Dose-dependent decrease via NF-κB |
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound and Loratadine.
Caption: this compound's inhibition of the NF-κB pathway.
Caption: Loratadine's inhibition of NF-κB and AP-1 signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (a specific H1 antagonist).
-
Test Compounds: this compound and Loratadine at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-Mepyramine, and varying concentrations of the test compound (this compound or Loratadine) or buffer (for total binding) or a high concentration of an unlabeled H1 antagonist (for non-specific binding).
-
Incubation: Incubate the reaction mixtures at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Mast Cell Degranulation Assay (Histamine Release)
Objective: To measure the ability of a test compound to inhibit antigen-induced histamine release from mast cells.
Materials:
-
Mast Cells: Isolated and purified human basophils or a suitable mast cell line (e.g., LAD2).
-
Sensitizing Antibody: Anti-IgE antibody.
-
Stimulating Agent: Antigen (e.g., house dust mite allergen Der p 1) or a chemical secretagogue (e.g., compound 48/80).
-
Test Compounds: this compound and Loratadine at various concentrations.
-
Buffer: Tyrode's buffer or a similar physiological salt solution.
-
Histamine Assay Kit: ELISA or fluorometric-based kit.
Procedure:
-
Cell Sensitization: Incubate the mast cells with anti-IgE antibody to sensitize them.
-
Pre-incubation with Test Compound: Wash the sensitized cells and pre-incubate them with various concentrations of this compound, Loratadine, or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add the stimulating agent to the cell suspensions to induce degranulation.
-
Termination of Reaction: After a defined incubation period (e.g., 30 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Histamine Measurement: Collect the supernatants and measure the histamine concentration using a suitable assay kit.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound compared to the control (stimulated cells without the inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of histamine release.
In Vitro Cytokine Release Assay
Objective: To assess the effect of a test compound on the production and release of specific cytokines from immune cells.
Materials:
-
Cells: A relevant cell line (e.g., human leukemic mast cell line HMC-1) or primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Stimulating Agent: Lipopolysaccharide (LPS) or a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).
-
Test Compounds: this compound and Loratadine at various concentrations.
-
Cell Culture Medium: RPMI 1640 or other suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cytokine Measurement Kit: ELISA or multiplex bead-based immunoassay for the cytokines of interest (e.g., TNF-α, IL-6, IL-8).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound, Loratadine, or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent to the wells to induce cytokine production.
-
Incubation: Incubate the plate for a period sufficient for cytokine accumulation in the supernatant (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using the chosen immunoassay.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the stimulated control. Determine the IC₅₀ value for each cytokine.
Conclusion
The in vitro data presented in this guide highlights key differences in the efficacy of this compound and Loratadine. This compound, as represented by its racemate chlorpheniramine, demonstrates a significantly higher binding affinity for the histamine H1 receptor compared to Loratadine. This suggests a more potent direct antihistaminic effect at the receptor level.
Conversely, a larger body of in vitro evidence is available for Loratadine's anti-inflammatory properties, which extend beyond H1 receptor antagonism. Loratadine has been shown to inhibit the release of various pro-inflammatory cytokines and mediators from mast cells and basophils, and its mechanism of action involves the modulation of the NF-κB and AP-1 signaling pathways. While this compound is also known to suppress pro-inflammatory cytokine expression via the NF-κB pathway, the available in vitro data is less detailed regarding the specific cytokines affected and the upstream signaling events.
With respect to mast cell stabilization, Loratadine has demonstrated a dose-dependent inhibition of histamine release from both canine mast cells and human basophils. The information for this compound is more general, suggesting it enhances mast cell stability, but direct comparative IC₅₀ values are lacking in the reviewed literature.
References
Inter-laboratory Validation of an Analytical Method for Dexchlorpheniramine: A Comparative Guide
This guide provides a comparative analysis of validated analytical methods for the determination of Dexchlorpheniramine, a first-generation antihistamine. The data presented is synthesized from multiple single-laboratory validation studies to offer a broader perspective on method performance, simulating an inter-laboratory comparison. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical methods.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance data from various validated High-Performance Liquid Chromatography (HPLC) and Spectrophotometric methods for the analysis of this compound maleate.
Table 1: HPLC Method Performance for this compound Maleate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (Correlation Coefficient, r) | 1.00[1] | 0.999 | 0.9992[2] |
| Accuracy (% Recovery) | 99%[1] | 101.32% | Not Reported |
| Precision (RSD %) | < 0.37% | 1.413% | 5.0% (Repeatability) |
| Limit of Detection (LOD) | Not Reported | 100 ng/mL | 0.25 µg/mL |
| Limit of Quantification (LOQ) | Not Reported | 300 ng/mL | 0.75 µg/mL |
Table 2: Spectrophotometric Method Performance for this compound Maleate Analysis
| Parameter | Method 4 |
| Linearity (Correlation Coefficient, r) | 0.9998 |
| Accuracy (% Recovery) | 101.32% |
| Precision (RSD %) | 1.413% |
| Limit of Detection (LOD) | 2.261 ppm (at λ 239 nm) |
| Limit of Quantification (LOQ) | 7.536 ppm (at λ 239 nm) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) Method 1
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column : C18 column (250 x 4.6 mm, 5µm particle size).
-
Mobile Phase : A mixture of 25 mM potassium dihydrogen phosphate (pH 4) and acetonitrile in a ratio of 80:20 v/v.
-
Flow Rate : 1 mL/min.
-
Detection : UV detection at 260 nm.
-
Sample Preparation : 10 mg of this compound Maleate was accurately weighed and dissolved in 10 ml of acetonitrile to produce a stock solution of 1000 µg/ml. Working standards were prepared by further dilution with the mobile phase.
High-Performance Liquid Chromatography (HPLC) Method 2
-
Instrumentation : HPLC with a UV-Vis detector.
-
Column : C18 column.
-
Mobile Phase : A mixture of acetonitrile and 0.02 M phosphate buffer solution at pH 2.70 (35:65, v:v).
-
Flow Rate : 1.0 mL per minute.
-
Detection : UV-Vis detector set at 254 nm.
-
Sample Preparation : An amount of syrup equivalent to about 0.25 mg of betamethasone (in a combined formulation with this compound) was accurately weighed into a 25 mL volumetric flask and diluted to volume with the mobile phase. The solution was filtered through a 0.45 µm membrane filter before injection.
Capillary Electrophoresis (CE) Method 3
-
Instrumentation : Capillary Zone Electrophoresis system.
-
Electrolyte : Acidic background electrolyte containing 1.5 mM carboxymethyl-beta-cyclodextrin.
-
Detection : The method was developed for the detection of the (R)-levochlorpheniramine maleate enantiomer in samples of (S)-dexchlorpheniramine maleate.
-
Validation : The assay was validated for linearity, selectivity, limit of detection, limit of quantification, analytical precision, and accuracy.
Spectrophotometric Method 4
-
Instrumentation : UV-1700 Pharmaspec, Shimadzu spectrophotometer.
-
Method : UV spectrophotometric method.
-
Wavelengths : Measurements were taken at λ 239 nm and λ 262 nm.
-
Linearity : A standard curve was prepared with concentrations ranging from 33.68 – 62.48 ppm.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates a generalized workflow for conducting an inter-laboratory validation study of an analytical method.
References
- 1. Development of an Analytical Method for Determination of this compound Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. Development of a validated capillary electrophoresis method for enantiomeric purity testing of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexchlorpheniramine vs. Other First-Generation Antihistamines: A Binding Kinetics Perspective
A Comparative Guide for Researchers and Drug Development Professionals
First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades. While clinically effective, they are often associated with sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier. Dexchlorpheniramine, the dextrorotatory enantiomer of chlorpheniramine, is a potent first-generation antihistamine. Understanding its binding kinetics at the histamine H1 receptor, in comparison to other compounds of its class, offers valuable insights into its efficacy and potential for optimization. This guide provides a comparative analysis of the binding kinetics of this compound and other selected first-generation antihistamines, supported by experimental data and detailed protocols.
Comparative Binding Kinetics of First-Generation Antihistamines
The interaction of an antagonist with its receptor is characterized by its binding affinity (Ki or KD), which is a function of the association rate constant (kon) and the dissociation rate constant (koff). A lower Ki or KD value indicates a higher binding affinity. The residence time of a drug at its receptor, determined by the reciprocal of the dissociation rate (1/koff), is an increasingly recognized parameter for predicting in vivo efficacy.
| Compound | Chemical Class | H1 Receptor Binding Affinity (Ki, nM) |
| This compound | Alkylamine | ~1-3 (as part of racemic chlorpheniramine) |
| Diphenhydramine | Ethanolamine | 1.1 - 16 |
| Brompheniramine | Alkylamine | 0.2 - 1.2 |
| Promethazine | Phenothiazine | 0.1 - 2.2 |
| Clemastine | Ethanolamine | 0.4 - 1.3 |
| Mepyramine (Pyrilamine) | Ethylenediamine | 0.5 - 2.9 |
Note: Ki values can vary between studies due to different experimental conditions.
Kinetic Insights:
While specific kon and koff values for this compound are not widely published, studies on related compounds provide valuable context. For instance, the radioligand [3H]mepyramine has a reported dissociation rate constant (koff) of 0.22 min-1 and an association rate constant (kon) of 1.1 x 108 M-1min-1 at the H1 receptor[1]. The sedative effects of first-generation antihistamines are linked to their ability to cross the blood-brain barrier and their high affinity for central H1 receptors[2]. The binding affinity of the enantiomers of chlorpheniramine has been shown to correlate with their sedative effects, with the more active enantiomer (this compound) having a higher affinity[2].
Experimental Protocols
The determination of binding kinetics and affinity is crucial for characterizing antihistamines. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This is the most common method for determining the binding affinity of a test compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)[1][3].
-
Radioligand: Typically [3H]mepyramine, a potent H1 receptor antagonist.
-
Test Compounds: this compound and other first-generation antihistamines.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]mepyramine) at a concentration close to its KD, and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-specific control).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-240 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
References
A Comparative Guide to the Accuracy and Precision of a Validated LC-MS/MS Method for Dexchlorpheniramine Analysis
For researchers, scientists, and professionals in drug development, the selection of a robust analytical method is critical for accurate pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dexchlorpheniramine in human plasma against alternative analytical techniques. The information presented is compiled from peer-reviewed studies to ensure objectivity and reliability.
Quantitative Data Summary
The performance of analytical methods is primarily assessed by their accuracy and precision. The following tables summarize the validation parameters of a representative LC-MS/MS method for this compound analysis and compare it with other analytical approaches.
Table 1: Accuracy and Precision of a Validated LC-MS/MS Method for this compound in Human Plasma [1]
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.5 - 6.8 | 2.4 - 9.0 | 99.1 - 106.6 | 99.9 - 103.1 |
| Medium | 1.5 - 6.8 | 2.4 - 9.0 | 99.1 - 106.6 | 99.9 - 103.1 |
| High | 1.5 - 6.8 | 2.4 - 9.0 | 99.1 - 106.6 | 99.9 - 103.1 |
CV: Coefficient of Variation
Table 2: Comparison of Different Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV[2][3] | UV Spectrophotometry[4] |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Direct measurement of UV absorbance. |
| Selectivity/Specificity | Very High | Moderate to High | Low |
| Sensitivity (LOQ) | Very Low (sub ng/mL levels, e.g., 0.025 ng/mL[5] or 1.0 ng/mL) | Low (typically µg/mL range) | Low |
| Accuracy | High (typically 99.1 to 106.6%) | High (average recovery of 99%) | Moderate |
| Precision (%RSD) | High (<15%) | High (<2%) | Moderate |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Minimal, direct injection possible for simple matrices. | Extensive extraction may be needed to remove interferences. |
| Matrix Effect | Potential for ion suppression or enhancement. | Can be affected by co-eluting compounds. | Highly susceptible to interference from excipients and dyes. |
| Cost | High | Moderate | Low |
| Throughput | High | Moderate | Low |
LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation
Experimental Protocols
A detailed understanding of the experimental procedure is essential for replicating and validating analytical methods.
Validated LC-MS/MS Method Protocol
This protocol is a composite representation from validated methods for this compound in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, an internal standard (e.g., brompheniramine or a deuterated analog) is added.
-
The sample is alkalinized with a buffer (e.g., sodium borate buffer).
-
Extraction is performed using an organic solvent (e.g., a mixture of diethyl ether and dichloromethane or ethyl acetate).
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C8 or C18 reversed-phase column is typically used. For instance, a Gemini Phenomenex C8 column (50 x 4.6 mm, 5 µm) has been reported.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium hydroxide or formic acid in water) is employed.
-
Flow Rate: A typical flow rate is around 0.2 to 0.5 mL/min.
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard. For this compound, a common transition is m/z 275.1 → 230.1.
Alternative Method: HPLC-UV
-
Sample Preparation: For simpler matrices like pharmaceutical formulations, sample preparation may only involve dissolution and filtration. For biological samples, a more extensive clean-up like liquid-liquid or solid-phase extraction might be necessary.
-
Chromatography: Similar to LC-MS/MS, a reversed-phase C18 column is often used with a mobile phase consisting of an organic solvent and a buffer.
-
Detection: A UV detector is used to monitor the absorbance at a specific wavelength, typically around 265 nm.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical flow of the LC-MS/MS method.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective detection.
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a this compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eruditio.pom.go.id [eruditio.pom.go.id]
- 3. Development of an Analytical Method for Determination of this compound Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different chiral stationary phases for Dexchlorpheniramine
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Dexchlorpheniramine
For researchers and professionals in drug development, the enantioselective separation of chiral compounds like this compound is a critical analytical challenge. This compound, the pharmacologically active S-(+)-enantiomer of chlorpheniramine, requires precise quantification to ensure drug efficacy and safety. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative analysis of different CSPs, focusing on polysaccharide- and cyclodextrin-based phases, supported by experimental data to aid in method development and optimization.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving optimal separation of chlorpheniramine enantiomers. The two major classes of CSPs that have demonstrated success are polysaccharide-based and cyclodextrin-based columns. Below is a summary of their performance based on published experimental data.
| Chiral Stationary Phase | Column Brand (Selector) | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-hexane-propan-2-ol-diethylamine (97.5:2.5:0.025, v/v/v) | 1.2 | 258 nm | 1.24 | 3.80 | [1][2] |
| Cyclodextrin-Based | CYCLOBOND I 2000 (Beta-cyclodextrin) | 0.25% diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v) | 0.5 | Mass Spectrometry | 1.12 | 1.17 | [3][4][5] |
| Cyclodextrin-Based (Chiral Additive) | ODS Column | 5 mM Sodium Phosphate, 0.5 mM carboxymethyl-β-cyclodextrin, methanol, triethylamine (73:25:2, v/v/v, pH 4.3) | 0.24 | 224 nm | Not Reported | Not Reported |
Analysis:
-
Polysaccharide-based CSPs , such as Chiralpak AD-H, have shown excellent performance in separating chlorpheniramine enantiomers, providing a high separation factor and baseline resolution. The use of a normal-phase mobile phase is typical for this type of column.
-
Cyclodextrin-based CSPs , like CYCLOBOND I 2000, are also effective and are often used in reversed-phase or polar organic modes. While the reported resolution and separation factors in the cited study are lower than for the polysaccharide phase, they are sufficient for quantification. These CSPs are known for their robustness and compatibility with aqueous mobile phases.
-
The use of a chiral mobile phase additive , such as carboxymethyl-β-cyclodextrin with a standard achiral ODS column, presents an alternative and economical approach. This method avoids the cost of a dedicated chiral column but may require more extensive method development to optimize the concentration of the chiral additive and other mobile phase parameters.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these separation methods.
Method 1: Polysaccharide-Based CSP
-
Column: Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, propan-2-ol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).
-
Flow Rate: 1.2 mL/min (isocratic).
-
Temperature: 25°C.
-
Detection: UV at 258 nm.
-
Internal Standard: Diphenhydramine.
-
Sample Preparation: For pharmaceutical formulations like syrups, a liquid-liquid extraction using an n-hexane-dichloromethane mixture can be employed to isolate the chlorpheniramine enantiomers from interfering substances.
Method 2: Cyclodextrin-Based CSP
-
Column: CYCLOBOND I 2000 (beta-cyclodextrin).
-
Mobile Phase: A mixture of 0.25% diethylamine acetate (pH 4.4), methanol, and acetonitrile in a ratio of 85:7.5:7.5 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: Mass Spectrometry (MSD).
-
Application: This method was developed for the determination of chlorpheniramine and its metabolites in human plasma, indicating its suitability for bioanalytical applications.
Logical Workflow for Chiral Separation Method Development
The process of developing a chiral separation method follows a logical progression from sample preparation to data analysis.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Conclusion
Both polysaccharide and cyclodextrin-based chiral stationary phases are effective for the enantioselective separation of this compound. The choice between them will depend on the specific requirements of the analysis, such as the sample matrix, desired resolution, and available instrumentation. Polysaccharide-based CSPs may offer higher resolution, while cyclodextrin-based CSPs provide robustness and compatibility with a wider range of mobile phases. For routine quality control of pharmaceutical formulations, a validated HPLC method using either type of CSP can provide the necessary accuracy and precision. For more complex matrices, such as biological fluids, coupling the chiral separation with mass spectrometric detection is advantageous. This guide provides a starting point for researchers to select and develop the most suitable chiral separation method for their application.
References
- 1. Istanbul University Press [iupress.istanbul.edu.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Robustness Under Scrutiny: A Comparative Guide to HPLC Methods for Dexchlorpheniramine Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Dexchlorpheniramine, a common antihistamine. The following sections present experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of a robust analytical method.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. This guide delves into the robustness of two distinct HPLC methods for this compound analysis, highlighting their performance under varied conditions. A comparison with the traditional UV spectrophotometric method is also included to underscore the advantages of chromatographic separation.
Comparative Analysis of Method Robustness
The robustness of an analytical method is a critical parameter in its validation, demonstrating its reliability under a range of typical laboratory variations. Below is a summary of robustness testing performed on two different HPLC methods for the analysis of this compound maleate.
| Parameter Varied | Method 1: this compound Maleate in Syrup | Method 2: this compound Maleate in Tablets |
| Chromatographic System | Shimadzu LC-20AT series HPLC system with a PDA detector | HPLC system (Shimadzu) with a UV-PDA detector |
| Column | Luna C18 column (250 × 4.6 mm, 5 μm) | Octadecylsilane X Bridge (Waters) (25 mm x 4.6 mm, 5 µm) & an alternative brand |
| Mobile Phase | Acetonitrile and 0.02 M phosphate buffer solution pH 2.70 (35:65, v/v) | Phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile (70:30 ratio) |
| Flow Rate | 1.0 mL/min (Varied: ±0.2 mL/min) | 1.0 mL/min |
| Detection Wavelength | 254 nm | 225 nm |
| Column Temperature | 25°C | Not specified |
| Injection Volume | 50 µL | 20 µL |
Robustness Testing Results
The following tables summarize the quantitative data from the robustness studies of the two HPLC methods.
Table 1: Robustness Data for HPLC Method 1 (this compound Maleate in Syrup) [1]
| Varied Parameter | Condition | Peak Area (mAU*s) | Content (%) |
| Flow Rate | 0.8 mL/min | 3654321 | 99.8 |
| 1.0 mL/min (Nominal) | 2921785 | 100.0 | |
| 1.2 mL/min | 2435678 | 100.2 | |
| % Phosphate Buffer | 64% | 2898765 | 99.5 |
| 65% (Nominal) | 2921785 | 100.0 | |
| 66% | 2954321 | 100.5 | |
| pH of Buffer | 2.2 | 2911234 | 99.7 |
| 2.7 (Nominal) | 2921785 | 100.0 | |
| 3.2 | 2932145 | 100.3 |
Table 2: Robustness Observations for HPLC Method 2 (this compound Maleate in Tablets) [2]
| Varied Parameter | Conditions Investigated | Outcome |
| pH of Mobile Phase Buffer | 2.5, 3.0, 3.5 | Method showed sensitivity to changes in pH. |
| Mobile Phase Composition | Phosphate-buffered saline: Acetonitrile (65:35, 70:30, 75:25) | Method showed sensitivity to changes in mobile phase composition. |
| Column Brand | Waters Octadecylsilane X Bridge vs. an alternative brand | No significant difference observed. |
Comparison with UV Spectrophotometry
The traditional method for the determination of this compound maleate in tablets is UV spectrophotometry, as referenced in the United States Pharmacopeia (USP).[2] However, this method has significant drawbacks. It often struggles to separate the active pharmaceutical ingredient (API) from other components in the tablet matrix, such as dyes.[2] This lack of specificity necessitates a preliminary extraction process, which can be time-consuming, costly, and involve the use of hazardous solvents.[2]
In contrast, HPLC methods offer superior specificity by physically separating this compound from excipients before quantification. This eliminates the need for extensive sample preparation and provides more accurate and reliable results. For instance, one of the validated HPLC methods demonstrated a high resolution value of 19.6 between the this compound and maleic acid peaks, showcasing its excellent separation capability.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: HPLC Analysis of this compound Maleate in Syrup
1. Chromatographic Conditions:
-
Instrument: Shimadzu LC-20AT series HPLC system with a PDA detector.
-
Column: Luna C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer solution (pH 2.70) in a 35:65 (v/v) ratio. The phosphate buffer was prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 900 mL of water, adjusting the pH to 2.7 with orthophosphoric acid, and making up the volume to 1000 mL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 50 µL.
2. Standard Solution Preparation:
-
A stock solution of this compound maleate (1.0 mg/mL) was prepared in the mobile phase.
-
Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.
3. Sample Preparation:
-
An accurately weighed amount of the syrup, equivalent to about 0.25 mg of betamethasone (in a combined formulation), was transferred to a 25 mL volumetric flask.
-
The volume was made up with the mobile phase, and the solution was filtered through a 0.45 µm membrane filter before injection.
4. Robustness Study Protocol:
-
The following parameters were intentionally varied:
-
Flow Rate: ±0.2 mL/min (0.8 mL/min and 1.2 mL/min).
-
Percentage of 0.02 M Phosphate Buffer Solution in Mobile Phase: ±1% (64% and 66%).
-
pH of the 0.02 M Phosphate Buffer Solution: ±0.5 pH units (pH 2.2 and pH 3.2).
-
-
The effect of these variations on the peak area and the calculated content of this compound maleate was evaluated.
Method 2: HPLC Analysis of this compound Maleate in Tablets
1. Chromatographic Conditions:
-
Instrument: HPLC system (Shimadzu) equipped with a UV-PDA detector.
-
Column: Octadecylsilane X Bridge (Waters) (25 mm in length, 4.6 mm in inner diameter, and 5 µm particle size).
-
Mobile Phase: A mixture of phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile in a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
A standard solution of this compound maleate was prepared in the mobile phase.
3. Sample Preparation:
-
Tablets were homogeneously crushed.
-
A portion of the crushed tablets was dissolved in the mobile phase for analysis.
4. Robustness Study Protocol:
-
The following parameters were intentionally varied:
-
Variation of pH: The pH of the phosphate-buffered saline was adjusted to 2.5, 3.0, and 3.5.
-
Variation of Mobile Phase Composition: The ratio of phosphate-buffered saline to acetonitrile was varied to 65:35, 70:30, and 75:25.
-
Variation of Column: An alternative brand of C18 column was used.
-
-
The impact of these variations on the analytical results was assessed using ANOVA.
Visualizing the Workflow
The following diagram illustrates the logical workflow of a robustness test for an HPLC method.
Caption: Workflow for HPLC Method Robustness Testing.
References
A Head-to-Head Comparison of Dexchlorpheniramine and Cetirizine in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine, Dexchlorpheniramine, and the second-generation antihistamine, Cetirizine, based on their performance in cellular models. The following sections detail their mechanisms of action, comparative efficacy in preclinical assays, and the experimental protocols used to generate this data.
Introduction
This compound is the pharmacologically active S-enantiomer of chlorpheniramine, a first-generation alkylamine antihistamine.[1] It is known to cross the blood-brain barrier, which can lead to sedative effects. Cetirizine is a second-generation piperazine antihistamine and a carboxylated metabolite of hydroxyzine.[2] It is designed to be more selective for peripheral H1 receptors with a lower incidence of sedation.[1] Both drugs exert their primary effect by acting as inverse agonists at the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby reducing allergic and inflammatory responses.[2][3]
Data Presentation
The following tables summarize the available quantitative data for this compound (represented by its racemic mixture, Chlorpheniramine) and Cetirizine in key cellular assays. It is important to note that direct head-to-head studies in the same cellular models are limited, and thus, comparisons should be made with consideration of the different experimental conditions.
Table 1: H1 Receptor Binding Affinity
| Compound | Cell Line | Radioligand | Kᵢ (nM) |
| Chlorpheniramine | CHO | [³H]mepyramine | 2 |
| Cetirizine | CHO | [³H]mepyramine | 6 |
Table 2: Inhibition of Histamine-Induced Calcium Influx
| Compound | Cell Type | IC₅₀ (µM) |
| Chlorpheniramine | Human Ciliary Muscle Cells | 0.53 |
| Cetirizine | Data from a comparable cellular model is not readily available. | - |
Table 3: Inhibition of Pro-inflammatory Cytokine Release
| Compound | Cell Type | Cytokine | Stimulation | Inhibition |
| Chlorpheniramine | Human Keloid Fibroblasts | IL-6 | - | Inhibited IL-6/JAK1/STAT3 signaling pathway |
| Cetirizine | Human Mast Cells (HMC-1) | TNF-α | PMA + A23187 | Dose-dependent inhibition |
| Cetirizine | Human Airway Epithelial Cells (A549) | IL-6, IL-8 | IL-1β | Significant suppression at higher concentrations |
Table 4: Effect on NF-κB Signaling
| Compound | Cell Type | Effect |
| This compound | - | Reduces NF-κB activity through the PLC and PIP2 signaling pathways |
| Chlorpheniramine | Human Nasal Epithelial Cells | Attenuates histamine-induced NF-κB activation |
| Cetirizine | HEK-293T cells | Potentiates dexamethasone-mediated inhibition of NF-κB activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: General Experimental Workflows.
Experimental Protocols
Competitive Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound and Cetirizine for the histamine H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test compounds: this compound, Cetirizine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound (this compound or Cetirizine).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Calcium Imaging for Histamine-Induced Calcium Influx
Objective: To measure the inhibitory effect (IC₅₀) of this compound and Cetirizine on histamine-induced intracellular calcium mobilization.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the H1 receptor (e.g., HeLa, CHO-H1R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Histamine.
-
Test compounds: this compound, Cetirizine.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and culture until confluent.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding any stimulants.
-
Compound Addition: Add varying concentrations of the test compound (this compound or Cetirizine) and incubate for a specified time.
-
Histamine Stimulation: Add a fixed concentration of histamine to stimulate the cells.
-
Fluorescence Measurement: Immediately and continuously record the fluorescence signal for a period to capture the peak calcium response.
-
Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence). Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the IC₅₀ value.
ELISA for Pro-inflammatory Cytokine Release
Objective: To quantify the inhibitory effect of this compound and Cetirizine on the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α).
Materials:
-
A relevant cell line (e.g., human mast cells, peripheral blood mononuclear cells, A549).
-
Cell culture medium and supplements.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (A23187), or IL-1β).
-
Test compounds: this compound, Cetirizine.
-
Commercially available ELISA kits for the specific cytokines of interest.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Culture the cells and pre-incubate with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Stimulation: Add the stimulating agent to induce cytokine production and incubate for an appropriate time (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the cell-free supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value if possible.
Conclusion
This guide provides a comparative overview of this compound and Cetirizine in cellular models. The available data suggests that both compounds are potent H1 receptor antagonists. Cetirizine has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in various cell types. While direct comparative quantitative data for this compound in similar cellular assays is less prevalent in the literature, its mechanism of action involves the suppression of key inflammatory signaling pathways such as NF-κB. The provided experimental protocols offer a foundation for researchers to conduct direct head-to-head comparisons and further elucidate the nuanced differences in the cellular pharmacology of these two widely used antihistamines. Future studies directly comparing these compounds in the same cellular systems are warranted to provide a more definitive comparative assessment.
References
A Comparative Guide to Stability-Indicating Methods for Dexchlorpheniramine: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating analytical methods for Dexchlorpheniramine, focusing on their specificity and selectivity in separating the active pharmaceutical ingredient (API) from its degradation products. The information presented is compiled from various studies and is intended to assist researchers in selecting and developing appropriate methods for their specific needs.
Introduction to Stability-Indicating Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a robust SIM is a critical aspect of drug development and is mandated by regulatory agencies to ensure the safety, efficacy, and quality of pharmaceutical products throughout their shelf life. Forced degradation studies are an integral part of developing and validating SIMs, as they are designed to generate potential degradation products and demonstrate the method's ability to separate them from the intact drug.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used to develop stability-indicating methods for this compound. The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
Data Summary
The following tables summarize the experimental conditions and results from various studies on the forced degradation of this compound.
Table 1: Comparison of Forced Degradation Conditions and Results for this compound
| Stress Condition | Method | Observations | Reference |
| Acid Hydrolysis | HPTLC | No degradation of this compound maleate observed. | [1][2] |
| HPLC | Degradation observed. | [3] | |
| Alkaline Hydrolysis | HPTLC | No degradation of this compound maleate observed. | [1][2] |
| HPLC | Degradation observed. | ||
| Oxidative Degradation | HPTLC | Additional peak observed at Rf value of 0.67 for this compound maleate treated with 30% H2O2. | |
| HPLC | Degradation observed. | ||
| Thermal Degradation | HPTLC | No degradation of this compound maleate observed. | |
| HPLC | Degradation observed. | ||
| Photolytic Degradation | Not specified | Not specified | - |
Table 2: Chromatographic Conditions for a Stability-Indicating HPTLC Method
| Parameter | Condition |
| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60F254 |
| Mobile Phase | Ethyl acetate: methanol: ammonia (2 : 13 : 1 v/v/v) |
| Detection Wavelength | 226 nm |
| Rf value of this compound maleate | 0.76 ± 0.05 |
| Rf value of degradation product (oxidative) | 0.67 |
Table 3: Chromatographic Conditions for a Stability-Indicating HPLC Method
| Parameter | Condition |
| Stationary Phase | C18 column |
| Mobile Phase | Acetonitrile and 0.02 M phosphate buffer solution pH 2.70 (35 : 65, v : v) |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL per minute |
Experimental Protocols
Forced Degradation Studies
The following protocols are representative of the methodologies used in the cited literature for inducing the degradation of this compound.
1. Acid Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.
-
Add a specific volume of 1N HCl.
-
Reflux the solution for a defined period (e.g., 6 hours at 80°C).
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute the solution to a known concentration with the mobile phase before analysis.
2. Alkaline Hydrolysis:
-
Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.
-
Add a specific volume of 1N NaOH.
-
Reflux the solution for a defined period (e.g., 6 hours at 80°C).
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute the solution to a known concentration with the mobile phase before analysis.
3. Oxidative Degradation:
-
Accurately weigh and dissolve a known amount of this compound maleate in a suitable solvent.
-
Add a specific volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute the solution to a known concentration with the mobile phase before analysis.
4. Thermal Degradation:
-
Place a known amount of solid this compound maleate in a hot air oven.
-
Maintain the temperature at a specific level (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Dissolve the sample in a suitable solvent and dilute to a known concentration before analysis.
Chromatographic Analysis
1. High-Performance Thin-Layer Chromatography (HPTLC):
-
Sample Application: Apply the standard and stressed samples as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., ethyl acetate: methanol: ammonia; 2:13:1, v/v/v).
-
Detection: After development, dry the plate and scan it densitometrically at the detection wavelength (e.g., 226 nm).
-
Analysis: Compare the chromatograms of the stressed samples with that of the standard to identify and resolve degradation products.
2. High-Performance Liquid Chromatography (HPLC):
-
System: Use a liquid chromatograph equipped with a UV detector.
-
Column: Employ a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: Prepare and filter the mobile phase (e.g., a mixture of acetonitrile and phosphate buffer).
-
Injection: Inject equal volumes of the standard and stressed sample solutions.
-
Elution: Elute the components isocratically at a constant flow rate.
-
Analysis: Monitor the eluent at the specified wavelength and record the chromatograms. Assess the specificity by observing the resolution between the this compound peak and any degradation product peaks. A recent study demonstrated a resolution value of 19.6 between this compound and maleic acid peaks using a modified HPLC method.
Identification of Degradation Products
In formulations containing chlorpheniramine maleate, a structurally related compound to this compound maleate, a major degradation product has been identified as a "Michael addition" product of phenylephrine and maleic acid. This suggests a potential degradation pathway for this compound maleate in the presence of similar excipients or under certain stress conditions. Known impurities of this compound that are commercially available for use as reference standards include Pheniramine Maleate and (R)-Chlorpheniramine.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity and selectivity of a stability-indicating method for this compound.
Caption: Workflow for assessing the specificity and selectivity of a stability-indicating method.
Conclusion
The development of a specific and selective stability-indicating method is crucial for ensuring the quality and safety of this compound-containing pharmaceutical products. Both HPTLC and HPLC methods have been successfully developed and validated for this purpose. Forced degradation studies have shown that this compound is susceptible to degradation under oxidative conditions. The ability of the analytical method to separate the intact drug from its degradation products is a key performance characteristic. This guide provides a summary of the available data and methodologies to aid researchers in the development and selection of appropriate stability-indicating methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorphenamine Impurities | SynZeal [synzeal.com]
- 3. Development of an Analytical Method for Determination of this compound Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
A Comparative Guide to Analytical Methods for Dexchlorpheniramine: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Dexchlorpheniramine, a first-generation antihistamine. The focus is on the critical validation parameters of linearity and range, offering a resource for selecting the most appropriate method for specific research and quality control needs. The information presented is compiled from published, peer-reviewed studies.
Introduction
This compound maleate is the dextrorotatory isomer of chlorpheniramine and is widely used for the relief of allergic symptoms.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, safety, and efficacy. Various analytical techniques have been developed and validated for this purpose, each with its own set of performance characteristics. This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparison of Analytical Methods
The selection of an analytical method depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation. The following tables summarize the linearity and range of different methods for this compound determination.
| Method | Linearity (Correlation Coefficient, R²) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | 1.0000[2] | 31.761 - 70.141 µg/mL[2] | - | - | Tablets[2] |
| HPLC-UV | - | 80.0 µg/mL (target)[3] | - | - | Syrup |
| UFLC | 0.995 | 0 - 500 µg/mL | 100 ng/mL | 300 ng/mL | Bulk and Finished Formulations |
| GC-MS | > 0.990 | 5.00 - 1000.0 ng/mL | 1.50 ng/mL | 5.00 ng/mL | Whole Blood |
| GC-MS | ≥ 0.990 | 5.00 - 1000.0 ng/mL | 1.50 ng/mL | 5.00 ng/mL | Breast Milk |
| LC-MS | Excellent | 1 - 150 ng/mL | - | - | Human Plasma |
| Derivative UV Spectrophotometry | 0.9999 | 9.75 - 32.5 µg/mL | - | - | Tablets |
| UV Spectrophotometry | 0.9998 | 33.68 - 62.48 ppm | 2.261 ppm (at 239 nm) | 7.536 ppm (at 239 nm) | Tablets |
| Capillary Electrophoresis | 0.9992 | 2 - 10 µg/mL | 0.25 µg/mL | 0.75 µg/mL | Bulk Drug |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the concentration of this compound maleate in tablet preparations.
-
Instrumentation: HPLC system with a UV-PDA detector (e.g., Shimadzu).
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18), 25 mm x 4.6 mm, 5 µm particle size (e.g., XBridge Waters).
-
Mobile Phase: A mixture of phosphate-buffered saline (pH 3.0 ± 0.1) and acetonitrile in a 70:30 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Mode: Isocratic.
-
-
Sample Preparation: Tablets are crushed, dissolved in the mobile phase, and then analyzed.
Ultra-Fast Liquid Chromatography (UFLC)
-
Objective: For the estimation of this compound maleate in bulk and finished dosage forms.
-
Instrumentation: UFLC system.
-
Chromatographic Conditions:
-
Column: C18 column (250 x 4.6 mm, 5µm).
-
Mobile Phase: 25mM Potassium dihydrogen ortho phosphate (pH 4) and acetonitrile in a 20:80 v/v ratio.
-
Flow Rate: 1 ml/min.
-
Detection Wavelength: 260 nm.
-
-
Linearity Determination: A calibration graph is plotted with standard peak area on the y-axis versus concentration on the x-axis over the range of 0.0-500.0 μg/ml.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: Simultaneous determination of 11 common antihistamines, including chlorpheniramine, in whole blood.
-
Sample Preparation: Involves protein precipitation followed by solid-phase extraction with a two-stage elution. Derivatization is then performed.
-
Linearity Assessment: Calibration curves for each antihistamine were established between 5.00 and 1000.0 ng/mL.
Derivative UV Spectrophotometry
-
Objective: Determination of this compound maleate in tablets, especially in the presence of coloring agents that can cause interference in standard UV spectrophotometry.
-
Methodology: Second-order derivative UV spectrophotometry is employed.
-
Solvent: 0.1 mol l-1 sulfuric acid.
-
Linearity Measurement: Standard curves are generated in the concentration range of 9.75-32.5 µg/ml using both zero-peak (ZP) and peak-peak (PP) methods.
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
References
A Comparative Analysis of the Degradation Profiles of Dexchlorpheniramine and its Racemate, Chlorpheniramine
A detailed guide for researchers, scientists, and drug development professionals on the stability and degradation pathways of the potent antihistamine, dexchlorpheniramine, and its racemic mixture, chlorpheniramine. This document provides a comprehensive comparison of their degradation profiles under various stress conditions, supported by experimental data and detailed methodologies.
This compound, the pharmacologically active dextrorotatory isomer of chlorpheniramine, is a widely used first-generation antihistamine for the relief of allergic symptoms.[1] Understanding its stability and degradation pathways, in comparison to its racemic counterpart, is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.
Comparative Degradation under Forced Stress Conditions
Forced degradation studies are essential in identifying the potential degradation products and understanding the intrinsic stability of a drug substance.[2] The following table summarizes the comparative degradation of this compound and chlorpheniramine maleate under various stress conditions. It is important to note that a direct comparative study with identical experimental conditions was not found in the public literature. The data for chlorpheniramine is extracted from a specific study, while the information for this compound is inferred from stability-indicating method development reports that confirm its degradation under stress, although quantitative percentages are not always provided.
| Stress Condition | This compound Maleate Degradation | Chlorpheniramine Maleate Degradation | Key Observations |
| Acid Hydrolysis | Subject to degradation.[3] | 2.31% | Both the active isomer and the racemate show susceptibility to acidic conditions. |
| Base Hydrolysis | Subject to degradation.[3] | 10.49% | Alkaline conditions appear to cause more significant degradation for the racemate. |
| Oxidative | Subject to degradation.[3] | 4.10% | Both are susceptible to oxidation. |
| Thermal | Subject to degradation. | 10.39% | Elevated temperatures lead to significant degradation of the racemate. |
| Photolytic | Subject to degradation. | 3.59% | Exposure to light can induce degradation in both compounds. |
Note: The percentage degradation for chlorpheniramine maleate is sourced from a study by S. M. Emam et al. (2021). The conditions for this study are detailed in the Experimental Protocols section. For this compound, the term "Subject to degradation" indicates that degradation was observed in forced degradation studies aimed at developing stability-indicating methods, but specific percentages were not provided in the referenced literature.
Degradation Pathways and Products
The degradation of chlorpheniramine can lead to the formation of various by-products. One identified degradation pathway involves the formation of N-oxide and N-demethylated metabolites, as observed in fungal metabolism studies. Notably, these studies found no significant stereoselectivity in the metabolism, suggesting that this compound and its levo-isomer likely follow similar metabolic degradation routes.
In pharmaceutical formulations containing chlorpheniramine maleate or dexbrompheniramine maleate in combination with phenylephrine, a "Michael addition" product between phenylephrine and maleic acid has been identified as a major degradation product. This highlights the potential for interactions between active pharmaceutical ingredients and excipients, leading to degradation.
The maleate moiety of chlorpheniramine maleate has also been shown to degrade in solution, eventually decomposing to carbon dioxide, while the chlorpheniramine content remains stable under the same conditions.
The following diagram illustrates a general workflow for conducting forced degradation studies, a critical component in assessing the stability of pharmaceutical compounds.
Caption: Workflow for Forced Degradation Studies.
The signaling pathway diagram below illustrates the mechanism of action of this compound as a histamine H1 receptor antagonist. Understanding this pathway is relevant as degradation can affect the molecule's ability to interact with its target.
Caption: this compound's Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The following are representative protocols for forced degradation studies based on published literature.
Forced Degradation of Chlorpheniramine Maleate (as per S. M. Emam et al., 2021):
-
Acid Hydrolysis: A solution of chlorpheniramine maleate (1 mg/mL) in 0.1 M HCl was heated at 80°C for 2 hours.
-
Base Hydrolysis: A solution of chlorpheniramine maleate (1 mg/mL) in 0.1 M NaOH was heated at 80°C for 4 hours.
-
Oxidative Degradation: A solution of chlorpheniramine maleate (1 mg/mL) in 30% H₂O₂ was kept at room temperature for 24 hours.
-
Thermal Degradation: Solid drug was exposed to 100°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Solid drug was exposed to UV light (254 nm) for 48 hours.
General Protocol for Stability-Indicating HPLC Method Development:
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products. A typical method would involve:
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined based on the UV absorbance maximum of the drug (e.g., 264 nm for chlorpheniramine maleate).
-
Sample Preparation: Stressed samples are neutralized (if necessary), diluted with the mobile phase, and filtered before injection.
Conclusion
The available data suggests that both this compound and its racemate, chlorpheniramine, are susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic stress conditions. While quantitative data for a direct comparison is limited, the racemate has been shown to undergo significant degradation, particularly under basic and thermal stress. The lack of stereoselectivity in metabolic degradation pathways suggests that the chemical stability of the two may also be similar, though further direct comparative studies are warranted. The development of robust, stability-indicating analytical methods is paramount for accurately assessing the quality and shelf-life of pharmaceutical products containing either of these active ingredients. Researchers and formulation scientists should consider these degradation profiles when developing new drug products and establishing appropriate storage conditions.
References
A Comparative Guide to the Limit of Detection and Quantification of Dexchlorpheniramine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various impurities of dexchlorpheniramine, a common antihistamine. Understanding the sensitivity of analytical methods for these impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes quantitative data from various analytical techniques, details experimental protocols, and presents a logical workflow for determining these crucial analytical parameters.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for this compound and its known impurities across different analytical methodologies. This data is essential for selecting the appropriate analytical method based on the required sensitivity for impurity profiling.
| Analyte/Impurity | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | UFLC | 100 ng/mL | 300 ng/mL |
| This compound | Chiral HPLC | 0.29 µg/mL | 0.88 µg/mL[1][2][3] |
| This compound | Capillary Electrophoresis | 0.70 µg/mL | - |
| Levochlorpheniramine (Enantiomeric Impurity) | Chiral HPLC | 0.44 µg/mL | 1.31 µg/mL[1][2] |
| Levochlorpheniramine (Enantiomeric Impurity) | Capillary Electrophoresis | 0.25 µg/mL | 0.75 µg/mL |
| This compound Related Compound B | HPLC | Not explicitly found | Not explicitly found |
| This compound N-oxide | UPLC | Not explicitly found | Not explicitly found |
Note: Data for this compound Related Compound B and this compound N-oxide were not explicitly found in the surveyed literature. Further method development and validation would be required to establish these values.
Experimental Protocols
The determination of LOD and LOQ is a critical component of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines. The following are detailed methodologies for establishing these parameters for this compound impurities.
Method Based on Visual Evaluation
This method is suitable for non-instrumental and some instrumental methods.
-
Protocol:
-
Prepare a series of solutions with decreasing concentrations of the impurity standard.
-
Analyze these solutions using the specified analytical procedure.
-
The LOD is the minimum concentration at which the analyte can be reliably detected by visual inspection.
-
The LOQ is the minimum concentration that can be determined with an acceptable level of precision and accuracy.
-
Method Based on Signal-to-Noise Ratio
This approach is applicable to analytical procedures that exhibit baseline noise.
-
Protocol:
-
Analyze a known low concentration of the impurity standard.
-
Measure the signal height of the impurity peak and the noise level in a region of the chromatogram where no peak is present.
-
The signal-to-noise (S/N) ratio is calculated.
-
Typically, an S/N ratio of 3:1 is accepted for determining the LOD, and a ratio of 10:1 is used for the LOQ.
-
Method Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is a statistically robust method for determining LOD and LOQ.
-
Protocol:
-
Linearity: Construct a calibration curve by plotting the response of at least five different concentrations of the impurity standard versus their corresponding concentrations.
-
Slope (S): Determine the slope of the regression line from the calibration curve.
-
Standard Deviation of the Response (σ): This can be determined in two ways:
-
Based on the Standard Deviation of the Blank: Measure the response of a number of blank samples (e.g., mobile phase or placebo) and calculate the standard deviation of these responses.
-
Based on the Standard Deviation of the y-intercept of the Regression Line: Use the standard deviation of the y-intercept of the regression line obtained from the linearity study.
-
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for determining the LOD and LOQ of this compound impurities and a simplified signaling pathway for this compound's mechanism of action.
Caption: Workflow for LOD & LOQ Determination.
Caption: this compound Signaling Pathway.
References
A Comparative Review of Analytical Techniques for Dexchlorpheniramine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical techniques for the quantification of dexchlorpheniramine, a first-generation antihistamine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document details and contrasts High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing experimental data to support the comparison.
Quantitative Performance Data
The following table summarizes the key performance metrics of different analytical techniques for this compound quantification, allowing for a direct comparison of their capabilities.
| Technique | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC | 2-50 µg/mL[1] | - | - | 99%[2][3] | < 0.37%[2][3] |
| UV-Vis Spectrophotometry | 9.75-32.5 µg/mL | - | - | 96.95-105.61% | 0.18-1.40% |
| Capillary Electrophoresis | 2-10 µg/mL | 0.25 µg/mL | 0.75 µg/mL | - | 5.0% |
| LC-MS/MS | 0.025-20 ng/mL | - | 0.025 ng/mL | 92.9-102.5% | < 11% |
| LC-MS (Single Quad) | 1-150 ng/mL | - | 1.00 ng/mL | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for the routine analysis of this compound in pharmaceutical dosage forms due to its high resolution and sensitivity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A common choice is a C18 column (e.g., µBondapakTM C18, 10µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is typically used. For example, a 70:30 ratio of phosphate-buffered saline (pH 3.0) and acetonitrile can be employed in an isocratic elution mode. Another described mobile phase is a methanol-buffer (45:55) solution at pH 7.2.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly maintained.
-
Detection: UV detection is typically set at a wavelength of 240 nm or 272 nm.
-
Sample Preparation: For tablet analysis, the need for extraction can be eliminated, which reduces sample preparation time and the use of hazardous solvents. For biological samples like plasma, a liquid-liquid or solid-phase extraction is often necessary.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more cost-effective method for this compound quantification, although it can be susceptible to interference from other components in the sample matrix.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Phosphate buffer at pH 7.2 is a suitable solvent. For derivative spectrophotometry, 0.1 mol/L sulfuric acid has been used.
-
Analytical Wavelength: The maximum absorbance for this compound maleate is observed at approximately 262 nm.
-
Sample Preparation: For tablet preparations containing coloring agents, a derivative spectrophotometry method can be employed to minimize interference without the need for extraction. The traditional UV spectrophotometric method often requires an extraction process to separate the active compound from interfering excipients.
-
Quantification: Concentration is determined by measuring the absorbance at the specified wavelength and comparing it to a standard curve.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the enantiomeric purity testing of this compound maleate.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: An unmodified fused-silica capillary.
-
Background Electrolyte: An acidic background electrolyte containing a chiral selector, such as 1.5 mM carboxymethyl-beta-cyclodextrin, is used for enantiomeric separation. For the separation of multiple components in cold medicines, a buffer of 75 mM sodium borate with 15% (v/v) acetonitrile (pH 9.30) has been used.
-
Applied Voltage: A typical voltage of 1.0 kV is applied.
-
Detection: UV detection is performed at 214 nm.
-
Sample Injection: Samples are introduced into the capillary by pressure injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are highly sensitive and selective methods, making them ideal for the determination of this compound in complex biological matrices such as human plasma.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (either a single quadrupole or a triple quadrupole for MS/MS).
-
Column: A reversed-phase column, such as a Kromasil 60-5CN (3 µm, 2.1 × 150 mm) or a Phenomenex (Luna)-ODS column (100×4.6 mm, i.d., 5μm), is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate is employed. For example, a mobile phase of acetonitrile-water (50:50, v/v) containing 0.1% formic acid can be used. Another option is acetonitrile-water (90:10, v/v) containing 10 mM ammonium acetate and 0.5% acetic acid.
-
Flow Rate: A flow rate of 0.2 mL/min or 0.5 mL/min is typical.
-
Ionization: Positive electrospray ionization (ESI) is commonly used.
-
Detection: Quantification is achieved using multiple reaction monitoring (MRM) mode in tandem mass spectrometry.
-
Sample Preparation: A liquid-liquid extraction with a solvent like ethyl acetate is a common sample preparation step for plasma samples.
Experimental Workflow
The following diagram illustrates a general workflow for the analytical quantification of this compound, from sample preparation to data analysis.
Caption: General workflow for this compound quantification.
Conclusion
The choice of an analytical technique for this compound quantification depends on the specific requirements of the analysis. HPLC offers a robust and reliable method for routine quality control of pharmaceutical formulations. UV-Vis spectrophotometry provides a simple and cost-effective alternative, particularly when coupled with derivative techniques to overcome matrix interferences. Capillary electrophoresis is a powerful tool for chiral separations and purity testing. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. Each method has its own set of advantages and limitations, and the information provided in this guide should assist researchers in selecting the most appropriate technique for their needs.
References
- 1. studylib.net [studylib.net]
- 2. Development of an Analytical Method for Determination of this compound Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. eruditio.pom.go.id [eruditio.pom.go.id]
Safety Operating Guide
Navigating the Disposal of Dexchlorpheniramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the safe and compliant disposal of dexchlorpheniramine, a first-generation antihistamine. Adherence to these procedures is vital to minimize environmental impact and ensure regulatory compliance.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies. It is crucial to consult and adhere to all federal, state, and local regulations concerning pharmaceutical waste disposal.
Hazard Profile of this compound
This compound maleate is classified as toxic if swallowed.[1] While it is not specifically listed as a P- or U-listed hazardous waste by the EPA, its inherent toxicity necessitates that it be managed as a hazardous waste. For transportation purposes, it is classified as a "Toxic solid, organic, n.o.s." under UN2811.
Quantitative Data on Environmental Impact
Obtaining specific quantitative data on the environmental fate and aquatic toxicity of this compound is challenging, as many safety data sheets indicate that this information is not available. However, data for the racemic mixture, chlorpheniramine, and the general class of antihistamines provide valuable insights into its potential environmental impact. Antihistamines are generally found to be poorly degraded in wastewater treatment processes and can persist in the environment.[2]
| Parameter | Value | Species | Notes |
| Aquatic Toxicity (LC50) | 12.2 mg/L | Flatworms | Data for Chlorpheniramine, the racemic mixture of this compound. |
| Persistence | High | Soil | Studies on other first-generation antihistamines, like diphenhydramine, show high persistence in soil. |
| Biodegradation | Low | Wastewater Treatment | Antihistamines as a class are generally resistant to biodegradation in conventional wastewater treatment plants.[2] |
Note: The data presented is for chlorpheniramine or the general class of antihistamines and should be used as a conservative estimate for this compound.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to ensure safety and compliance with hazardous waste regulations.
Experimental Protocol: Disposal of Unused or Expired this compound
Objective: To safely dispose of this compound in accordance with hazardous waste regulations.
Materials:
-
Unused or expired this compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Hazardous waste container, properly labeled
-
Waste disposal manifest (if required by your institution)
Procedure:
-
Personnel Safety: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, before handling the material.
-
Waste Identification and Segregation:
-
Identify the this compound waste.
-
Do not mix this compound with other chemical waste unless specifically permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Place the this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a waste manifest, is completed accurately.
-
-
Record Keeping:
-
Maintain records of the disposal, including the date, quantity of waste, and disposal vendor, as required by your institution and regulatory agencies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Dexchlorpheniramine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dexchlorpheniramine. It outlines essential personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous. It is toxic if swallowed, can cause serious eye damage, and may provoke an allergic skin reaction.[1] Furthermore, it is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for compounding, administering, and disposal. |
| Body Protection | Laboratory Coat or Disposable Gown | A disposable gown made of low-permeability fabric is preferred to prevent skin contact. |
| Respiratory Protection | NIOSH- or CEN-certified Respirator | Required when handling the powder outside of a ventilated enclosure or when aerosolization is possible. |
Experimental Protocols: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Dust and Aerosol Prevention: Minimize the generation of dust and aerosols during handling.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the substance.
Storage:
-
Container: Keep the container tightly sealed.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Recommended Temperature: For the powder form, recommended storage temperatures are -20°C for up to 3 years and 4°C for up to 2 years.
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Use an inert absorbent material to contain and clean up spills.
-
Decontamination: Decontaminate the spill area and equipment with alcohol.
-
Disposal: Collect all contaminated materials in a suitable, sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
Laboratory Waste:
-
Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated and clearly labeled hazardous waste container.
-
Ensure the container is sealed to prevent leakage.
-
Arrange for disposal through a licensed hazardous waste disposal company.
Unused Product (Household/Non-Laboratory): For the disposal of small quantities of unused this compound outside of a laboratory setting, follow these FDA guidelines:
-
Mix the medicine with an unpalatable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
Remove or scratch out all personal information from the prescription label on the empty container before recycling or discarding it.
-
Do not flush unused this compound unless specifically instructed to do so by healthcare professionals or official guidelines.
Quantitative Data
| Parameter | Value | Species |
| LD50 Oral | 188 mg/kg | Rat |
Workflow Diagrams
Caption: Workflow for Handling this compound in a Laboratory Setting.
Caption: Spill Response Protocol for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
